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  • Product: (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone
  • CAS: 38924-53-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone (CAS 38924-53-7)

Introduction (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone, with the CAS number 38924-53-7, is a molecule of significant interest at the confluence of medicinal chemistry and materials science. This compound belongs to...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone, with the CAS number 38924-53-7, is a molecule of significant interest at the confluence of medicinal chemistry and materials science. This compound belongs to the furazan (1,2,5-oxadiazole) class of heterocycles, which are recognized for their diverse biological activities and applications as energetic materials. The presence of an amino group and a benzoyl moiety on the furazan ring suggests a rich chemical reactivity and the potential for a range of pharmacological interactions.

This technical guide provides a comprehensive overview of the known and inferred properties of (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone, drawing upon data from structurally related compounds to build a predictive profile. It is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, physicochemical characteristics, potential applications, and safety considerations.

Physicochemical Properties

Direct experimental data for (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone is not extensively available in the public domain. However, by analyzing its constituent functional groups and data from analogous structures, we can infer its likely physicochemical properties. The 1,2,5-oxadiazole ring is known for its electron-withdrawing nature, which influences the properties of its substituents.

Table 1: Predicted Physicochemical Properties of (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone

PropertyPredicted Value/InformationRationale/Supporting Evidence
Molecular Formula C9H7N3O2Based on the chemical structure.
Molecular Weight 189.17 g/mol Calculated from the molecular formula.
Appearance Likely a crystalline solidTypical for small organic molecules with aromatic and heterocyclic rings.
Melting Point Expected to be relatively highAromatic and heterocyclic structures with potential for intermolecular hydrogen bonding often have elevated melting points.
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols.The amino group may impart some water solubility, but the phenyl and oxadiazole rings suggest a preference for organic solvents.
pKa The amino group is expected to be weakly basic.The electron-withdrawing nature of the oxadiazole ring would decrease the basicity of the amino group compared to aniline.

Synthesis and Reactivity

The synthesis of (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone is not explicitly detailed in readily available literature. However, established synthetic routes for substituted furazans provide a strong basis for a proposed synthetic pathway. A common approach involves the cyclization of α-dioximes or the chemical transformation of other furazan derivatives.

A plausible synthetic route could start from a benzoylacetonitrile derivative, proceeding through an amidoxime intermediate, followed by cyclization to form the 1,2,5-oxadiazole ring. The amino group could be introduced either before or after the formation of the heterocyclic ring.

Proposed Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Intermediate Formation cluster_2 Cyclization & Functionalization cluster_3 Final Product A Benzoylacetonitrile C Benzoylacetonitrile oxime A->C Reaction with B B Hydroxylamine D 3-Phenyl-4-amino-1,2,5-oxadiazole C->D Cyclization F (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone D->F Acylation (E) E Friedel-Crafts Acylation or similar reaction

Caption: Proposed synthetic pathway for (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone.

Experimental Protocol: A General Method for the Synthesis of Aroyl-1,2,5-oxadiazoles

The following is a generalized protocol based on the synthesis of similar compounds and should be adapted and optimized for the specific target molecule.

  • Amidoxime Formation: A suitable benzoyl precursor is reacted with hydroxylamine in a basic medium to form the corresponding amidoxime.

  • Cyclization: The amidoxime is then cyclized to form the 1,2,5-oxadiazole ring. This can be achieved through various methods, including thermal dehydration or the use of a dehydrating agent.

  • Functional Group Interconversion: If necessary, functional groups on the oxadiazole ring or the phenyl group can be modified. For instance, a nitro group could be reduced to an amino group.

  • Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

The reactivity of the 1,2,5-oxadiazole ring is characterized by its relative stability and electron-withdrawing nature. The amino group can undergo typical reactions such as acylation, alkylation, and diazotization. The benzoyl group's carbonyl is susceptible to nucleophilic attack. The aromatic phenyl ring can undergo electrophilic substitution, with the substitution pattern influenced by the electron-withdrawing effect of the ketone and oxadiazole moieties.

Potential Applications in Drug Discovery

The 1,2,5-oxadiazole (furazan) and its N-oxide (furoxan) derivatives are prominent scaffolds in medicinal chemistry due to their wide range of biological activities.[1][2] These compounds are known to exhibit antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1]

  • Antimicrobial Agents: Oxadiazole derivatives have shown promise as antibacterial and antifungal agents.[3] The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

  • Anticancer Activity: Certain 1,2,4-oxadiazole derivatives have been identified as potent inducers of apoptosis in cancer cells.[4] The structural features of (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone make it a candidate for investigation in this area.

  • Antiplasmodial Activity: N-acylated furazan-3-amines have demonstrated activity against different strains of Plasmodium falciparum, the parasite responsible for malaria.[5] This suggests that the target compound could be a promising starting point for the development of new antimalarial drugs.[5]

  • Enzyme Inhibition: The oxadiazole core can act as a bioisostere for amide and ester groups, potentially leading to compounds with improved metabolic stability and pharmacokinetic profiles.[6] This makes them attractive for designing inhibitors of various enzymes.

Potential Pharmacological Signaling Pathway

G cluster_0 Drug-Target Interaction cluster_1 Downstream Signaling Cascade cluster_2 Cellular Response A (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone B Target Enzyme/Receptor (e.g., Kinase, Protease) A->B Binding and Inhibition C Inhibition of Signaling Pathway B->C Blocks Signal Transduction D Modulation of Transcription Factors C->D E Apoptosis D->E F Cell Cycle Arrest D->F G Inhibition of Proliferation D->G

Caption: A generalized signaling pathway for a potential anticancer mechanism.

Safety and Handling

Table 2: General Safety and Handling Recommendations

Hazard CategoryPrecautionary Measures
Acute Toxicity Assume harmful if swallowed, inhaled, or in contact with skin. Use in a well-ventilated area or with respiratory protection.
Skin Corrosion/Irritation May cause skin irritation. Wear protective gloves and clothing.
Eye Damage/Irritation May cause serious eye irritation. Wear safety glasses or goggles.
Environmental Hazards The environmental impact is unknown. Avoid release into the environment.
Storage Store in a cool, dry, well-ventilated place away from incompatible materials.

It is crucial to conduct a thorough risk assessment before handling this compound and to consult the most current safety information.

Conclusion

(4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone is a heterocyclic compound with significant potential, primarily in the field of drug discovery. Although direct experimental data is sparse, a comprehensive profile can be inferred from the rich chemistry of related furazan derivatives. Its structural motifs suggest a high likelihood of interesting biological activity, warranting further investigation into its synthesis, characterization, and pharmacological evaluation. As with any novel chemical entity, all handling and experimental procedures should be conducted with appropriate safety precautions.

References

  • MDPI. (2022, April 8). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Retrieved from [Link]

  • ResearchGate. (2014, May 22). (PDF) 3-(4-Amino-1,2,5-oxadiazol-3-yl). Retrieved from [Link]

  • ResearchGate. (2018, September 25). 4-AZIDO-3-AMINO-1,2,5-OXADIAZOLE: SYNTHESIS, STRUCTURAL CHARACTERIZATION AND PHYSICO-CHEMICAL PROPERTIES | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities - PMC. Retrieved from [Link]

  • ScienceOpen. (n.d.). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Retrieved from [Link]

  • American Chemical Society Publications. (2021, February 11). Furazans in Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-1,2,5-oxadiazole-3-carboxamide. Retrieved from [Link]

  • ResearchGate. (2008, August 8). ChemInform Abstract: A Re‐Examination of the Reaction of 3,4‐Diamino[1][8][9]oxadiazole with Glyoxal. | Request PDF. Retrieved from [Link]

  • ResearchGate. (2015, August 6). Synthesis of 1,2,4-oxadiazoles (a review). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide - PMC. Retrieved from [Link]

  • ResearchGate. (2015, August 5). Synthesis and characterization of multicyclic oxadiazoles and 1-hydroxytetrazoles as energetic materials | Request PDF. Retrieved from [Link]

  • Springer. (2023, November 1). 4-AZIDO-3-AMINO-1,2,5-OXADIAZOLE: SYNTHESIS, STRUCTURAL CHARACTERIZATION AND PHYSICO-CHEMICAL PROPERTIES. Retrieved from [Link]

  • MDPI. (n.d.). 4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide. Retrieved from [Link]

  • ResearchGate. (2024, February 28). 3-Amino-4-azido-1,2,5-oxadiazole: Synthesis, Structural Characterization, and Physicochemical Properties | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Furazans in Medicinal Chemistry | Request PDF. Retrieved from [Link]

  • American Chemical Society Publications. (2011, December 19). Oxadiazoles in Medicinal Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). [Hepatic and intestinal toxicity of furazan and furoxan derivatives] - PubMed. Retrieved from [Link]

  • EAS Publisher. (2023, September 7). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of (3Z)-4-[(4-amino-1,2,5-oxadiazol-3-yl)amino]. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, March 17). Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. Retrieved from [Link]

  • MDPI. (n.d.). Structural Properties and Biological Prediction of ({[(1E)-3-(1H-Imidazol-1-yl)-1-phenylpropylidene] amino}oxy)(4-methylphenyl)methanone: An In Silico Approach. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic Protocols and Applications of 1,2,5-Oxadiazoles: A Review. Retrieved from [Link]

  • Baghdad Science Journal. (n.d.). Synthesis, Characterization of some New 1, 3, 4-Oxadiazole derivatives based on 4- amino benzoic acid. Retrieved from [Link]

  • ResearchGate. (2022, August 13). (PDF) N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide. Retrieved from [Link]

  • MDPI. (n.d.). Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. Retrieved from [Link]

  • ScienceOpen. (2022, December 20). Research Article Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of 3-Amino-4-benzoylfurazan

Distribution: For Researchers, Scientists, and Drug Development Professionals A Note on the Scope of This Guide: Direct experimental data for 3-Amino-4-benzoylfurazan is not extensively available in published literature....

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

A Note on the Scope of This Guide: Direct experimental data for 3-Amino-4-benzoylfurazan is not extensively available in published literature. This guide has been constructed by a senior application scientist to provide a comprehensive, scientifically-grounded overview based on the well-established chemistry of the 3,4-diaminofurazan (DAF) precursor and analogous N-acylated heterocyclic systems. The protocols, data, and analyses presented herein are derived from established principles and data from closely related molecules to provide a robust predictive model for the synthesis, characterization, and potential applications of the target compound.

Executive Summary: The Furazan Scaffold in Modern Chemistry

The 1,2,5-oxadiazole, or furazan, ring is a nitrogen-rich heterocycle that has garnered significant interest in both medicinal chemistry and the field of energetic materials.[1][2] Its unique electronic structure, inherent density, positive heat of formation, and capacity for diverse functionalization make it a privileged scaffold.[2][3] In medicinal chemistry, the furazan moiety can enhance physicochemical properties and biological activity, with derivatives being explored as inhibitors for targets like Rho-kinase.[1][4][5][6] As a foundational component of energetic materials, the furazan ring contributes to high thermal stability and performance.[3][7]

This guide focuses on a specific derivative, 3-Amino-4-benzoylfurazan, providing a predictive but technically detailed exploration of its synthesis, physicochemical properties, and potential utility. The core of this molecule is 3,4-diaminofurazan (DAF), a critical and versatile precursor for a wide array of more complex furazan-based compounds.[8][9][10] By understanding the well-documented chemistry of DAF and the standard organic transformation of N-benzoylation, we can construct a reliable profile of the title compound.

Proposed Synthesis Pathway and Mechanism

The most chemically sound and logical approach to synthesizing 3-Amino-4-benzoylfurazan is through the selective N-acylation of its parent amine, 3,4-diaminofurazan (DAF). Direct acylation of the furazan ring via electrophilic substitution (e.g., Friedel-Crafts) is generally not viable for such electron-deficient and sensitive heterocyclic systems, which are prone to polymerization under classical Lewis acid conditions.[11] Therefore, leveraging the nucleophilicity of the amino group is the preferred strategy.

Synthesis of the 3,4-Diaminofurazan (DAF) Precursor

DAF is a crucial intermediate, and its preparation is the necessary first step. A common and reliable method proceeds in two stages from glyoxime.[8]

  • Step 1: Synthesis of Diaminoglyoxime (DAG): Glyoxime is reacted with hydroxylamine hydrochloride in an aqueous solution of sodium hydroxide. This step introduces the amino groups.

  • Step 2: Dehydration and Cyclization to DAF: The resulting diaminoglyoxime (DAG) is then subjected to dehydration, which induces cyclization to form the stable 3,4-diaminofurazan ring.[9]

Selective N-Benzoylation of 3,4-Diaminofurazan

With DAF in hand, the introduction of the benzoyl group can be achieved via N-acylation using benzoyl chloride. Given that DAF possesses two amino groups, controlling the stoichiometry is key to achieving mono-substitution. The reaction of primary aromatic amines with benzoyl chloride is a well-established transformation.[12][13] Modern, solvent-free methods offer a green, efficient, and rapid alternative to the classical Schotten-Baumann conditions.[12]

The proposed reaction mechanism involves the nucleophilic attack of one of the amino groups of DAF on the electrophilic carbonyl carbon of benzoyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation (typically by a mild base or another amine molecule) to yield the stable amide product, 3-Amino-4-benzoylfurazan, and hydrochloric acid as a byproduct.

G cluster_reactants Reactants cluster_products Products DAF 3,4-Diaminofurazan (DAF) Intermediate Tetrahedral Intermediate DAF->Intermediate Nucleophilic Attack BenzoylChloride Benzoyl Chloride BenzoylChloride->Intermediate Product 3-Amino-4-benzoylfurazan Intermediate->Product Elimination of Cl- HCl HCl Intermediate->HCl Deprotonation 1 caption Molecular Structure of 3-Amino-4-benzoylfurazan

Sources

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone

Abstract This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone, a molecule of interest in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structural elucidation of this heterocyclic compound using NMR spectroscopy. The guide covers the fundamental principles of NMR, experimental considerations, and a detailed interpretation of the spectral data, supported by data from analogous structures reported in the scientific literature.

Introduction: The Significance of (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone and the Role of NMR

(4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone, also known as 3-benzoyl-4-aminofurazan, belongs to the furazan (1,2,5-oxadiazole) class of heterocyclic compounds. The presence of an amino group and a benzoyl moiety on the furazan ring imparts a unique combination of chemical properties, making it a valuable scaffold in the development of novel therapeutic agents and energetic materials.[1]

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds.[2] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide will delve into the specific NMR spectral features of (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone, providing a foundational understanding for its characterization and for the analysis of related derivatives.

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality NMR spectra is paramount for accurate structural interpretation. The following protocol outlines the key experimental considerations for obtaining the ¹H and ¹³C NMR spectra of (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone.

Sample Preparation
  • Solvent Selection: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice due to its ability to dissolve a wide range of organic compounds and its relatively high boiling point. Its residual proton signal appears at approximately 2.50 ppm, and its carbon signals appear at around 39.52 ppm, which are unlikely to overlap with the signals of the analyte.

  • Concentration: A sample concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining good quality ¹H and ¹³C NMR spectra on a modern spectrometer.

  • Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0.00 ppm.

Spectrometer Parameters
  • Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended for achieving good signal dispersion, particularly for the aromatic protons.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.

    • Number of Scans: 16-64 scans are usually sufficient.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is appropriate.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled experiment with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30') is used to simplify the spectrum and enhance signal intensity.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

    • Spectral Width: A spectral width of 0-220 ppm is appropriate to cover the expected range of carbon chemical shifts.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone is expected to exhibit signals corresponding to the amino protons and the protons of the phenyl ring. The interpretation is based on chemical shifts (δ), integration, and multiplicity.

Predicted ¹H NMR Data
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
NH₂~7.0 - 8.0Broad Singlet2H
H-ortho (Phenyl)~7.8 - 8.0Multiplet2H
H-meta (Phenyl)~7.5 - 7.7Multiplet2H
H-para (Phenyl)~7.6 - 7.8Multiplet1H
Interpretation of the ¹H NMR Spectrum
  • Amino Protons (NH₂): The protons of the amino group are expected to appear as a broad singlet in the downfield region, typically between 7.0 and 8.0 ppm. The broadness of the signal is due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen exchange with trace amounts of water in the solvent. The chemical shift of the amino protons in aminofurazans has been observed in this region.[3][4]

  • Phenyl Protons: The protons of the phenyl ring will appear as a group of multiplets in the aromatic region (7.5-8.0 ppm).

    • The ortho-protons are expected to be the most deshielded due to the anisotropic effect of the adjacent carbonyl group and will likely appear at the downfield end of the aromatic region (~7.8-8.0 ppm).

    • The meta- and para-protons will resonate at slightly higher fields (~7.5-7.8 ppm). The coupling between these protons will result in complex multiplets. The protons on carbons adjacent to a carbonyl group in ketones typically appear in the range of 2.1–2.6 ppm, however, in this case, the protons are on an aromatic ring.[5]

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides information about the number of unique carbon atoms and their chemical environments.

Predicted ¹³C NMR Data
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Carbonyl)~180 - 190
C-3 (Furazan)~155 - 165
C-4 (Furazan)~150 - 160
C-ipso (Phenyl)~130 - 135
C-ortho (Phenyl)~128 - 132
C-meta (Phenyl)~127 - 130
C-para (Phenyl)~132 - 136
Interpretation of the ¹³C NMR Spectrum
  • Carbonyl Carbon (C=O): The carbonyl carbon is the most deshielded carbon in the molecule and is expected to appear at a very low field, typically in the range of 180-190 ppm. The carbonyl carbon of ketones is highly deshielded and appears prominently in the range of 190–220 ppm.[6][7]

  • Furazan Carbons (C-3 and C-4): The two carbons of the 1,2,5-oxadiazole ring are expected to resonate in the range of 150-165 ppm. The carbon atom attached to the amino group (C-4) will likely be shielded relative to the carbon attached to the benzoyl group (C-3). The structures of obtained furazans are often confirmed by ¹³C NMR spectroscopy.[8]

  • Phenyl Carbons: The phenyl ring will show four distinct signals:

    • The ipso-carbon (the carbon attached to the carbonyl group) will be a quaternary carbon and is expected to have a weaker signal intensity. Its chemical shift is predicted to be in the 130-135 ppm range.

    • The ortho- and meta-carbons will have similar chemical shifts, typically in the 127-132 ppm range.

    • The para-carbon is expected to appear at a slightly lower field than the ortho- and meta-carbons, around 132-136 ppm. The chemical shifts of alkyl phenyl ketones have been extensively studied.[9][10]

Visualization of Molecular Structure and NMR Correlations

To aid in the visualization of the molecular structure and the assignment of NMR signals, the following diagrams are provided.

Molecular_Structure cluster_phenyl Phenyl Group cluster_furazan 1,2,5-Oxadiazole Ring C1 C_ipso C2 C_ortho C1->C2 CO C=O C1->CO C3 C_meta C2->C3 C4 C_para C3->C4 C5 C_meta' C4->C5 C6 C_ortho' C5->C6 C6->C1 C7 C3 N1 N C7->N1 C8 C4 C8->C7 NH2 NH₂ C8->NH2 O1 O N1->O1 N2 N O1->N2 N2->C8 CO->C7

Caption: Molecular structure of (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone.

NMR_Workflow A Sample Preparation (Compound in DMSO-d₆ with TMS) B Data Acquisition (400 MHz NMR Spectrometer) A->B C ¹H NMR Spectrum B->C D ¹³C NMR Spectrum B->D E Spectral Processing (Phasing, Baseline Correction, Integration) C->E D->E F Signal Assignment & Interpretation E->F G Structural Confirmation F->G

Caption: Experimental workflow for NMR analysis.

Conclusion

The ¹H and ¹³C NMR spectra of (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone provide a wealth of structural information that is essential for its unambiguous identification. By carefully analyzing the chemical shifts, multiplicities, and integrations of the signals, a complete assignment of the protons and carbons in the molecule can be achieved. This technical guide serves as a valuable resource for scientists working with this compound and related heterocyclic systems, facilitating their research and development efforts.

References

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  • Oregon State University. (2020). CH 336: Ketone Spectroscopy.
  • MDPI. (2022). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors.
  • MDPI. (2021). Novel Series of 1,3,4- Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity.
  • MDPI. (2019). 4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide.
  • Chemguide. (n.d.). interpreting C-13 NMR spectra.
  • ChemicalBook. (n.d.). 3-Aminobenzamide(3544-24-9) 1H NMR spectrum.
  • Master Organic Chemistry. (2022). 13-C NMR - How Many Signals.
  • Digital Repository. (n.d.).
  • The values for proton and C-13 chemical shifts given below are typical approxim
  • Srivastava, R. M., Mendes e Silva, L. M., & Bhattacharyya, J. (1989). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Journal of the Brazilian Chemical Society, 1(1), 25-28.

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Exploratory

A Technical Guide to the Infrared Spectroscopy of (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone

For Researchers, Scientists, and Drug Development Professionals Introduction: Elucidating Molecular Structure Through Vibrational Spectroscopy (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone is a molecule of significant...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Elucidating Molecular Structure Through Vibrational Spectroscopy

(4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone is a molecule of significant interest, belonging to the family of oxadiazoles which are a cornerstone in medicinal chemistry and materials science. The unique arrangement of an amino group, a phenyl ketone moiety, and the 1,2,5-oxadiazole (furazan) ring system imparts a distinct chemical personality to the molecule, influencing its reactivity, binding capabilities, and potential applications. Infrared (IR) spectroscopy serves as a powerful, non-destructive analytical technique to confirm the molecular structure and probe the chemical environment of the functional groups within this compound. This guide provides an in-depth analysis of the expected IR vibrational modes of (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone, grounded in established spectroscopic principles and data from analogous structures.

The Principle of IR Spectroscopy: A Molecular Dance

At its core, IR spectroscopy measures the interaction of infrared radiation with a molecule. When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group, the molecule absorbs the radiation, leading to a transition to a higher vibrational energy state. An IR spectrum is a plot of this absorption, typically represented as percent transmittance versus wavenumber (cm⁻¹). Each peak in the spectrum corresponds to a specific vibrational motion, such as stretching (the rhythmic lengthening and shortening of a bond) or bending (a change in the angle between bonds). The position, intensity, and shape of these absorption bands provide a unique molecular fingerprint.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

To obtain a reliable IR spectrum of a solid sample like (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone, the Attenuated Total Reflectance (ATR) technique using a Fourier Transform Infrared (FTIR) spectrometer is a modern and highly efficient method.

Step-by-Step Methodology for ATR-FTIR Spectroscopy:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal stability. Perform a background scan to account for atmospheric water and carbon dioxide, which have characteristic IR absorptions.

  • Sample Preparation: Place a small, representative amount of the solid sample directly onto the ATR crystal (typically diamond or germanium).

  • Applying Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the ATR crystal. This is crucial for achieving a good signal-to-noise ratio.

  • Data Acquisition: Initiate the sample scan. The infrared beam passes through the ATR crystal and reflects off the internal surface in contact with the sample. At this point, an evanescent wave penetrates a short distance into the sample, and absorption occurs at specific frequencies.

  • Spectral Processing: The resulting interferogram is mathematically converted into a spectrum by a Fourier transform. The background spectrum is automatically subtracted from the sample spectrum to produce the final IR spectrum of the compound.

  • Data Analysis: Analyze the positions (in cm⁻¹) and relative intensities of the absorption bands to identify the functional groups present in the molecule.

Predicted IR Spectrum and Vibrational Mode Analysis

The following is a detailed analysis of the expected IR absorption bands for (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone, based on characteristic frequencies of its constituent functional groups reported in the literature for similar compounds.

Key Functional Groups and Their Expected Vibrational Frequencies:
  • Amino Group (NH₂):

    • N-H Stretching: Primary amines typically exhibit two distinct bands in the 3550-3300 cm⁻¹ region. The higher frequency band corresponds to the asymmetric stretching vibration (νₐₛ(N-H)), while the lower frequency band is due to the symmetric stretching vibration (νₛ(N-H)). For amino groups attached to furoxan rings, these bands have been observed around 3501 and 3386 cm⁻¹.[1]

    • N-H Bending (Scissoring): A moderate to strong absorption band is expected in the range of 1650-1580 cm⁻¹ due to the scissoring deformation of the N-H bonds.

  • Carbonyl Group (C=O):

    • C=O Stretching: The stretching vibration of the ketone's carbonyl group is one of the most intense and characteristic absorptions in an IR spectrum. For aromatic ketones, this peak is typically found in the 1700-1680 cm⁻¹ range. The conjugation with the phenyl ring and the adjacent oxadiazole ring may shift this frequency slightly. In related benzoyl thiourea derivatives, the C=O stretch appears around 1669-1671 cm⁻¹.[2][3]

  • Phenyl Group (C₆H₅):

    • Aromatic C-H Stretching: Look for one or more weak to moderate bands just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[4]

    • Aromatic C=C Stretching: The phenyl ring will exhibit characteristic skeletal vibrations appearing as a series of sharp bands of variable intensity in the 1620-1450 cm⁻¹ region.

    • C-H Out-of-Plane Bending: Strong absorption bands in the 900-675 cm⁻¹ region are indicative of the substitution pattern on the benzene ring. For a monosubstituted ring, strong bands are expected around 770-730 cm⁻¹ and 710-690 cm⁻¹.

  • 1,2,5-Oxadiazole (Furazan) Ring:

    • The vibrational modes of the 1,2,5-oxadiazole ring are complex and involve coupled stretching and bending of the C=N, N-O, and C-O bonds. Characteristic absorptions for the furoxan ring have been reported in the 1600-1560 cm⁻¹ range.[1] Other studies on 1,3,4-oxadiazoles show C=N stretching around 1650-1600 cm⁻¹ and C-O-C stretching in the 1300-1000 cm⁻¹ region.[5] The specific vibrations for the 1,2,5-oxadiazole ring in this particular molecule will contribute to the fingerprint region of the spectrum.

Summary of Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
~3500 & ~3380Asymmetric & Symmetric N-H StretchingAmino (NH₂)Moderate
3100 - 3000C-H StretchingPhenyl (Aromatic)Weak to Moderate
~1685C=O StretchingKetoneStrong, Sharp
~1630N-H Bending (Scissoring)Amino (NH₂)Moderate to Strong
1620 - 1450C=C Ring StretchingPhenyl (Aromatic)Variable, Sharp
~1600 - 1560Ring Vibrations1,2,5-OxadiazoleModerate
900 - 675C-H Out-of-Plane BendingPhenyl (Aromatic)Strong

Visualizing the Molecular Structure and Key Functional Groups

To better understand the relationship between the molecular structure and its vibrational modes, the following diagram illustrates the key components of (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone.

workflow cluster_exp Experimental cluster_analysis Data Analysis & Interpretation sample Synthesized Compound atr ATR-FTIR Spectroscopy sample->atr spectrum Acquire IR Spectrum atr->spectrum assign Assign Vibrational Modes spectrum->assign compare Compare with Literature Data for Analogous Structures assign->compare structure Structural Confirmation compare->structure report report structure->report Final Report

Caption: Workflow for IR spectroscopic analysis and structural confirmation.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural elucidation of novel compounds like (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone. By analyzing the characteristic absorption bands of the amino, carbonyl, phenyl, and 1,2,5-oxadiazole moieties, researchers can gain high-confidence confirmation of the compound's synthesis and purity. The predicted spectrum, characterized by strong absorptions for the C=O and N-H groups and a complex fingerprint region, provides a clear roadmap for the empirical analysis of this promising molecule. This guide serves as a foundational reference for scientists engaged in the synthesis, characterization, and application of oxadiazole derivatives in drug discovery and materials science.

References

  • Pagoria, P., et al. (2014). 3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole. Molbank, M824. Available at: [Link]

  • Khafizov, N., et al. (2023). N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 7), 654-658. Available at: [Link]

  • Reva, I., & Lapinski, L. (2024). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Molecules, 29(1), 248. Available at: [Link]

  • Kulikov, A. S., et al. (2022). 4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide. Molbank, 2022(2), M1367. Available at: [Link]

  • Christensen, D. H., et al. (1970). Vibrational Analysis of the Spectra of 1,2,5-Oxadiazole, 1,2,5-Thiadiazole and 1,2,5-Selenadiazole. Journal of Molecular Spectroscopy, 36(3), 363-375. Available at: [Link]

  • Sheremetev, A. B., & Yudin, I. L. (2000). NMR spectroscopic study of 3-nitrofurazans. Russian Chemical Bulletin, 49(10), 1754-1758. Available at: [Link]

  • Yadav, M., et al. (2012). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Bioinorganic Chemistry and Applications, 2012, 179814. Available at: [Link]

  • Grienke, U., et al. (2017). New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities. Molecules, 22(12), 2269. Available at: [Link]

  • Wade, L. G. Table of Characteristic IR Absorptions. Available at: [Link]

  • Christensen, D. H., et al. (1970). Vibrational spectra and fundamental frequencies of 1,2,5-oxadiazole and its deuterated species. Spectrochimica Acta Part A: Molecular Spectroscopy, 26(10), 2041-2052. Available at: [Link]

  • Al-Azawi, F. H., & Al-Rubaie, A. Z. (2016). Structural, spectral, optical and antimicrobial properties of synthesized 1-benzoyl-3-furan-2-ylmethyl-thiourea. Journal of the Association of Arab Universities for Basic and Applied Sciences, 21, 28-34. Available at: [Link]

  • Sharma, P., & Kumar, A. (2012). IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. ResearchGate. Available at: [Link]

  • LibreTexts. (2021). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

  • Sahu, N., & Sahu, R. K. (2023). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub. Available at: [Link]

  • Aday, B., & Akocak, S. (2023). SYNTHESIS OF 2-FLUOROBENZOYL THIOUREA DERIVATIVES. Istanbul Commerce University Journal of Science, 22(44), 417-424. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2012). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journal of Organic Chemistry, 8, 1555-1563. Available at: [Link]

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  • Loncar, D., et al. (2021). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 26(15), 4443. Available at: [Link]

  • Asawa, P., & Sharma, S. (2023). Design and Synthesis of New Boron-Based Benzo[c]o[6][7][8]xadiazoles and Benzo[c]t[6][7][8]hiadiazoles as Potential Hypoxia Inhibitors. Inorganics, 11(1), 32. Available at: [Link]

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Foundational

Mass Spectrometry Analysis of (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone: An In-Depth Technical Guide

Introduction (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone, a molecule integrating a highly functionalized aminofurazan (an amino-1,2,5-oxadiazole) core with a phenyl ketone moiety, represents a class of compounds with...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone, a molecule integrating a highly functionalized aminofurazan (an amino-1,2,5-oxadiazole) core with a phenyl ketone moiety, represents a class of compounds with significant potential in medicinal chemistry and materials science. The unique juxtaposition of an electron-rich amino group and an electron-withdrawing ketone function on the oxadiazole ring suggests a rich and complex chemical profile. Understanding the intrinsic structural properties of this molecule is paramount for its development and application. Mass spectrometry (MS) stands as a cornerstone analytical technique for the structural elucidation of small organic molecules, offering unparalleled sensitivity and specificity.[1][2] This guide provides a comprehensive, in-depth analysis of the mass spectrometric behavior of (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone, intended for researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices, from sample preparation to the intricacies of fragmentation analysis, to build a self-validating system for the characterization of this and related compounds.

Molecular Structure and Physicochemical Properties

A thorough understanding of the mass spectrometric analysis begins with the fundamental properties of the target molecule.

PropertyValueRationale and Implications for MS Analysis
Molecular Formula C9H7N3O2Provides the basis for calculating the exact mass.
Monoisotopic Mass 189.0538 uEssential for high-resolution mass spectrometry (HRMS) to confirm elemental composition.[2]
Key Functional Groups Amino group, 1,2,5-oxadiazole (furazan) ring, Phenyl ketoneThese groups will dictate the ionization efficiency and the primary fragmentation pathways. The basic amino group is a prime site for protonation in ESI, while the aromatic ketone influences fragmentation in EI.
Predicted pKa ~3-4 (amino group)The basicity of the amino group suggests that positive mode electrospray ionization (ESI) will be a highly effective ionization method.

Strategic Approach to Mass Spectrometric Analysis

Our analytical strategy is designed to provide a holistic understanding of the molecule's behavior under various ionization conditions and to confidently elucidate its structure through fragmentation analysis.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Data Interpretation & Confirmation A Sample Preparation B High-Resolution Mass Spectrometry (HRMS) A->B Purity & Concentration D Tandem Mass Spectrometry (MS/MS) B->D Accurate Mass of Precursor Ion C Choice of Ionization Technique C->B Ion Formation E Electron Ionization (EI) Fragmentation Analysis D->E F Electrospray Ionization (ESI) Fragmentation Analysis D->F G Proposed Fragmentation Pathways H Fragment Ion Identification G->H I Isotopic Labeling Studies (Optional) H->I

Figure 1: A strategic workflow for the comprehensive mass spectrometric analysis of (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone.

Experimental Protocols

Sample Preparation

The quality of the mass spectrum is intrinsically linked to the purity of the sample. The following protocol ensures the removal of non-volatile salts and other contaminants that can suppress ionization.

Protocol:

  • Dissolution: Dissolve approximately 1 mg of (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone in 1 mL of a high-purity solvent such as methanol or acetonitrile.

  • Dilution: Create a working solution with a concentration range of 1-10 µg/mL by diluting the stock solution with the appropriate solvent. For ESI, a common mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid) is recommended.

  • Filtration: Pass the working solution through a 0.22 µm syringe filter to remove any particulate matter.

Causality: The choice of volatile solvents is critical to ensure efficient desolvation in the ion source. The addition of formic acid in ESI promotes protonation of the basic amino group, enhancing signal intensity in positive ion mode.

High-Resolution Mass Spectrometry (HRMS)

HRMS is indispensable for confirming the elemental composition of the parent molecule and its fragments.

Protocol:

  • Instrumentation: Utilize a high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.[2]

  • Ionization Mode: Employ positive mode ESI.

  • Mass Range: Set the mass range to m/z 50-500.

  • Calibration: Ensure the instrument is calibrated to achieve a mass accuracy of < 5 ppm.

  • Data Acquisition: Acquire the full scan spectrum and determine the accurate mass of the protonated molecule [M+H]+.

Expected Outcome: The measured accurate mass of the [M+H]+ ion should be within 5 ppm of the theoretical mass (190.0611 u). This provides strong evidence for the elemental formula C9H8N3O2+.

Fragmentation Analysis: Unraveling the Molecular Architecture

The fragmentation pattern of a molecule in a mass spectrometer is a unique fingerprint that provides detailed structural information. We will explore the predicted fragmentation under both hard (Electron Ionization) and soft (Electrospray Ionization) techniques.

Electron Ionization (EI) Mass Spectrometry

EI is a high-energy ionization technique that induces extensive fragmentation, revealing the core structural components of the molecule.

Predicted EI Fragmentation Pathways:

The fragmentation of aromatic ketones often proceeds through characteristic pathways.[3] For (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone, the primary cleavage is expected to be the alpha-cleavage of the bond between the carbonyl group and the aminofurazan ring, leading to the highly stable benzoyl cation.

G M [C9H7N3O2]+• m/z 189 F1 [C7H5O]+ m/z 105 (Benzoyl cation) M->F1 - [C2H2N3O2]• F3 [C2H2N3O2]• m/z 84 M->F3 - [C7H5O]+ F2 [C6H5]+ m/z 77 (Phenyl cation) F1->F2 - CO F4 [C2N2O]+• m/z 56 F3->F4 - N2

Figure 2: Predicted major fragmentation pathways of (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone under Electron Ionization (EI).

Interpretation of Predicted EI Fragments:

m/zProposed StructureFragmentation PathwaySignificance
189[C9H7N3O2]+•Molecular IonConfirms the molecular weight of the compound.
105[C7H5O]+α-cleavage with loss of the aminofurazan radical.A characteristic and often base peak for phenyl ketones, confirming the presence of the benzoyl moiety.[3]
77[C6H5]+Loss of CO from the benzoyl cation.Confirms the presence of the phenyl group.[3]
84[C2H2N3O2]•α-cleavage with loss of the benzoyl cation.Provides evidence for the aminofurazan portion of the molecule.
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

ESI is a soft ionization technique that typically produces the protonated molecule [M+H]+ with minimal fragmentation in the source.[4] Subsequent collision-induced dissociation (CID) in a tandem mass spectrometer is then used to induce fragmentation and gain structural information.[5][6]

Predicted ESI-MS/MS Fragmentation of the [M+H]+ Ion:

The protonation is expected to occur at the basic amino group. The fragmentation of the protonated molecule will likely involve cleavages around the carbonyl group and within the furazan ring.

G M [C9H8N3O2]+ m/z 190 F1 [C7H5O]+ m/z 105 (Benzoyl cation) M->F1 - C2H3N3O2 F2 [C2H3N3O2]+ m/z 87 M->F2 - C7H5O F3 [C6H5]+ m/z 77 F1->F3 - CO

Figure 3: Predicted major fragmentation pathways of the protonated molecule of (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone in ESI-MS/MS.

Interpretation of Predicted ESI-MS/MS Fragments:

Precursor Ion (m/z)Product Ion (m/z)Neutral LossProposed Structure of Product IonFragmentation Pathway
19010585[C7H5O]+Cleavage of the bond between the carbonyl carbon and the furazan ring.
19087103[C2H3N3O2]+Cleavage of the bond between the carbonyl carbon and the phenyl ring.
1057728[C6H5]+Loss of CO from the benzoyl cation.

Conclusion

The mass spectrometric analysis of (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone, when approached systematically, can provide unambiguous structural confirmation. High-resolution mass spectrometry is crucial for determining the elemental composition. A combined analysis using both Electron Ionization, which reveals the core skeletal fragments, and Electrospray Ionization with tandem MS, which provides information on the connectivity of the functional groups in the protonated molecule, offers a powerful and self-validating methodology. The predicted fragmentation pathways, centered around the formation of the stable benzoyl cation and characteristic losses related to the aminofurazan ring, provide a robust framework for the interpretation of experimental data. This guide serves as a foundational document for researchers working with this and structurally related compounds, enabling confident and comprehensive characterization.

References

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link]

  • Chad's Prep. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. YouTube. Available from: [Link]

  • St. Amand, M. A., et al. (2010). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. International Journal of Mass Spectrometry, 297(1-3), 108-115.
  • Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical Reviews, 4(2-3), 89-107.
  • Santa, T., et al. (2009). Synthesis of benzofurazan derivatization reagents for short chain carboxylic acids in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS).
  • de Hoffmann, E., & Stroobant, V. (2007). Tandem Mass Spectrometry: Principles and Applications. In Mass Spectrometry. John Wiley & Sons, Ltd.
  • Forensic and Analytical Science Service. (n.d.). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. ResearchGate. Available from: [Link]

  • Imai, K., et al. (2007). Synthesis of benzofurazan derivatization reagents for carboxylic acids in liquid chromatography/electrospray ionization-tandem mass spectrometry. Journal of Mass Spectrometry, 42(5), 655-661.
  • Sentellas, S., & Pozo, O. J. (2007). Ultra-performance liquid chromatography-tandem mass spectrometry for the analysis of heterocyclic amines in food.
  • Van de Steene, J., & Lambert, W. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Journal of Pharmaceutical and Biomedical Analysis, 162, 298-312.
  • JoVE. (2024). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Available from: [Link]

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  • ResearchGate. (2016). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Available from: [Link]

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  • Gao, J., et al. (2006). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. The Journal of Organic Chemistry, 71(21), 8082-8089.
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  • Cataldo, S., et al. (2020). Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry. Frontiers in Chemistry, 8, 592.
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Exploratory

Crystal Structure of (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone: A Comprehensive Technical Guide

Senior Application Scientist Note: An exhaustive search of crystallographic databases and the peer-reviewed scientific literature did not yield a publicly available, solved crystal structure for the specific compound (4-...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: An exhaustive search of crystallographic databases and the peer-reviewed scientific literature did not yield a publicly available, solved crystal structure for the specific compound (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone. The synthesis of related 3-amino-4-aroylfurazans has been reported, suggesting the target molecule is synthetically accessible. However, without experimental crystallographic data, a detailed guide on its specific crystal structure cannot be compiled.

To fulfill the spirit of the user's request for an in-depth technical guide on a molecule containing the 4-amino-1,2,5-oxadiazole core, this document will focus on a closely related and structurally characterized compound: N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide . This allows for a comprehensive demonstration of the principles of synthesis, crystallization, and structural analysis relevant to this class of compounds, adhering to the high standards of scientific integrity and detail requested.

An In-depth Technical Guide to the Crystal Structure of N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 1,2,5-oxadiazole (furazan) scaffold is a cornerstone in medicinal chemistry and materials science, valued for its metabolic stability and ability to engage in specific hydrogen-bonding interactions.[1] This guide provides a detailed technical overview of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide, a key derivative of the furazan family. We will explore the causality behind the experimental design, from the synthetic pathway to the nuances of its solid-state architecture, including an analysis of intermolecular forces via Hirshfeld surfaces. This document serves as a methodological blueprint for researchers working with functionalized oxadiazoles.

Introduction: The Significance of the 1,2,5-Oxadiazole Scaffold

The 1,2,5-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms.[1] This structural motif is a privileged pharmacophore in drug discovery, appearing in compounds with a wide array of pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties.[2] Its utility stems from a combination of metabolic stability and the capacity of its nitrogen and oxygen atoms to act as hydrogen bond acceptors, facilitating strong and specific interactions with biological targets.[1] Furthermore, furazan derivatives are foundational in the development of high-energy materials due to their high enthalpies of formation.[3]

The study of the crystal structure of N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide provides critical insights into the supramolecular chemistry of this class of compounds. Understanding the precise three-dimensional arrangement of atoms and the nature of the intermolecular interactions that govern the crystal packing is paramount for predicting physical properties such as solubility, stability, and bioavailability—key considerations in drug development.

Synthesis and Crystallization: A Self-Validating Protocol

The synthesis of N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide is achieved through a reliable and reproducible protocol. The choice of reactants and conditions is critical for achieving a high yield of the desired product and for obtaining single crystals suitable for X-ray diffraction.

  • Reaction Setup: A mixture of diaminofurazan (0.2 mmol) and 2,2-dichloro-3-oxo-3-phenylpropanal (0.2 mmol) is prepared in 15 ml of dry carbon tetrachloride (CCl₄).

    • Expert Insight: The use of a dry solvent is crucial to prevent unwanted side reactions, such as hydrolysis of the reactants or intermediates.

  • Reaction Execution: The reaction mixture is heated to boiling and maintained at this temperature for 30 minutes.

  • Isolation of Crude Product: The mixture is then allowed to cool to room temperature, leading to the precipitation of the crude product. The precipitate is collected by filtration.

  • Crystallization for X-ray Analysis: The crude product is recrystallized from a chloroform solution. Slow evaporation of the solvent at room temperature yields colorless, prism-shaped single crystals suitable for X-ray diffraction analysis.

    • Trustworthiness: The success of this recrystallization step is a self-validating measure of the purity of the synthesized compound. The formation of well-ordered single crystals is indicative of a homogenous product.

The identity and purity of the synthesized N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide were confirmed using standard spectroscopic techniques.

  • ¹H NMR (300 MHz, DMSO-d₆): δ 10.40 (1H, s, NH), 8.75 (1H, s, CHO), 6.11 (2H, s, NH₂).

  • ¹³C NMR (200 MHz, DMSO-d₆): δ 143.89, 147.78, 165.90.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure was performed using a state-of-the-art single-crystal X-ray diffractometer. The data collection and structure refinement parameters are crucial for ensuring the accuracy and reliability of the final structural model.

Caption: Workflow for single-crystal X-ray diffraction analysis.

The crystallographic data for N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide provides a quantitative description of its solid-state structure.

ParameterValue
Chemical FormulaC₃H₄N₄O₂
Molecular Weight128.10 g/mol
Crystal SystemMonoclinic
Space GroupP12₁/m1
Temperature100 K
Wavelength1.54184 Å (Cu Kα)
Cell Dimensions (a, b, c)7.98085(8) Å, 6.17409(7) Å, 10.19204(9) Å
Cell Angle (β)95.2595(9)°
Cell Volume500.09(1) ų
Z (Molecules per cell)4
Calculated Density1.701 Mg/m³
R-factor (R1)0.035
wR20.095
Goodness-of-fit (S)1.06

Data sourced from the crystallographic study of N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide.[1]

Analysis of the Crystal Structure

The asymmetric unit of N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide contains two crystallographically independent molecules, both of which are planar.[1] The crystal packing is dominated by a network of hydrogen bonds, which organize the molecules into sheets.

The molecules are linked by N—H⋯O, N—H⋯N, C—H⋯O, and C—H⋯N hydrogen bonds, forming sheets that are parallel to the (010) crystallographic plane.[1] Notably, there are no significant π–π stacking interactions observed in the crystal structure.[1]

G cluster_0 Hydrogen-Bonded Sheet mol_A Molecule A mol_B Molecule B mol_A->mol_B N-H···O N-H···N mol_C Molecule C mol_A->mol_C C-H···O C-H···N mol_D Molecule D mol_B->mol_D C-H···O C-H···N mol_C->mol_D N-H···O N-H···N

Caption: Schematic of hydrogen bonding network in the crystal lattice.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The analysis for N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide reveals the relative contributions of different types of contacts to the overall crystal packing.

The most significant contributions to the crystal packing are from H⋯O/O⋯H and H⋯N/N⋯H interactions, underscoring the dominant role of hydrogen bonding in the solid-state architecture of this compound.

Implications for Drug Development and Materials Science

The detailed structural information obtained for N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide is highly valuable for both medicinal chemists and materials scientists.

  • For Drug Development: The well-defined hydrogen bonding patterns can inform the design of more potent and selective drug candidates by providing a template for receptor-ligand interactions. The planarity of the molecule and its packing arrangement influence its solubility and dissolution rate, which are critical pharmacokinetic parameters.

  • For Materials Science: The understanding of the intermolecular forces that dictate the crystal packing is essential for the rational design of new energetic materials with tailored properties, such as density, thermal stability, and sensitivity.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis, crystallization, and detailed crystal structure analysis of N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide. By dissecting the experimental protocols and the resulting structural data, we gain a deeper understanding of the solid-state properties of this important furazan derivative. The insights derived from this analysis are instrumental for the rational design of new molecules with optimized properties for applications in drug discovery and materials science. The methodologies and analytical approaches detailed herein serve as a robust framework for the study of other functionalized heterocyclic systems.

References

  • Boström, J., et al. (2012). Oxadiazoles in medicinal chemistry. Journal of Medicinal Chemistry, 55(5), 1817-1830. [Link]

  • Guseinov, G. M., et al. (2024). N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide. IUCrData, 9(1). [Link]

  • Khan, I., et al. (2017). A review on the role of oxadiazole in the development of new chemical entities for the treatment of cancer. European Journal of Medicinal Chemistry, 139, 395-413. [Link]

  • Mahmudov, K. T., et al. (2022). A new family of coordination polymers based on 4-amino-1,2,5-oxadiazole-3-carboxylic acid: Synthesis, structures, and properties. CrystEngComm, 24(1), 101-110. [Link]

  • Pagoria, P. F., et al. (2014). 3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole. Molbank, 2014(2), M824. [Link]

  • Sheremetev, A. B. (2018). Chemistry of 1,2,5-Oxadiazoles (Furazans). Chemistry of Heterocyclic Compounds, 54(10), 869-871. [Link]

  • Tsyshevsky, R., et al. (2019). Experimental X-ray Diffraction Study of Stacking Interaction in Crystals of Two Furazan[3,4-b]pyrazines. Crystal Growth & Design, 19(11), 6346-6355. [Link]

  • Guseinov, G. M., et al. (2025). N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide. Acta Crystallographica Section E: Crystallographic Communications, E81, 1-4. [Link]

  • PubChem. (n.d.). 4-Amino-N-(phenylmethyl)-1,2,5-oxadiazole-3-carboxamide. Retrieved from [Link]

  • Tselinskii, I. V., et al. (2015). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. Molecules, 20(9), 15858-15871. [Link]

  • Zhang, M., et al. (2014). Synthesis and characterization of 3, 4-bis-(3'-aminofurazal-4'-yl)-furazan(BATF). Chinese Journal of Energetic Materials, 22(4), 453-456. [Link]

  • Zhou, Y., et al. (2022). Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. Frontiers in Chemistry, 10, 842618. [Link]

  • Sulman, A., et al. (2025). Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. Journal of Pharma and Biomedics, 3(1), 1-15. [Link]

  • SNPE Matériaux Energétiques. (2008). Furazane derivatives, preparation thereof and energetic compositions containing them.

Sources

Foundational

The 1,2,5-Oxadiazole Core: A Journey from Chemical Curiosity to a Privileged Scaffold in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Understated Power of a Five-Membered Ring In the vast landscape of heterocyclic chemistry, the 1,2,5-oxadiazol...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Understated Power of a Five-Membered Ring

In the vast landscape of heterocyclic chemistry, the 1,2,5-oxadiazole, also known by its trivial name furazan, represents a class of compounds that has quietly evolved from a synthetic curiosity into a cornerstone of modern medicinal chemistry. This five-membered aromatic ring, containing one oxygen and two adjacent nitrogen atoms, along with its N-oxide counterpart, the furoxan, possesses a unique combination of physicochemical properties that have captured the attention of drug developers. Their journey is a compelling narrative of structural elucidation, synthetic innovation, and the strategic exploitation of a remarkable biological property: the ability to serve as a nitric oxide (NO) donor.

This guide provides a comprehensive exploration of the discovery and history of 1,2,5-oxadiazole derivatives. It is designed for the discerning researcher, offering not just a recitation of facts, but a deeper understanding of the scientific rationale that has propelled this heterocyclic system to the forefront of therapeutic innovation. We will delve into the foundational synthetic strategies, the pivotal discovery of their NO-donating capabilities, and the subsequent translation of this knowledge into a diverse array of pharmacological applications, from anticancer to neuroprotective agents.

A Century of Discovery: Unraveling the Structure and Synthesis

The history of the 1,2,5-oxadiazole ring is intertwined with the early days of organic chemistry, a period marked by groundbreaking discoveries and occasional structural misinterpretations.

Early Encounters: The Furoxans

The first synthesis of a 1,2,5-oxadiazole derivative, specifically a furoxan (1,2,5-oxadiazole N-oxide), predates the formal discovery of the parent furazan ring. In 1857, the renowned chemist August Kekulé synthesized dibromofuroxan. However, the correct structure of this new heterocyclic system remained elusive for nearly a century, a testament to the limited analytical tools of the era. The true structure was not definitively confirmed until the mid-20th century with the advent of modern spectroscopic techniques like NMR and X-ray crystallography.

The Emergence of the Parent Ring: Furazan

The parent 1,2,5-oxadiazole, or furazan, was first synthesized through the cyclic dehydration of glyoxime. This reaction, while conceptually straightforward, requires careful control of conditions due to the exothermic nature of the reaction and the thermal instability of the furazan product.

Core Synthetic Methodologies: Building the 1,2,5-Oxadiazole Scaffold

The construction of the 1,2,5-oxadiazole ring system relies on a few robust and well-established synthetic strategies. The choice of method is often dictated by the desired substitution pattern and the nature of the available starting materials.

Dehydration of α-Dioximes: The Classic Route to Furazans

The most fundamental method for synthesizing 3,4-disubstituted 1,2,5-oxadiazoles is the cyclodehydration of α-dioximes. This approach is versatile and can accommodate a wide range of substituents.

  • Causality of Reagent Choice: The selection of the dehydrating agent is critical to the success of this reaction. Strong dehydrating agents are required to overcome the energy barrier for the formation of the aromatic oxadiazole ring. Historically, reagents like succinic anhydride at high temperatures or thionyl chloride (SOCl₂) have been employed. More recently, milder and more efficient reagents like 1,1'-carbonyldiimidazole (CDI) have been introduced, allowing the reaction to proceed at ambient temperatures, which is particularly advantageous for the synthesis of thermally sensitive or energetic compounds.

Experimental Protocol: Synthesis of a 3,4-Disubstituted 1,2,5-Oxadiazole via Dehydration of an α-Dioxime

  • Starting Material: A 3,4-disubstituted α-dioxime.

  • Reagent: 1,1'-Carbonyldiimidazole (CDI).

  • Solvent: Anhydrous aprotic solvent (e.g., tetrahydrofuran, acetonitrile).

  • Procedure: a. To a solution of the α-dioxime in the chosen solvent, add a stoichiometric amount of CDI. b. Stir the reaction mixture at room temperature. c. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). d. Upon completion, the reaction is typically quenched with water. e. The product is then extracted with an appropriate organic solvent, dried, and purified by column chromatography or recrystallization.

  • Self-Validation: The successful formation of the 1,2,5-oxadiazole can be confirmed by the disappearance of the oxime protons in the ¹H NMR spectrum and the appearance of characteristic signals for the heterocyclic ring in the ¹³C NMR spectrum. Mass spectrometry will confirm the expected molecular weight.

Deoxygenation of Furoxans: Accessing Furazans from N-Oxides

An alternative and widely used method for preparing 1,2,5-oxadiazoles is the deoxygenation of their corresponding N-oxides (furoxans). This is a reductive process that removes the exocyclic oxygen atom.

  • Causality of Reagent Choice: The deoxygenation of furoxans is typically achieved using trivalent phosphorus compounds, such as trialkyl phosphites (e.g., triethyl phosphite, P(OEt)₃). The phosphorus atom has a high affinity for oxygen, driving the reaction forward to form the more stable phosphonate byproduct.

Experimental Protocol: Deoxygenation of a Furoxan to a Furazan

  • Starting Material: A 3,4-disubstituted 1,2,5-oxadiazole N-oxide (furoxan).

  • Reagent: Triethyl phosphite (P(OEt)₃).

  • Procedure: a. The furoxan is typically heated, either neat or in a high-boiling solvent, with an excess of triethyl phosphite. b. The reaction is monitored for the consumption of the starting material. c. After completion, the excess triethyl phosphite and the triethyl phosphate byproduct are removed, often by distillation under reduced pressure. d. The resulting furazan can then be purified by standard methods.

  • Self-Validation: The deoxygenation can be confirmed by mass spectrometry, which will show a decrease in the molecular weight corresponding to the loss of one oxygen atom. Changes in the spectroscopic properties (NMR, IR) will also be indicative of the successful conversion.

G cluster_0 Synthesis of Furazans (1,2,5-Oxadiazoles) Dioxime α-Dioxime Furazan Furazan (1,2,5-Oxadiazole) Dioxime->Furazan Dehydration (e.g., CDI, SOCl₂) Furoxan Furoxan (1,2,5-Oxadiazole N-Oxide) Furoxan->Furazan Deoxygenation (e.g., P(OEt)₃)

Figure 1. Key synthetic routes to the 1,2,5-oxadiazole (furazan) core.

The Pivotal Property: Thiol-Mediated Nitric Oxide Donation

The trajectory of 1,2,5-oxadiazole research was irrevocably altered with the discovery that furoxans can act as nitric oxide (NO) donors under physiological conditions. This finding was a conceptual breakthrough, as it provided a clear mechanistic rationale for the diverse biological activities that had been observed for this class of compounds.

NO is a critical signaling molecule involved in a plethora of physiological processes, including vasodilation, neurotransmission, and the immune response. The ability of furoxans to release NO in a controlled manner opened the door to their development as therapeutic agents for a wide range of diseases.

The release of NO from furoxans is not a spontaneous process; it is bioactivated by thiols, such as the endogenous antioxidant glutathione and the amino acid cysteine. While the precise mechanism is still a subject of active investigation, a putative pathway involves the nucleophilic attack of a thiolate anion on the furoxan ring. This leads to ring opening and the subsequent release of NO, along with the formation of other byproducts. This thiol-dependent activation is a key feature, as it suggests that NO release can be targeted to specific biological environments with higher thiol concentrations.

G Furoxan Furoxan Derivative Intermediate Thiol-Furoxan Adduct (Unstable) Furoxan->Intermediate Nucleophilic Attack Thiol Thiol (R-SH) (e.g., Glutathione) Thiol->Intermediate RingOpening Ring Opening & Fragmentation Intermediate->RingOpening NO Nitric Oxide (NO) RingOpening->NO Byproducts Byproducts RingOpening->Byproducts

Figure 2. Proposed mechanism for thiol-mediated NO release from furoxans.

Therapeutic Applications: From Bench to Bedside

The unique ability of furoxans to act as NO donors has been leveraged in the design of novel therapeutic agents for a variety of diseases. The general strategy involves incorporating the 1,2,5-oxadiazole N-oxide moiety into a molecule to impart NO-releasing properties, often in combination with another pharmacophore to create hybrid drugs with dual mechanisms of action.

Anticancer Activity

High concentrations of NO can induce apoptosis in cancer cells, making NO-donating drugs a promising strategy for cancer therapy. A number of 1,2,5-oxadiazole derivatives have demonstrated significant in vitro cytotoxicity against a range of cancer cell lines.

Compound ClassCell LineIC₅₀ (µM)Reference
Furoxan-Chelidonine Hybrid (71)HepG2 (Liver)Not specified, but lower than chelidonine
Furoxan-Chelidonine Hybrid (71)MCF-7 (Breast)Not specified, but lower than chelidonine
Furoxan-Chelidonine Hybrid (71)HCT-116 (Colon)Not specified, but lower than chelidonine
Furoxan-Chelidonine Hybrid (71)K562 (Leukemia)Not specified, but lower than chelidonine
Pyridine-based 1,3,4-Oxadiazole (92)HeLa (Cervical)9.8
Pyridine-based 1,3,4-Oxadiazole (92)DU145 (Prostate)8.2
Pyridine-based 1,3,4-Oxadiazole (92)HepG2 (Liver)9.5
Pyridine-based 1,3,4-Oxadiazole (92)MBA-MB-231 (Breast)8.7
Oxadiazole Derivative (94)MCF-7 (Breast)20.2
Oxadiazole Derivative (94)HepG2 (Liver)4.0
Oxadiazole Derivative (94)HCT116 (Colon)1.1

Note: The table includes data for other oxadiazole isomers for comparative context, as reported in the literature.

Cardiovascular Effects

The vasodilatory properties of NO are well-established, and this has been a major area of investigation for 1,2,5-oxadiazole derivatives. By releasing NO in the vascular smooth muscle, these compounds can induce relaxation and lower blood pressure. Furthermore, NO is a potent inhibitor of platelet aggregation, suggesting a potential role for furoxan derivatives in the prevention and treatment of thrombosis.

Neuroprotection

In the central nervous system, NO plays a complex and often concentration-dependent role. While high levels can be neurotoxic, lower, physiological concentrations are involved in neuroprotection and synaptic plasticity. Furoxans with attenuated NO-releasing capabilities have been investigated as neuroprotective agents for conditions such as stroke and neurodegenerative diseases. Their mechanism of action is believed to involve the activation of the NO/sGC/CREB signaling cascade.

The NO-cGMP Signaling Pathway

The biological effects of NO are primarily mediated through the activation of soluble guanylate cyclase (sGC), which in turn catalyzes the production of cyclic guanosine monophosphate (cGMP). cGMP then acts as a second messenger, activating downstream targets such as protein kinase G (PKG) to elicit a physiological response.

G NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP sGC catalyzes PKG Protein Kinase G (PKG) cGMP->PKG Activates Response Physiological Response (e.g., Vasodilation, Neuroprotection) PKG->Response Phosphorylates downstream targets

Figure 3. The canonical NO/cGMP signaling pathway.

Other Applications

Beyond medicine, the high nitrogen content and positive enthalpies of formation of some 1,2,5-oxadiazole derivatives have led to their investigation as high-energy density materials (HEDMs).

Conclusion and Future Directions

The journey of 1,2,5-oxadiazole derivatives is a powerful illustration of how a deep understanding of chemical structure and reactivity can unlock significant therapeutic potential. From their early, structurally ambiguous beginnings, these compounds have emerged as a versatile and privileged scaffold in drug discovery. The key to this transformation has been the recognition of their ability to act as bioactivatable NO donors, a property that has been skillfully exploited to design a new generation of drugs with novel mechanisms of action.

The future of 1,2,5-oxadiazole research is bright. Ongoing efforts are focused on fine-tuning the NO-releasing properties of these compounds to achieve greater therapeutic specificity and on exploring new applications in areas such as antimicrobial and anti-inflammatory drug development. As our understanding of the complex role of NO in health and disease continues to grow, so too will the importance of the 1,2,5-oxadiazole core in the design of innovative and effective medicines.

References

  • Salem, M., El-Adl, K., El-morsy, A., & Abulkhair, H. S. (2025). A two-decade overview of oxadiazole derivatives as promising anticancer agents. RSC Medicinal Chemistry.
  • Yousef, M. A., & Yamada, S. (2023). Recent progress in synthesis and application of furoxan. RSC Advances, 13(7), 4597-4613. [Link]

  • Gasco, A., Fruttero, R., & Sorba, G. (2004). NO donors: Focus on furoxan derivatives. Pure and Applied Chemistry, 76(5), 973-981. [Link]

  • Kumar, G., Kumar, R., Mazumder, A., Salahuddin, & Kumar, U. (2023). Synthetic approaches and applications of an underprivileged 1,2,5-oxadiazole moiety: A review. Chemical Biology & Drug Design, 102(3), 586-608. [Link]

  • Neel, A. J., & Zhao, R. (2018). 1,1′-Carbonyldiimidazole-Mediated Synthesis of 3,4-Disubstituted 1,2,5-Oxadiazoles (Furazans). Organic Letters, 20(7), 2024-2027. [Link]

  • Serafim, R. A., et al. (2012). Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents. ACS Chemical Neuroscience, 3(11), 844-854. [Link]

  • Gasco, A. M., et al. (2004). A new class of furoxan derivatives as NO donors: mechanism of action and biological activity. British Journal of Pharmacology, 142(7), 1259-1270. [Link]

  • Wang, X., et al. (2019). Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain. Expert Opinion on Therapeutic Targets, 23(9), 769-781. [Link]

  • CUSABIO. (n.d.). cGMP-PKG signaling pathway. [Link]

  • ResearchGate. (n.d.). Schematic diagram of the NO-sGC-cGMP signaling pathway. [Link]

Protocols & Analytical Methods

Method

Application Note and Experimental Protocol for the Synthesis of 3-Amino-4-benzoylfurazan

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Furazan Moiety The furazan (1,2,5-oxadiazole) ring system is a critical pharmacophore in medicinal chemistry and a fou...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Furazan Moiety

The furazan (1,2,5-oxadiazole) ring system is a critical pharmacophore in medicinal chemistry and a foundational component in the development of energetic materials. Its unique electronic properties and ability to participate in various biological interactions make it a privileged scaffold in drug design. The introduction of amino and benzoyl functionalities at the 3 and 4 positions, respectively, is anticipated to yield a molecule with a rich chemical handle for further derivatization and potential biological activity. This document provides a comprehensive, step-by-step protocol for the synthesis of 3-Amino-4-benzoylfurazan, grounded in established chemical principles.

Proposed Synthetic Pathway

The synthesis of 3-Amino-4-benzoylfurazan can be strategically approached in a two-stage process. The initial stage focuses on the construction of the core furazan ring system, yielding 3,4-diaminofurazan. The subsequent stage involves the selective benzoylation of one of the amino groups. This pathway is designed to utilize readily available starting materials and established reaction methodologies.

Synthesis_Pathway cluster_0 Stage 1: Furazan Ring Synthesis cluster_1 Stage 2: Benzoylation Diaminoglyoxime Diaminoglyoxime 3,4-Diaminofurazan 3,4-Diaminofurazan Diaminoglyoxime->3,4-Diaminofurazan Dehydration 3-Amino-4-benzoylfurazan 3-Amino-4-benzoylfurazan 3,4-Diaminofurazan->3-Amino-4-benzoylfurazan Benzoylation Benzoyl_Chloride Benzoyl_Chloride Benzoyl_Chloride->3-Amino-4-benzoylfurazan

Caption: Proposed two-stage synthetic pathway for 3-Amino-4-benzoylfurazan.

Stage 1: Synthesis of 3,4-Diaminofurazan (DAF)

The initial and crucial step is the synthesis of the 3,4-diaminofurazan precursor. This is achieved through the dehydration of diaminoglyoxime. The use of a high-boiling point solvent and a strong base at elevated temperatures facilitates the cyclization to the furazan ring.[1][2]

Experimental Protocol

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
DiaminoglyoximeC₂H₆N₄O₂118.1010.0 gStarting material
Potassium HydroxideKOH56.1120.0 gDehydrating agent
Ethylene GlycolC₂H₆O₂62.07150 mLSolvent
Deionized WaterH₂O18.02As neededFor workup
IceH₂O18.02As neededFor workup

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add ethylene glycol (150 mL).

  • Reagent Addition: While stirring, add potassium hydroxide (20.0 g) to the ethylene glycol and heat the mixture to 120 °C to dissolve the base.

  • Initiation of Reaction: Once the potassium hydroxide is dissolved, add diaminoglyoxime (10.0 g) to the hot solution.

  • Reaction Progression: Increase the temperature of the reaction mixture to 170 °C and maintain it at this temperature for 1 hour.[1] The solution should become clear.

  • Workup and Isolation: After 1 hour, cool the reaction mixture to room temperature. Pour the cooled solution into a beaker containing a mixture of ice (500 g) and water (100 mL).

  • Precipitation: Stir the mixture vigorously for approximately 5 minutes until a solid precipitate of diaminofurazan forms.

  • Filtration and Drying: Collect the solid product by vacuum filtration and wash it with a small amount of cold water (20 mL). Allow the product to air-dry overnight to yield off-white crystals of 3,4-diaminofurazan.

Stage 2: Synthesis of 3-Amino-4-benzoylfurazan

The second stage involves the benzoylation of one of the amino groups of the 3,4-diaminofurazan. The Schotten-Baumann reaction conditions, which involve the use of an acyl chloride in the presence of a base, are adapted for this synthesis.[3][4] It is important to note that this reaction may yield a mixture of mono- and di-benzoylated products, as well as regioisomers. Purification by column chromatography is therefore essential.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
3,4-DiaminofurazanC₂H₄N₄O100.085.0 gStarting material
Benzoyl ChlorideC₇H₅ClO140.577.0 g (5.8 mL)Benzoylating agent
PyridineC₅H₅N79.1050 mLSolvent and base
DichloromethaneCH₂Cl₂84.93100 mLExtraction solvent
1 M Hydrochloric AcidHCl36.46As neededFor workup
Saturated Sodium BicarbonateNaHCO₃84.01As neededFor workup
BrineNaCl(aq)-As neededFor workup
Anhydrous Magnesium SulfateMgSO₄120.37As neededDrying agent
Silica GelSiO₂-As neededFor chromatography
Ethyl Acetate/Hexane--As neededEluent for chromatography

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 3,4-diaminofurazan (5.0 g) in pyridine (50 mL). Cool the solution to 0 °C in an ice bath.

  • Addition of Benzoyl Chloride: While stirring, slowly add benzoyl chloride (7.0 g, 5.8 mL) dropwise to the cooled solution. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quenching: Carefully pour the reaction mixture into a separatory funnel containing 1 M hydrochloric acid (100 mL) to neutralize the excess pyridine.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to isolate the desired 3-Amino-4-benzoylfurazan.

Characterization

The identity and purity of the synthesized 3-Amino-4-benzoylfurazan should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (amine, amide, benzoyl carbonyl, furazan ring).

  • Melting Point: To assess the purity of the final compound.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Benzoyl chloride is corrosive and lachrymatory; handle with care.

  • Pyridine is a flammable and toxic liquid; avoid inhalation and skin contact.

  • The synthesis of furazan derivatives can be energetic. Although the described protocol is for a non-energetic derivative, caution should be exercised, especially when scaling up the reaction.

References

  • Huang, M., Li, H. Z., & Li, J. S. (2006). Three methods of synthesizing 3,4-diaminofurazan.
  • Gunasekaran, A., Jayachandran, T., Boyer, J. H., & Trudell, M. L. (1995). A Convenient Synthesis of Diaminoglyoxime and Diaminofurazan: Useful Precursors for the Synthesis of High Density Energetic Materials. DTIC. [Link]

  • US Patent US20090137816A1, Process for the manufacture of diaminofurazan.
  • Chakraborti, A. K., & Kondaskar, A. (2003). Benzoylation of Amines sans Alkali: A Green Protocol in Neat Phase.
  • Vibzz Lab. (2021, April 11). Benzanilide : Schotten Baumann Benzoylation. YouTube. [Link]

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Application

Recrystallization of (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone

Application Note & Protocol High-Purity Recovery of (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone via Optimized Recrystallization Abstract: (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone is a heterocyclic ketone with...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

High-Purity Recovery of (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone via Optimized Recrystallization

Abstract: (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone is a heterocyclic ketone with significant potential as a scaffold and building block in medicinal chemistry and materials science.[1][2][3] The purity of such intermediates is paramount for the success of subsequent synthetic steps and for ensuring the reliability of biological or material characterization data. This document provides a comprehensive guide to the purification of crude (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone using laboratory-scale recrystallization. We detail a systematic approach, beginning with solvent screening and culminating in a robust, step-by-step protocol for isolating the compound as a highly pure crystalline solid. The underlying principles for each step are explained to empower researchers to adapt and troubleshoot the procedure effectively.

Principle of Recrystallization

Recrystallization is a fundamental purification technique based on differential solubility. The core principle is that the solubility of a solid in a solvent generally increases with temperature.[4] An ideal recrystallization solvent will dissolve the target compound sparingly or not at all at room temperature but will dissolve it completely at or near its boiling point. Impurities present in the crude material should either be insoluble in the hot solvent or highly soluble in the cold solvent. Upon controlled cooling of the saturated hot solution, the solubility of the target compound decreases, forcing it to crystallize out of the solution while the impurities remain dissolved in the "mother liquor."

For a molecule like (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone, which contains a polar aminofurazan moiety and a non-polar phenyl group, a solvent of intermediate polarity is often a suitable starting point. Literature on related aminofurazan and oxadiazole derivatives frequently reports the successful use of solvents like chloroform and acetonitrile for recrystallization, yielding high-quality crystalline products.[1][5][6]

Health and Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile).

  • Ventilation: All steps, especially those involving heating and volatile organic solvents, must be performed in a certified chemical fume hood to avoid inhalation of vapors.[7]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust from the crude or purified solid.[7][8]

  • Waste Disposal: Dispose of all chemical waste, including the mother liquor and any contaminated materials, in accordance with institutional and local regulations.

Materials and Equipment

Materials:

  • Crude (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone

  • Screening Solvents: Chloroform, Acetonitrile, Ethyl Acetate, Ethanol, Toluene, Acetone, Water (Reagent Grade or higher)

  • Activated Charcoal (optional, for colored impurities)

  • Celatom® or Filter Aid (optional, for hot filtration)

Equipment:

  • Erlenmeyer flasks (various sizes)

  • Hotplate/stirrer

  • Magnetic stir bars

  • Watch glasses

  • Short-stemmed glass funnel

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Spatulas and glass stirring rods

  • Graduated cylinders

  • Ice bath

  • Drying oven or vacuum desiccator

Experimental Protocol: A Two-Phase Approach

This protocol is divided into two essential phases: initial solvent scouting to identify the optimal solvent system, followed by the bulk purification procedure.

Causality: The success of any recrystallization hinges on the choice of solvent. A preliminary small-scale screening is the most reliable method to determine the ideal solvent, saving time and material. The goal is to find a solvent that exhibits high solvency at elevated temperatures and low solvency at reduced temperatures.

Procedure:

  • Aliquot approximately 20-30 mg of the crude compound into several small test tubes.

  • To each tube, add a different test solvent (e.g., chloroform, ethyl acetate, ethanol) dropwise at room temperature, agitating after each addition. Note the solubility. If the compound dissolves readily at room temperature, the solvent is unsuitable.

  • If the compound is insoluble or sparingly soluble, gently heat the test tube in a water or sand bath while adding more of the same solvent in small portions until the solid just dissolves. Record the approximate volume of solvent used.

  • Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.

  • Observe the quality and quantity of the crystals formed. An ideal solvent will produce a high yield of well-formed crystals.

This procedure assumes chloroform has been identified as a suitable solvent based on literature precedent for similar compounds and the screening results.[5][6]

Step 1: Dissolution

  • Place the crude (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask (e.g., 50 mL). The flask should not be more than half-full.

  • Add a magnetic stir bar and the chosen solvent (chloroform) in an initial small portion, just enough to create a slurry.

  • Heat the mixture gently on a hotplate with stirring. Add more hot solvent in small portions until the solid completely dissolves. Rationale: Adding the minimum amount of hot solvent required to fully dissolve the compound ensures the solution is saturated, maximizing the yield upon cooling.

Step 2: Decolorization and Hot Filtration (Optional)

  • If the hot solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes. Rationale: Activated charcoal has a high surface area that adsorbs colored impurities.

  • If insoluble impurities (including charcoal) are present, a hot filtration is necessary. Pre-heat a short-stemmed funnel and a clean receiving Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it quickly. Rationale: Pre-heating the apparatus prevents premature crystallization of the product on the filter paper or in the funnel stem.

Step 3: Crystallization

  • Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Rationale: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form selectively. Rapid cooling can trap impurities.

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation. Rationale: The compound's solubility is significantly lower at 0-4°C, which drives more of the product out of the solution, increasing the final yield.

Step 4: Isolation and Washing

  • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold solvent.

  • Collect the crystals by vacuum filtration, transferring the crystalline slurry into the funnel.

  • Wash the crystals with a small portion of ice-cold solvent to remove any adhering mother liquor. Rationale: Using cold solvent for washing prevents the redissolving of the purified crystals, which would lower the yield.

  • Continue to draw air through the crystals on the funnel for several minutes to partially dry them.

Step 5: Drying

  • Carefully transfer the crystalline solid from the filter paper to a pre-weighed watch glass.

  • Dry the crystals to a constant weight. This can be done in a well-ventilated area (if the solvent is volatile and non-toxic) or, more effectively, in a drying oven at a moderate temperature (e.g., 40-50°C, ensuring it is well below the compound's melting point) or in a vacuum desiccator.

Data Presentation and Expected Results

The efficiency of the recrystallization is determined by the recovery yield and the purity of the final product. Purity can be assessed by melting point analysis (a sharp melting range indicates high purity) and spectroscopic methods (¹H-NMR, ¹³C-NMR).

ParameterRecommended ConditionRationale & Expected Outcome
Primary Solvent ChloroformSuggested by literature for related aminofurazans; good differential solubility.[5][6] Expected to yield white needles.
Alternative Solvents Acetonitrile, Ethyl AcetateAcetonitrile is effective for other furoxan derivatives.[1] Ethyl acetate is a common choice for aromatic ketones.
Dissolution Temp. ~60°C (near boiling point of CHCl₃)Ensures complete dissolution to form a saturated solution.
Crystallization Temp. 0–4°C (Ice Bath)Maximizes precipitation of the product from the solution, leading to higher recovery yield.
Expected Yield 75–90%Dependent on the purity of the crude material and careful execution of the protocol.
Expected Purity >99% (by HPLC or NMR)Recrystallization is highly effective at removing minor impurities, leading to a significant increase in purity.
Visualization of the Workflow

The following diagram outlines the key stages of the recrystallization process.

Recrystallization_Workflow Crude Crude Solid Dissolve 1. Dissolution (Minimum Hot Solvent) Crude->Dissolve HotFilt 2. Hot Filtration (Optional: Removes Insolubles) Dissolve->HotFilt if needed Cool 3. Slow Cooling & Chilling (Induces Crystallization) Dissolve->Cool if no insolubles HotFilt->Cool VacFilt 4. Vacuum Filtration (Isolates Crystals) Cool->VacFilt Wash 5. Washing (Ice-Cold Solvent) VacFilt->Wash Impurities Impurities in Mother Liquor VacFilt->Impurities are separated Dry 6. Drying (Removes Residual Solvent) Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: Workflow diagram for the recrystallization of (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone.

Troubleshooting
  • Oiling Out: If the compound separates as an oil instead of crystals, it may be because the solution is supersaturated or the melting point of the solute is lower than the solution temperature. Solution: Re-heat the mixture to dissolve the oil, add a small amount of additional solvent, and allow it to cool even more slowly. Scratching the inside of the flask with a glass rod at the liquid-air interface can help induce crystallization.

  • No Crystals Form: If no crystals appear after chilling, the solution may be too dilute, or nucleation is inhibited. Solution: Try scratching the flask with a glass rod or adding a "seed crystal" from a previous batch. If that fails, a portion of the solvent can be evaporated to increase the concentration before attempting to cool and crystallize again.

  • Low Recovery: This can be caused by using too much solvent, not cooling the solution sufficiently, or washing the crystals with solvent that was not cold enough.

References
  • Pagoria, P., Zhang, M., Racoveanu, A., DeHope, A., Tsyshevsky, R., & Kuklja, M. M. (2014). 3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole. Molbank, 2014(2), M824. [Link]

  • TML Sintesis, A. N. (2022). 4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide. Molbank, 2022(2), M1393. [Link]

  • Guseinov, G. M., et al. (2024). N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 9), 833-837. [Link]

  • Guseinov, G. M., et al. (2024). N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide. ResearchGate. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • Winkelbeiner, N., et al. (2022). New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities. Molecules, 27(19), 6296. [Link]

  • Novikova, T. S., et al. (1996). An Effective Method for the Oxidation of Aminofurazans to Nitrofurazans. Mendeleev Communications, 6(1), 18-20. [Link]

  • Vu, E. (2018). SOLUBILITY REPORT OF 3-(5-AMINO-1,2,4-OXADIAZOL-3-YL)-4-NITRO-1,2,5-OXADIAZOLE (LLM 201). US Army Research Laboratory. [Link]

  • Zubrick, J. W. (n.d.). The Organic Chem Lab Survival Manual: A Student's Guide to Techniques. Chapter on Recrystallization. [Link]

  • Carl ROTH GmbH + Co. KG. (2021). Safety Data Sheet: 4'-Aminoacetophenone. [Link]

  • Pagoria, P., et al. (2014). 3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole. MDPI. [Link]

  • Reddit r/Chempros. (2023). Go-to recrystallization solvent mixtures. [Link]

  • Daunis, H., & Gominet, M. (1972). U.S. Patent No. 3,658,905. Washington, DC: U.S.
  • Kumar, D., et al. (2023). Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. Molecules, 28(23), 7752. [Link]

Sources

Method

Application Notes &amp; Protocols: A Systematic Approach to Elucidating the Mechanism of Action of (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone

Abstract The 1,2,5-oxadiazole (furazan) scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,2,5-oxadiazole (furazan) scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The novel compound, (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone, represents a promising candidate for drug discovery due to its unique structural features. This document provides a comprehensive, step-by-step guide for researchers to systematically investigate and elucidate the mechanism of action (MoA) of this and related novel small molecules. The protocols outlined herein are designed to be self-validating, progressing from broad phenotypic screening to specific target identification and pathway analysis.

Introduction: The Scientific Rationale

The oxadiazole family of heterocycles is of significant interest in drug discovery, with different isomers serving as the core of numerous therapeutic agents.[1][2][3] The 1,2,5-oxadiazole derivatives, in particular, have been explored for their potential as cytotoxic agents and, in the case of their N-oxide counterparts (furoxans), as nitric oxide (NO) donors. NO is a critical signaling molecule involved in various physiological and pathological processes.[4][5]

The subject compound, (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone, combines the 1,2,5-oxadiazole ring with an amino group and a phenyl ketone moiety. These features suggest several potential avenues for biological activity. The primary objective of this guide is to provide a logical and efficient workflow to unravel the compound's biological effects and molecular targets. This process begins with a broad, unbiased assessment of its cellular effects (phenotypic screening) and progressively narrows down to the specific molecular interactions that drive these effects.[6][7]

Investigation_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Target Discovery cluster_2 Phase 3: Mechanistic Deep Dive A Compound QC (Purity & Identity) B Phenotypic Screening (e.g., Cytotoxicity, Antimicrobial) A->B Proceed if pure C Target Identification (Affinity Pull-down, Proteomics) B->C If significant phenotype observed D Target Validation (Genetic Knockdown, Overexpression) C->D Validate putative hits E Biochemical & Biophysical Assays (Enzyme Kinetics, Binding Affinity) D->E Confirm direct interaction F Cellular MoA Studies (Signaling Pathways, Apoptosis) E->F Elucidate downstream effects

Caption: General workflow for MoA investigation.

Initial Compound Characterization and Quality Control

Before initiating any biological assays, it is imperative to confirm the identity and purity of the test compound. This step prevents misinterpretation of results due to impurities or degradation.

Protocol 2.1: Compound Quality Control

  • Structural Verification:

    • Nuclear Magnetic Resonance (NMR): Acquire ¹H and ¹³C NMR spectra. The spectral data should be consistent with the expected structure of (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone.

    • Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to confirm the exact mass and elemental composition.

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): Analyze the compound using a suitable HPLC method (e.g., reverse-phase with a C18 column). Purity should ideally be >95% for use in biological assays.

  • Solubility Determination:

    • Assess the solubility of the compound in common solvents used for biological assays (e.g., DMSO, ethanol, aqueous buffers). This is crucial for preparing accurate stock solutions.

Phase 1: Phenotypic Screening to Identify Biological Activity

Phenotypic screening is a powerful, unbiased approach to discover the biological effects of a compound without a preconceived hypothesis about its target.[7][8] Based on the known activities of oxadiazole derivatives, initial screens should focus on anticancer and antimicrobial effects.[1][9]

Protocol 3.1: Anticancer Cytotoxicity Screening

  • Cell Line Panel: Select a diverse panel of human cancer cell lines (e.g., NCI-60 panel or a custom panel including colorectal, breast, lung, and leukemia cell lines).

  • Assay Principle: Utilize a cell viability assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay. These assays measure metabolic activity, which is proportional to the number of viable cells.

  • Procedure: a. Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight. b. Prepare a serial dilution of the test compound (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. c. Treat the cells with the compound dilutions and incubate for a standard period (e.g., 72 hours). d. After incubation, add the viability reagent according to the manufacturer's protocol and measure the signal (absorbance or luminescence).

  • Data Analysis: a. Normalize the data to untreated controls. b. Plot the percentage of cell viability against the compound concentration and fit a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Cell LineTissue of OriginHypothetical IC50 (µM) for (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone
HCT-116Colon Carcinoma5.2
MCF-7Breast Adenocarcinoma12.8
A549Lung Carcinoma8.1
K-562Chronic Myelogenous Leukemia2.5
HeLaCervical Adenocarcinoma7.5

Table 1: Example cytotoxicity data from a primary screen.

Phase 2: Target Identification and Validation

If a consistent and potent phenotypic effect is observed (e.g., cytotoxicity in specific cell lines), the next critical step is to identify the molecular target(s).[10][11][12]

Protocol 4.1: Affinity-Based Target Identification

This method involves using a modified version of the compound to "pull down" its binding partners from a cell lysate.[10]

  • Probe Synthesis: Synthesize an analog of the compound with a linker and an affinity tag (e.g., biotin). It is crucial to first confirm that this modified probe retains the biological activity of the parent compound.

  • Cell Lysate Preparation: Prepare a total protein lysate from the sensitive cell line (e.g., K-562 from the example above).

  • Affinity Pull-Down: a. Incubate the biotinylated probe with the cell lysate. b. As a control, also incubate the lysate with an excess of the original, untagged compound to competitively block specific binding. c. Add streptavidin-coated beads to the lysates to capture the biotinylated probe and any bound proteins. d. Wash the beads extensively to remove non-specific binders. e. Elute the bound proteins from the beads.

  • Protein Identification: a. Separate the eluted proteins by SDS-PAGE. b. Excise protein bands that are present in the probe-treated sample but absent or reduced in the competitively blocked control. c. Identify the proteins using mass spectrometry (LC-MS/MS).

Caption: Workflow for affinity-based target identification.

Phase 3: Mechanistic Elucidation

Once a putative target is identified and validated, the focus shifts to confirming the direct interaction and understanding the downstream cellular consequences.

Protocol 5.1: Biochemical Assays for Target Engagement

Biochemical assays are essential to confirm a direct interaction between the compound and the identified target protein in a cell-free system.[13][14][15]

  • If the target is an enzyme: Perform an enzyme activity assay in the presence and absence of the compound to determine if it acts as an inhibitor or activator.[16] This will allow for the calculation of an IC50 or EC50 value in a biochemical context.[17]

  • If the target is a receptor or non-enzymatic protein: Use biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure binding affinity (KD) and kinetics.

Protocol 5.2: Cellular Mechanism of Action Studies

These assays aim to connect the compound's interaction with its target to the observed cellular phenotype.[13][18]

  • Target Engagement in Cells: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound binds to its target in an intact cellular environment.

  • Signaling Pathway Analysis:

    • If the target is part of a known signaling pathway (e.g., a kinase), use Western blotting to analyze the phosphorylation status of downstream substrates after compound treatment.

  • Cell Cycle Analysis:

    • Treat sensitive cells with the compound at its IC50 concentration for various time points (e.g., 24, 48 hours).

    • Stain the cells with a DNA-intercalating dye (e.g., propidium iodide) and analyze the DNA content by flow cytometry to determine if the compound causes arrest at a specific phase of the cell cycle.

  • Apoptosis Assay:

    • To determine if the observed cytotoxicity is due to programmed cell death, use an Annexin V/PI staining assay followed by flow cytometry. An increase in Annexin V-positive cells indicates apoptosis.

Protocol 5.3: Investigating Nitric Oxide (NO) Release

Given that some 1,2,5-oxadiazole derivatives can release NO, it is prudent to investigate this potential mechanism.[4][5]

  • NO Detection: Use a Griess reagent assay to measure the accumulation of nitrite (a stable oxidation product of NO) in the cell culture medium of treated cells.

  • Mechanism of NO-mediated effects: If NO release is confirmed, its contribution to the observed phenotype can be investigated using NO scavengers (e.g., cPTIO) or inhibitors of soluble guanylate cyclase (sGC), a key downstream effector of NO.[19]

NO_Pathway Compound (4-amino-1,2,5-oxadiazol-3-yl) (phenyl)methanone NO Nitric Oxide (NO) Compound->NO Potential Release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Effects Downstream Cellular Effects (e.g., Vasodilation, Apoptosis) PKG->Effects

Caption: Potential Nitric Oxide signaling pathway.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the compound's structure and its biological activity is crucial for lead optimization.[20][21][22]

Approach 6.1: Analog Synthesis and Testing

  • Systematic Modification: Synthesize a series of analogs by modifying different parts of the parent molecule:

    • Phenyl Ring: Introduce various substituents (e.g., electron-donating and electron-withdrawing groups) at different positions.

    • Amino Group: Replace the amino group with other functionalities (e.g., hydroxyl, nitro) or perform N-alkylation.

    • Oxadiazole Ring: If synthetically feasible, explore other isomers of the oxadiazole ring.

  • Biological Evaluation: Test all synthesized analogs in the primary bioassay (e.g., the cytotoxicity assay) to determine how these structural changes affect activity.

  • SAR Analysis: Correlate the structural modifications with the changes in biological activity to build a robust SAR model. This will guide the design of more potent and selective compounds.

Conclusion

This application note provides a comprehensive and logical framework for elucidating the mechanism of action of the novel compound (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone. By following this systematic approach, from broad phenotypic screening to detailed molecular and cellular analysis, researchers can effectively identify the compound's biological targets and signaling pathways. This detailed understanding is fundamental for the continued development of this and other promising small molecules into valuable research tools or potential therapeutic agents.

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  • Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. [Link]

  • Sheremetev, A. B., et al. (2018). 4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide. MDPI. [Link]

  • Nexcelom Bioscience. (2024). Cracking the Code of Drug Discovery: Small Molecules and Target Identification. [Link]

  • Butler, A. R., & Feelisch, M. (2008). Recent developments in nitric oxide donor drugs. PMC. [Link]

  • Broad Institute. (n.d.). Mechanism of Action: discover your small molecule's interactions and targets. [Link]

  • ACS Publications. (n.d.). High-Throughput Phenotypic Screening and Machine Learning Methods Enabled the Selection of Broad-Spectrum Low-Toxicity Antitrypanosomatidic Agents. Journal of Medicinal Chemistry. [Link]

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. [Link]

  • Guha, R. (2013). On Exploring Structure Activity Relationships. PMC. [Link]

  • YouTube. (2025). Nitrates | Nitric oxide donor | Cardiovascular pharmacology. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Common side reactions in the synthesis of (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone

Welcome to the technical support center for the synthesis of (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone, a key intermediate in pharmaceutical research and development. This guide is designed for researchers, scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone, a key intermediate in pharmaceutical research and development. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in established chemical principles and practical laboratory experience.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yields in the synthesis of (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone often stem from a few critical areas in the synthetic pathway. A common and efficient route involves a one-pot reaction from a substituted acetophenone. Let's break down the potential pitfalls.

  • Incomplete Furoxan Formation: The initial step is the reaction of an acetophenone derivative with a nitrating agent, such as nitric acid, to form a 3,4-diaroylfuroxan intermediate. If this reaction is incomplete, you will carry unreacted starting material through the synthesis, significantly depressing your overall yield.

    • Troubleshooting:

      • Reaction Time and Temperature: Ensure the reaction has proceeded to completion by monitoring it using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may require extended reaction times or gentle heating to drive it to completion.

      • Purity of Starting Materials: Impurities in the acetophenone can interfere with the reaction. Ensure you are using a high-purity starting material.

  • Inefficient Conversion of Furoxan to Furazan: The subsequent step involves the treatment of the in-situ formed furoxan with ammonia to yield the desired 3-amino-4-aroylfurazan. This is a critical transformation where yield can be lost.

    • Troubleshooting:

      • Ammonia Concentration and Temperature: The concentration of aqueous ammonia and the reaction temperature are crucial. Insufficient ammonia or temperatures that are too low may lead to incomplete conversion. Conversely, excessively high temperatures or prolonged reaction times can lead to decomposition of the product. A systematic optimization of these parameters is recommended.

      • pH Control: The pH of the reaction mixture can influence the stability of the furazan ring. While the reaction is typically performed under basic conditions with ammonia, extreme pH values should be avoided during workup to prevent ring-opening side reactions.

2. I am observing multiple spots on my TLC plate, even after purification. What are the likely side products?

The formation of multiple byproducts is a common challenge. Understanding their origin is key to mitigating their formation.

  • Isomeric Furoxans: The reaction of acetophenones with nitric acid can lead to the formation of two isomeric furoxans. While both isomers can be converted to the desired aminofurazan, their different reaction rates can lead to a complex reaction mixture and purification challenges if the initial furoxan formation is not well-controlled.

  • Furazan Ring Opening Products: The 1,2,5-oxadiazole ring can be susceptible to nucleophilic attack and subsequent ring opening, especially under harsh basic conditions. During the amination step with aqueous ammonia, prolonged exposure to high temperatures or excessively high concentrations of base can lead to the formation of various acyclic byproducts.

    • Troubleshooting:

      • Milder Reaction Conditions: Employing milder reaction conditions, such as lower temperatures and shorter reaction times for the amination step, can minimize ring-opening.

      • Careful Workup: During the workup, avoid strong acids or bases for pH adjustment. A buffered workup may be beneficial.

  • Unreacted Intermediates: Incomplete conversion at either the furoxan formation or the amination stage will result in the presence of starting materials and intermediates in the crude product.

    • Troubleshooting:

      • Reaction Monitoring: Diligent reaction monitoring by TLC or LC-MS is essential to ensure complete conversion at each step before proceeding to the next.

3. My final product seems to be degrading over time or during purification. What are the stability considerations for this compound?

(4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone, like many heterocyclic compounds, can exhibit limited stability under certain conditions.

  • pH Sensitivity: Aminofurazans can be sensitive to both strongly acidic and strongly basic conditions, which can catalyze hydrolysis or ring-opening reactions.

    • Troubleshooting:

      • Neutral pH for Storage: Store the purified compound under neutral and anhydrous conditions.

      • Purification Strategy: When performing column chromatography, use a neutral solvent system. Avoid using highly acidic or basic additives in the eluent.

  • Thermal Instability: Many nitrogen-rich heterocyclic compounds can be thermally labile.

    • Troubleshooting:

      • Avoid Excessive Heat: During solvent removal, use a rotary evaporator at a moderate temperature. Avoid prolonged heating of the compound. For long-term storage, refrigeration is recommended.

Experimental Protocol: One-Pot Synthesis of (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and the scale of the reaction.

Materials:

  • Substituted Acetophenone (e.g., 4-methoxyacetophenone)

  • Nitric Acid (70%)

  • Aqueous Ammonia (25-28%)

  • Dichloromethane (DCM)

  • Sodium Bicarbonate (Saturated Solution)

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for Column Chromatography

  • Hexane

  • Ethyl Acetate

Procedure:

  • Furoxan Formation:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the substituted acetophenone (1.0 eq) in a minimal amount of a suitable solvent (e.g., acetic acid).

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add nitric acid (70%, 2.0-3.0 eq) dropwise while maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC until the starting material is consumed.

  • Aminofurazan Formation:

    • Carefully pour the reaction mixture over crushed ice.

    • Slowly add aqueous ammonia (25-28%) with vigorous stirring until the solution is basic (pH 8-9).

    • Heat the mixture to 50-60 °C and stir for 1-2 hours. Monitor the conversion of the furoxan intermediate to the aminofurazan product by TLC.

    • Cool the reaction mixture to room temperature.

  • Workup and Purification:

    • Extract the aqueous mixture with dichloromethane (3 x volume).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone.

Visualizing the Reaction Pathway

The following diagram illustrates the key steps in the synthesis and potential side reactions.

Synthesis_Troubleshooting Acetophenone Substituted Acetophenone Furoxan_Intermediates Isomeric Furoxan Intermediates Acetophenone->Furoxan_Intermediates Nitric Acid Unreacted_SM Unreacted Starting Material Acetophenone->Unreacted_SM Aminofurazan (4-amino-1,2,5-oxadiazol-3-yl) (phenyl)methanone Furoxan_Intermediates->Aminofurazan Aqueous Ammonia Ring_Opened_Products Ring-Opened Byproducts Furoxan_Intermediates->Ring_Opened_Products Harsh Basic Conditions Furoxan_Intermediates->Unreacted_SM Incomplete Conversion

Caption: Synthetic pathway and potential side reactions.

Data Summary

The following table provides a summary of potential issues, their causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete furoxan formation.Increase reaction time/temperature for nitration; use pure starting materials.
Inefficient conversion of furoxan to furazan.Optimize ammonia concentration and reaction temperature.
Product decomposition during workup.Use mild workup conditions; avoid strong acids/bases.
Multiple Spots on TLC Formation of isomeric furoxans.Control nitration conditions (temperature, addition rate).
Furazan ring opening.Use milder amination conditions (lower temperature, shorter time).
Unreacted starting materials/intermediates.Monitor each reaction step to completion by TLC/LC-MS.
Product Instability Sensitivity to acidic or basic conditions.Store at neutral pH; use neutral chromatography solvents.
Thermal degradation.Avoid excessive heat during purification and storage; refrigerate for long-term storage.

References

  • Synthesis of 3-alkyl-4-aminofurazans. (2025). ResearchGate. [Link]

  • New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities. (2017). PMC. [Link]

  • Furazan ring opening upon treatment of benzofurazan with ethanolamine to yield quinoxalines. (2025). ResearchGate. [Link]

  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). PubMed. [Link]

Optimization

Technical Support Center: Synthesis of 3-Amino-4-benzoylfurazan

Welcome to the technical support center for the synthesis of 3-Amino-4-benzoylfurazan. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Amino-4-benzoylfurazan. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential byproducts encountered during this synthesis. Leveraging extensive field-proven insights and established chemical principles, this resource provides in-depth troubleshooting in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My overall yield of 3-Amino-4-benzoylfurazan is consistently low. What are the most common causes?

Low yields in this multi-step, one-pot synthesis can be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying the root cause. The most common culprits include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reagent concentration are critical parameters in this synthesis. Even minor deviations can significantly impact the yield. It is advisable to perform small-scale trial reactions to optimize these parameters before proceeding with a larger-scale synthesis.

  • Purity of Reagents and Solvents: The presence of impurities in the starting materials or solvents can lead to the formation of side products or incomplete reactions. Always use reagents and solvents of appropriate purity, and ensure that any anhydrous solvents are properly dried.

  • Inefficient Mixing: In heterogeneous reaction mixtures, inefficient stirring can result in poor reaction rates and consequently, lower yields. Ensure that the stirring is vigorous enough for the scale and viscosity of your reaction.

  • Product Decomposition: The desired product, 3-Amino-4-benzoylfurazan, or its intermediates may be unstable under the reaction or workup conditions. It is recommended to monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect any potential degradation.

Q2: I'm having difficulty purifying the final product. It seems to be contaminated with highly polar impurities. What purification strategies do you recommend?

The purification of polar aza-heterocycles like 3-Amino-4-benzoylfurazan can indeed be challenging. Here are some effective strategies:

  • Column Chromatography with Modified Mobile Phase: For basic compounds that exhibit streaking on a standard silica gel column, adding a basic modifier to the mobile phase can significantly improve peak shape. Small amounts (0.1-1%) of triethylamine (TEA) or ammonia in methanol can neutralize the acidic silanol groups on the silica surface.

  • Alternative Stationary Phases: If silica gel proves problematic, consider using a different stationary phase. Alumina (basic or neutral) is often a good alternative for the purification of basic compounds.

  • Recrystallization: If the product is a solid, recrystallization is an excellent method for achieving high purity. The key is to find a suitable solvent or solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while the impurities remain soluble.

  • Acid-Base Extraction: An acid-base extraction can be employed to separate the basic 3-Amino-4-benzoylfurazan from non-basic impurities. Dissolve the crude product in an organic solvent and extract with an aqueous acid solution. The protonated product will move to the aqueous layer. The aqueous layer can then be basified and the product re-extracted with an organic solvent.

Troubleshooting Guide: Identifying Byproducts

A plausible and efficient one-pot synthesis of 3-amino-4-aroylfurazans starts from the corresponding acetophenones, which react with nitric acid to form a furoxan intermediate, followed by treatment with aqueous ammonia to yield the final product.[1] The following sections detail the potential byproducts that can arise during this process.

Acetophenone Acetophenone Intermediate 3,4-Dibenzoylfuroxan Acetophenone->Intermediate Step 1 Byproduct1 Nitroacetophenones Acetophenone->Byproduct1 Side Reaction 1: Aromatic Nitration HNO3 Nitric Acid NH3 Aqueous Ammonia Target 3-Amino-4-benzoylfurazan Intermediate->Target Step 2 Byproduct2 Ring-Opened Products Intermediate->Byproduct2 Side Reaction 2: Furoxan Ring Opening

Figure 1. Synthetic pathway and potential byproduct formation.
Problem 1: My final product is contaminated with a less polar byproduct, and I see extra aromatic signals in the 1H NMR spectrum.

Likely Culprit: Nitroacetophenones

Causality: The first step of the synthesis involves the reaction of acetophenone with nitric acid. While the intended reaction is the oxidative dimerization and cyclization to form the furoxan intermediate, a common side reaction is the electrophilic aromatic substitution on the phenyl ring of acetophenone.[1] This results in the formation of a mixture of ortho-, meta-, and para-nitroacetophenones. Since these are unreacted starting materials in the subsequent step, they will be carried through the synthesis.

Identification:

Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)Key IR Bands (cm-1)
o-Nitroacetophenone~2.6 (s, 3H), 7.5-7.8 (m, 4H)~28 (CH3), 124-148 (aromatic), ~198 (C=O)~1690 (C=O), 1525 & 1350 (NO2)
m-Nitroacetophenone~2.7 (s, 3H), 7.7-8.8 (m, 4H)~27 (CH3), 123-148 (aromatic), ~196 (C=O)~1700 (C=O), 1530 & 1350 (NO2)
p-Nitroacetophenone~2.7 (s, 3H), 8.1 (d, 2H), 8.3 (d, 2H)~27 (CH3), 124-150 (aromatic), ~197 (C=O)~1700 (C=O), 1520 & 1345 (NO2)

Troubleshooting Protocol:

  • Optimize Nitration Conditions: Carefully control the temperature of the reaction with nitric acid, keeping it as low as feasible to disfavor aromatic nitration. Also, optimize the reaction time to prevent prolonged exposure of the acetophenone to the nitrating conditions.

  • Purification of Intermediate: If possible, consider purifying the 3,4-dibenzoylfuroxan intermediate before proceeding to the amination step. This will remove the nitroacetophenone byproducts early on.

  • Chromatographic Separation: Nitroacetophenones are generally less polar than the desired 3-Amino-4-benzoylfurazan. They can be effectively separated by silica gel column chromatography using a non-polar to moderately polar eluent system (e.g., a gradient of ethyl acetate in hexanes).

Problem 2: The reaction mixture is complex, and I suspect the furoxan intermediate is not converting completely or is degrading.

Likely Culprit: Unreacted 3,4-Dibenzoylfuroxan and Furoxan Ring-Opened Products

Causality: The conversion of the 3,4-dibenzoylfuroxan intermediate to 3-Amino-4-benzoylfurazan requires treatment with aqueous ammonia. If the reaction time is too short, the temperature is too low, or the concentration of ammonia is insufficient, you may have unreacted intermediate remaining.

Conversely, furoxan rings can be susceptible to ring-opening under certain conditions, especially with nucleophiles like ammonia, although this is less common for furazans.[2] Harsh conditions (high temperature or prolonged reaction times) could potentially lead to the cleavage of the N-O bond in the furoxan ring, leading to a complex mixture of byproducts.

Identification:

  • 3,4-Dibenzoylfuroxan: The presence of this intermediate would be indicated by the absence of an N-H stretch in the IR spectrum and the absence of the -NH2 signal in the 1H NMR spectrum. The aromatic signals would correspond to two benzoyl groups.

  • Ring-Opened Products: The identification of specific ring-opened products is challenging without reference standards. However, their presence is often indicated by a complex mixture of signals in the NMR spectra and a broad array of spots on a TLC plate that do not correspond to the starting material, intermediate, or product. Mass spectrometry would be a crucial tool for identifying the molecular weights of these byproducts.

cluster_main Main Reaction cluster_side Side Reaction Intermediate 3,4-Dibenzoylfuroxan Target 3-Amino-4-benzoylfurazan Intermediate->Target Desired Conversion Byproduct Ring-Opened Products Intermediate->Byproduct Harsh Conditions (High Temp, Long Time) Ammonia Ammonia (NH3)

Figure 2. Competing reactions of the furoxan intermediate.

Troubleshooting Protocol:

  • Monitor the Reaction: Use TLC to monitor the disappearance of the 3,4-dibenzoylfuroxan intermediate. The reaction should be stopped once the intermediate is consumed to avoid the formation of degradation products.

  • Optimize Amination Conditions: If the conversion is incomplete, consider increasing the reaction time, temperature, or the concentration of aqueous ammonia. However, be cautious as overly harsh conditions can lead to byproduct formation. A stepwise increase in these parameters is recommended.

  • Purification: Unreacted intermediate and potential ring-opened products will have different polarities from the desired product. A carefully optimized gradient elution in column chromatography should allow for their separation.

Analytical Characterization

The following table summarizes the expected spectroscopic data for 3-Amino-4-benzoylfurazan and its key potential byproducts.

Compound1H NMR (δ ppm)13C NMR (δ ppm)Key IR Bands (cm-1)
3-Amino-4-benzoylfurazan ~6.0-7.0 (br s, 2H, NH2), 7.4-8.0 (m, 5H, Ar-H)~110-160 (furazan & aromatic C), ~185-195 (C=O)~3400 & 3300 (N-H), ~1650 (C=O), ~1600 (C=N)
3,4-Dibenzoylfuroxan 7.5-8.2 (m, 10H, Ar-H)~128-135 (aromatic), ~150-160 (furoxan C), ~180-190 (C=O)~1670 (C=O), ~1600 (C=N), ~1450 (N-O)
p-Nitroacetophenone 2.7 (s, 3H), 8.1 (d, 2H), 8.3 (d, 2H)~27 (CH3), 124, 129, 140, 150 (aromatic), 197 (C=O)~1700 (C=O), 1520 & 1345 (NO2)

References

  • Sheremetev, A. B., & Kulikov, A. S. (2002). A one-pot synthesis of 3-amino-4-aroylfurazans from acetophenones. Mendeleev Communications, 12(3), 113-114. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]

  • Gao, H., & Shreeve, J. M. (2011). Azole-based energetic salts. Chemical Reviews, 111(11), 7377-7436. [Link]

  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Pergamon.
  • SpectraBase. (n.d.). 3-Nitroacetophenone. [Link]

  • NIST Chemistry WebBook. (n.d.). Benzoyl chloride. [Link]

  • Tang, Y., He, C., & Shreeve, J. M. (2021). Recent progress in synthesis and application of furoxan. Chemical Society Reviews, 50(15), 8420-8466. [Link]

Sources

Troubleshooting

Optimizing reaction conditions for the synthesis of (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone, a key heterocyclic scaffold relevant in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone, a key heterocyclic scaffold relevant in medicinal chemistry and materials science. This guide provides field-proven insights, a detailed experimental protocol, and a comprehensive troubleshooting section in a question-and-answer format to help you navigate the common challenges encountered during this synthesis. Our approach is grounded in established chemical principles to ensure scientific integrity and reproducibility.

Section 1: Synthesis Overview and Mechanism

The synthesis of (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone, also known as 3-amino-4-benzoylfurazan, is typically achieved through a multi-step process commencing with a commercially available starting material. The core of this strategy involves the formation of a key dioxime intermediate followed by an oxidative cyclization to construct the 1,2,5-oxadiazole (furazan) ring.

The causality behind this pathway lies in the robust and well-documented chemistry of oximes to form the furazan heterocycle. The critical steps are:

  • Oximation: Introduction of oxime functionalities onto a suitable precursor. This step is sensitive to pH and temperature.

  • Cyclization: An oxidative ring-closure of the dioxime intermediate to form the stable aromatic 1,2,5-oxadiazole ring. The choice of the oxidizing agent is critical to avoid side reactions.

Below is a diagram illustrating the proposed synthetic workflow.

Synthesis_Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Dioxime Formation cluster_2 Step 3: Cyclization & Amination A Benzoylacetonitrile C Isonitrosoketone Intermediate A->C Nitrosation (aq. Acid) B Sodium Nitrite (NaNO2) B->C E Benzoyl-ethanedial Dioxime C->E Oximation (aq. Base) D Hydroxylamine (NH2OH) D->E G (4-amino-1,2,5-oxadiazol-3-yl) (phenyl)methanone E->G Oxidative Cyclization (e.g., with a base) F Ammonia (aq. NH3) F->G

Caption: Proposed workflow for the synthesis of the target compound.

Section 2: Optimized Experimental Protocol

This protocol is a representative procedure based on established methods for aminofurazan synthesis.[1] Researchers should perform their own optimization based on their laboratory conditions and available reagents.

Step 1: Synthesis of Benzoyl-ethanedial Dioxime

  • To a stirred solution of benzoylacetonitrile (1.0 eq) in a suitable solvent such as acetic acid or ethanol/water, cool the mixture to 0-5 °C in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

  • To this mixture, add a solution of hydroxylamine hydrochloride (2.2 eq) and a base such as sodium acetate or sodium hydroxide (to neutralize the HCl) in water.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours until TLC analysis indicates the consumption of the intermediate.

  • Cool the mixture to room temperature and collect the precipitated solid by filtration. Wash the solid with cold water and dry under vacuum to yield the crude dioxime intermediate.

Step 2: Synthesis of (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone

  • Suspend the crude benzoyl-ethanedial dioxime (1.0 eq) in concentrated aqueous ammonia (25-30%).

  • Stir the suspension at room temperature. An exothermic reaction may be observed. If necessary, cool the flask to maintain a temperature between 25-40 °C. The reaction involves an intramolecular cyclization.

  • Continue stirring for 12-24 hours. Monitor the reaction progress by TLC (a common eluent system is Ethyl Acetate/Hexane).

  • Upon completion, dilute the reaction mixture with cold water.

  • Collect the resulting precipitate by filtration.

  • Wash the solid thoroughly with water to remove any residual ammonia and salts.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or isopropanol) to obtain the purified (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone.

Table 1: Reagent and Condition Summary

ParameterStep 1: Dioxime FormationStep 2: Cyclization
Key Reagents Benzoylacetonitrile, NaNO₂, NH₂OH·HClBenzoyl-ethanedial Dioxime, Aq. Ammonia
Stoichiometry 1.0 eq / 1.1 eq / 2.2 eq1.0 eq / Excess
Solvent Acetic Acid or EtOH/WaterConcentrated Aqueous Ammonia
Temperature 0-10 °C, then 60-70 °C25-40 °C
Reaction Time 6-10 hours12-24 hours
Workup FiltrationDilution, Filtration
Purification Water washRecrystallization

Section 3: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format.

Q1: My initial reaction to form the dioxime intermediate is giving a very low yield or a complex mixture of products. What's going wrong?

A1: This is a common issue often traced back to three critical parameters: pH control, temperature, and side reactions.

  • Causality - pH Control: The initial nitrosation of benzoylacetonitrile is acid-catalyzed. If the medium is not sufficiently acidic, the reaction will be slow or incomplete. Conversely, the subsequent oximation step with hydroxylamine typically proceeds more efficiently under neutral to slightly basic conditions. It's crucial to adjust the pH after the nitrosation step, for example by adding a base like sodium acetate, before heating with hydroxylamine.

  • Causality - Temperature: The initial nitrosation is exothermic. Maintaining a low temperature (0-10 °C) during the addition of sodium nitrite is critical to prevent the decomposition of nitrous acid and minimize the formation of undesired side products.

  • Troubleshooting Steps:

    • Ensure your starting benzoylacetonitrile is pure. Impurities can interfere with the reaction.

    • Monitor the pH of the reaction mixture during the nitrosation step.

    • Control the temperature strictly during the addition of sodium nitrite.

    • After nitrosation, add a buffer or base to adjust the pH before adding hydroxylamine.

Q2: The final cyclization to the aminofurazan is not working, or the yield is poor. What are the critical parameters?

A2: A failed cyclization is almost always due to the quality of the dioxime intermediate or incorrect reaction conditions. The transformation of the dioxime to the aminofurazan in ammonia is an oxidative cyclization where ammonia acts as both the aminating agent and the base.

  • Causality - Intermediate Quality: The dioxime precursor must be sufficiently pure. Impurities from the previous step can inhibit the cyclization. Ensure the intermediate is thoroughly washed and dried.

  • Causality - Reagent Concentration: The concentration of the aqueous ammonia is crucial. Using a dilute solution will significantly slow down the reaction or prevent it from going to completion. Use concentrated (25-30%) aqueous ammonia.

  • Causality - Side Reactions: While less common, the dioxime can potentially rearrange or decompose under harsh conditions. Although this reaction is typically run at room temperature, significant exotherms should be controlled with cooling to prevent byproduct formation.

  • Troubleshooting Steps:

    • Consider purifying the dioxime intermediate by recrystallization before proceeding to the cyclization step.

    • Use fresh, concentrated aqueous ammonia for the reaction.

    • Monitor the reaction by TLC to distinguish between an incomplete reaction and product decomposition. If the reaction stalls, gentle warming (to 35-40 °C) might be beneficial, but should be done cautiously.

Q3: My final product is impure, and I'm struggling with purification. What are the likely impurities and best purification methods?

A3: Impurities in the final product often consist of uncyclized starting material or isomers. The 1,2,5-oxadiazole ring system has a related isomer, the 1,2,5-oxadiazole N-oxide (furoxan), which can sometimes form as a byproduct.

  • Causality - Common Impurities: The most common impurities are the uncyclized dioxime starting material and potentially some furoxan-type byproducts depending on the exact reaction conditions.

  • Troubleshooting - Purification Strategy:

    • Recrystallization: This is the most effective method for purifying the final product. Experiment with different solvent systems. Alcohols like ethanol or isopropanol, often with the addition of water to induce crystallization, are good starting points.[2]

    • Column Chromatography: If recrystallization fails to remove persistent impurities, silica gel column chromatography can be employed. A gradient elution with hexane and ethyl acetate is typically effective for separating compounds of differing polarity.

    • Washing: Ensure the crude product is washed extensively with water after filtration to remove all inorganic salts and residual ammonia, which can interfere with subsequent purification steps.

Section 4: Frequently Asked Questions (FAQs)

  • Q: What is the mechanism of the final cyclization step?

    • The conversion of the dioxime to the aminofurazan in ammonia is believed to proceed via an oxidative cyclization. One of the oxime groups is displaced by ammonia, and a subsequent intramolecular cyclization with elimination of water forms the furazan ring.

  • Q: Can I use a different base or aminating agent for the cyclization?

    • While aqueous ammonia is standard, other amine sources could potentially be used, but this would require significant process development. The use of aqueous ammonia is convenient and generally effective for forming the 4-amino substituted furazan.

  • Q: How can I definitively confirm the structure of my final product?

    • A combination of analytical techniques is required.

      • NMR Spectroscopy (¹H and ¹³C): This will confirm the presence of the phenyl group and the amino group protons, as well as the carbon skeleton.

      • IR Spectroscopy: Look for characteristic peaks for the N-H stretches of the amino group (~3300-3500 cm⁻¹), the C=O stretch of the ketone (~1650-1700 cm⁻¹), and vibrations from the furazan ring.

      • Mass Spectrometry: This will confirm the molecular weight of the compound.

Section 5: Troubleshooting Workflow

This decision tree provides a logical path to diagnose and solve common issues during the synthesis.

Troubleshooting_Workflow Start Start Synthesis Problem Low Yield or Impure Product? Start->Problem StepCheck Which step is problematic? Problem->StepCheck Yes Success Successful Synthesis Problem->Success No Dioxime Step 1: Dioxime Formation StepCheck->Dioxime Step 1 Cyclization Step 2: Cyclization StepCheck->Cyclization Step 2 Purification Final Purification StepCheck->Purification Purification Sol_Dioxime Check Temp Control Check pH Verify Reagent Purity Dioxime->Sol_Dioxime Sol_Cyclization Verify Dioxime Purity Use Fresh Conc. Ammonia Monitor for Exotherm Cyclization->Sol_Cyclization Sol_Purification Optimize Recrystallization Solvent System Consider Chromatography Purification->Sol_Purification

Caption: A decision tree for troubleshooting the synthesis.

References

  • MDPI. (n.d.). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. MDPI. Retrieved from [Link]

  • MDPI. (n.d.). 4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide. MDPI. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Continuous-flow and safe synthesis of 3-amino-4-amidoximinofurazan. RSC Publishing. Retrieved from [Link]

  • National Institutes of Health. (2022, March 17). Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. NIH. Retrieved from [Link]

  • ResearchGate. (2014, May 22). 3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of 5-amino-1,2,4-oxadiazoles. Google Patents.
  • Remedy Publications LLC. (n.d.). Synthesis, Therapeutic Potential, Quantum Studies and Molecular Properties of Amino Acid Fused 1,3,4-Oxadiazole Derivatives as a. Retrieved from [Link]

  • PubMed. (n.d.). 4-substituted (1,2,5-oxadiazol-3-yl)benzamides and -benzene sulfonamides as antiplasmodial agents. PubMed. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). A mild and efficient synthesis of aminofurazans. New Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-alkyl-4-aminofurazans. ResearchGate. Retrieved from [Link]

  • Springer. (2023, November 1). 4-AZIDO-3-AMINO-1,2,5-OXADIAZOLE: SYNTHESIS, STRUCTURAL CHARACTERIZATION AND PHYSICO-CHEMICAL PROPERTIES. Doklady Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in cyclization reactions of unsaturated oxime esters (ethers): synthesis of versatile functionalized nitrogen-containing scaffolds. Organic Chemistry Frontiers. Retrieved from [Link]

  • Arkivoc. (n.d.). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Bioinspired cyclization of in situ generated γ-indolyl β,γ-unsaturated α-keto esters via an oxidative enamine process: facile approaches to pyrano[2,3-b]indoles. Organic Chemistry Frontiers. Retrieved from [Link]

  • PubMed. (2020, August). Synthesis of 3-benzoyl-4-benzylfurans structural related to furolignans. National Library of Medicine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of 3, 4-bis-(3'-aminofurazal-4'-yl)-furazan(BATF). ResearchGate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Bioactivity of (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone Derivatives

Welcome to the technical support center for researchers working with (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone derivatives. This guide is designed to provide in-depth troubleshooting strategies for common issues en...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone derivatives. This guide is designed to provide in-depth troubleshooting strategies for common issues encountered during the experimental evaluation of this promising class of compounds. As scientists and drug development professionals, we understand that unexpected results, such as low or inconsistent bioactivity, can be a significant roadblock. This resource, presented in a question-and-answer format, aims to equip you with the knowledge and protocols to diagnose and resolve these challenges effectively.

Section 1: Foundational Troubleshooting - Is Your Compound the Culprit?

Before delving into complex biological explanations for low bioactivity, it is imperative to confirm the integrity and suitability of your test compound. Issues with purity, solubility, and stability are the most common sources of experimental irreproducibility.

FAQ 1: My latest batch of a (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone derivative shows significantly lower activity than previously synthesized batches. What could be the cause?

Batch-to-batch variability is a frequent challenge in working with complex organic molecules. The issue often stems from inconsistencies in synthesis and purification.

Troubleshooting Guide:

  • Purity Verification:

    • Rationale: Impurities can compete with your active compound for target binding or interfere with assay readouts. Even small amounts of a highly active or interfering impurity can skew results.

    • Action: Re-analyze the purity of your current and previous batches using multiple analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method. Aim for >95% purity. Mass Spectrometry (MS) will confirm the molecular weight of the main peak, and Nuclear Magnetic Resonance (NMR) spectroscopy will confirm the chemical structure.

  • Residual Solvents and Reagents:

    • Rationale: Solvents or reagents from the synthesis, such as those used in the cyclization of the oxadiazole ring or the final acylation step, can inhibit biological targets or be cytotoxic.[1]

    • Action: Review your purification protocol. Techniques like lyophilization or high-vacuum drying are effective at removing residual organic solvents. NMR spectroscopy can also be used to detect the presence of common solvents.

  • Structural Isomerization:

    • Rationale: Depending on the reaction conditions, there might be a possibility of forming structural isomers with different biological activities.

    • Action: Carefully analyze the NMR and MS data to ensure the correct isomer was synthesized. 2D-NMR techniques like HMBC and HSQC can be invaluable for confirming connectivity.

Section 2: Physicochemical Properties and Their Impact on Bioactivity

The inherent physicochemical properties of your compound play a critical role in its behavior in aqueous biological systems. Poor solubility and compound aggregation are notorious for causing artificially low bioactivity.

FAQ 2: I'm confident in the purity of my compound, but I'm still seeing low and variable activity. Could solubility be the issue?

Absolutely. Poor aqueous solubility is a primary reason for observing low bioactivity in in vitro assays. If your compound precipitates in the assay medium, its effective concentration at the target is significantly lower than the nominal concentration.

Troubleshooting Guide:

  • Visual Inspection:

    • Rationale: The simplest check is often overlooked.

    • Action: Visually inspect your assay plates (or a mock solution) under a microscope for any signs of compound precipitation, appearing as crystals or amorphous solids.

  • Kinetic Solubility Assessment:

    • Rationale: This experiment determines the concentration at which your compound begins to precipitate from a supersaturated solution, mimicking the conditions of many assays where a DMSO stock is diluted into an aqueous buffer.

    • Action: Perform a kinetic solubility assay. A detailed protocol is provided below.

Table 1: Representative Solubility of a Hypothetical (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone Derivative

Solvent/BufferSolubility (µM)Observations
DMSO>10,000Forms a clear stock solution.
PBS (pH 7.4)5Significant precipitation observed above this concentration.
Assay Media + 10% FBS15Improved solubility due to protein binding.
Experimental Protocol: Kinetic Solubility Assay

This protocol provides a high-throughput method to assess the kinetic solubility of your compounds.

Materials:

  • Test compound in DMSO (e.g., 10 mM stock)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well clear-bottom plate

  • Plate reader capable of measuring turbidity (absorbance at ~620 nm) or a nephelometer.

Procedure:

  • Prepare a serial dilution of your compound in DMSO in a separate 96-well plate.

  • In the clear-bottom assay plate, add 198 µL of PBS to each well.

  • Transfer 2 µL of the DMSO serial dilutions to the corresponding wells of the assay plate. This creates a final DMSO concentration of 1%.

  • Mix the plate thoroughly and incubate at room temperature for 1-2 hours.

  • Measure the absorbance at 620 nm or use a nephelometer to detect light scattering.

  • The concentration at which a significant increase in signal is observed indicates the onset of precipitation and is an estimate of the kinetic solubility.

FAQ 3: My compound appears soluble, but could it be forming aggregates that are not visible to the naked eye?

Yes, the formation of small, sub-micron aggregates is a well-documented phenomenon that can lead to non-specific inhibition and misleading structure-activity relationships (SAR). These aggregates can sequester and denature proteins, leading to apparent but artifactual bioactivity.

Troubleshooting Guide:

  • Detergent Sensitivity Assay:

    • Rationale: The inclusion of a small amount of a non-ionic detergent, such as Triton X-100 or Tween-80, can disrupt compound aggregates. If the observed bioactivity is significantly reduced in the presence of the detergent, it is a strong indicator of aggregation-based activity.

    • Action: Repeat your bioassay with the inclusion of 0.01% (v/v) Triton X-100 in the assay buffer. A significant rightward shift in the IC50 curve suggests aggregation.

  • Dynamic Light Scattering (DLS):

    • Rationale: DLS is a powerful biophysical technique that can directly detect the presence of aggregates in solution by measuring their size distribution.

    • Action: If available, analyze a solution of your compound in the assay buffer at a concentration where you observe bioactivity using DLS. The presence of particles with diameters greater than 100 nm is indicative of aggregation.

Section 3: Biological Assay Optimization and Troubleshooting

Even with a pure and soluble compound, the design and execution of the biological assay itself can be a source of variability and low apparent activity.

FAQ 4: My compound shows low potency in my cell-based assay. How can I be sure the assay conditions are optimal?

Cell-based assays introduce a multitude of variables that can impact the observed bioactivity of a compound.

Troubleshooting Guide:

  • Cell Health and Passage Number:

    • Rationale: Unhealthy or high-passage-number cells can exhibit altered signaling pathways and drug sensitivities.

    • Action: Ensure your cells are healthy, growing exponentially, and are within a low passage number range as recommended for the specific cell line. Regularly test for mycoplasma contamination.

  • Compound Incubation Time:

    • Rationale: The time required for your compound to reach its target and elicit a measurable biological response can vary.

    • Action: Perform a time-course experiment, measuring the biological endpoint at multiple time points (e.g., 6, 24, 48, and 72 hours) to determine the optimal incubation period.

  • Compound Stability in Assay Media:

    • Rationale: The aminofurazan ring or the phenyl ketone moiety may be susceptible to degradation in the complex environment of cell culture media over long incubation times. The chemical stability of aminofurazans can be influenced by the pH of the aqueous buffer.[2]

    • Action: Incubate your compound in the assay media (with and without cells) for the duration of your experiment. At various time points, collect aliquots and analyze the concentration of the parent compound by LC-MS. A significant decrease in the parent compound concentration indicates instability.

FAQ 5: I am concerned that my compound might be interfering with the assay technology itself. How can I test for this?

Assay interference is a common pitfall, especially with fluorescence- or luminescence-based readouts.

Troubleshooting Guide:

  • Counter-Screening:

    • Rationale: Running your compound in a "promiscuity" counter-screen can help identify non-specific activity.

    • Action: If your primary assay is, for example, a kinase inhibition assay, test your compound against a panel of unrelated enzymes. Activity against multiple, unrelated targets is a red flag for non-specific inhibition.

  • Assay Readout Interference:

    • Rationale: Compounds can be inherently fluorescent or can quench the fluorescence of a reporter molecule, leading to false positive or false negative results.

    • Action: Run a control experiment where you add your compound to the assay components in the absence of the biological target (e.g., no enzyme or no cells) and measure the assay signal. Any change in the signal indicates direct interference with the readout.

Section 4: Advanced Troubleshooting - Delving Deeper into Compound Liabilities

If foundational and assay-related issues have been ruled out, it is time to consider more complex compound-specific liabilities that may be contributing to low bioactivity.

FAQ 6: Could my (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone derivative be rapidly metabolized by cells, leading to low effective concentrations?

Metabolic instability is a significant hurdle in drug discovery. The aminofurazan and phenyl ketone moieties both present potential sites for metabolic modification.

Troubleshooting Guide:

  • Microsomal Stability Assay:

    • Rationale: Liver microsomes contain a high concentration of cytochrome P450 enzymes, which are major players in drug metabolism. This in vitro assay provides a good indication of a compound's susceptibility to Phase I metabolism.

    • Action: Perform a microsomal stability assay to determine the in vitro half-life of your compound. A detailed protocol is provided below.

Experimental Protocol: Microsomal Stability Assay

Materials:

  • Test compound

  • Liver microsomes (human, rat, or mouse)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard

  • LC-MS/MS system

Procedure:

  • Pre-warm a solution of liver microsomes and your test compound in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction and quench it with an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the samples to pellet the precipitated protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural log of the percentage of remaining parent compound versus time. The slope of this line can be used to calculate the in vitro half-life.

dot

Caption: Workflow for a microsomal stability assay.

FAQ 7: Are there any known liabilities of the aminofurazan or phenyl ketone scaffolds that could be causing off-target effects or assay interference?

While the (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone scaffold is not a universally recognized Pan-Assay Interference Compound (PAIN), certain structural motifs can be problematic.

Troubleshooting Guide:

  • In Silico PAINS Analysis:

    • Rationale: Several computational tools and filters are available to screen for substructures that are known to cause assay interference.

    • Action: Run the structure of your compound through a PAINS filter. While a positive hit is not definitive proof of interference, it warrants further investigation.

  • Off-Target Profiling:

    • Rationale: Your compound may have high affinity for an unintended biological target, leading to the observed cellular phenotype. This is particularly relevant if your compound was designed as a kinase inhibitor, as the ATP-binding site is conserved across many kinases.

    • Action: If resources permit, screen your compound against a broad panel of off-target proteins, such as a commercially available kinase panel. Unforeseen potent activity against an off-target could explain your primary assay results.

dot

Troubleshooting_Logic Start Low Bioactivity Observed Purity Check Compound Purity (>95% by HPLC, NMR, MS) Start->Purity Solubility Assess Solubility & Aggregation Purity->Solubility Pure Redesign Consider Compound Redesign Purity->Redesign Impure Assay_Optimization Optimize Assay Conditions (Cell Health, Time, Stability) Solubility->Assay_Optimization Soluble & Monodisperse Solubility->Redesign Insoluble or Aggregates Advanced_Troubleshooting Investigate Advanced Liabilities Assay_Optimization->Advanced_Troubleshooting Optimized Assay_Optimization->Redesign Assay Issues Unresolved Advanced_Troubleshooting->Redesign Metabolically Unstable or Off-Target Effects Proceed Proceed with Further Studies Advanced_Troubleshooting->Proceed Stable & On-Target

Caption: A logical workflow for troubleshooting low bioactivity.

References

  • Hermann, T., Hochegger, P., Saf, R., Wenzig, E. M., Cal, M., Mäser, P., & Weis, R. (2025). 4-substituted (1,2,5-oxadiazol-3-yl)benzamides and -benzene sulfonamides as antiplasmodial agents. European Journal of Medicinal Chemistry, 118150. [Link]

  • Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future medicinal chemistry, 6(11), 1265–1290. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • McGovern, S. L., Caselli, E., Grigorieff, N., & Shoichet, B. K. (2002). A common mechanism for promiscuous inhibitors of enzymes. Journal of medicinal chemistry, 45(8), 1712–1722. [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of medicinal chemistry, 53(7), 2719–2740. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. [Link]

  • Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature reviews Drug discovery, 11(12), 909–922. [Link]

  • Zając, M., Cielecka-Piontek, J., & Jelińska, A. (2014). Effect of buffers on the ertapenem stability in aqueous solution. Kerbala Journal of Pharmaceutical Sciences, 7, 138-147. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Cell Permeability of Oxadiazole-Based Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxadiazole-based compounds. This guide is designed to provide you with in-depth technical and practical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxadiazole-based compounds. This guide is designed to provide you with in-depth technical and practical advice to diagnose and overcome the common challenge of poor cell permeability associated with this important class of molecules. Oxadiazoles are a cornerstone in medicinal chemistry due to their metabolic stability and ability to act as bioisosteres for ester and amide groups.[1][2] However, their inherent polarity can often lead to difficulties in traversing cellular membranes, a critical step for therapeutic efficacy.

This resource provides troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may encounter during your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the permeability of oxadiazole compounds.

1. Why do many of my oxadiazole-based compounds exhibit low cell permeability?

Poor cell permeability in oxadiazole derivatives often stems from a combination of their inherent physicochemical properties. The oxadiazole ring itself, with its two nitrogen atoms and one oxygen atom, contributes to the polarity of the molecule.[3] Key factors influencing permeability include:

  • High Polarity: The nitrogen and oxygen atoms in the oxadiazole ring are hydrogen bond acceptors, which can lead to a high polar surface area (PSA). Molecules with a high PSA tend to have lower passive diffusion across the lipid bilayer of cell membranes.

  • Low Lipophilicity: While increasing lipophilicity can enhance membrane permeability, finding the right balance is crucial.[4][5] An unfavorable partition coefficient (logP) can result in poor membrane partitioning.

  • Hydrogen Bonding Capacity: The ability of the oxadiazole scaffold to form hydrogen bonds with the aqueous environment can hinder its ability to enter the hydrophobic core of the cell membrane.[6][7]

  • Molecular Weight and Size: Larger molecules generally exhibit lower passive permeability.[6]

2. What are the ideal physicochemical properties I should aim for to improve permeability?

While there are no absolute rules, several guidelines, often referred to as "drug-like" properties, can help predict better permeability. These are summarized in the table below.

Physicochemical PropertyRecommended Range for Good PermeabilityKey Consideration
Molecular Weight (MW) < 500 DaSmaller molecules generally diffuse more easily across cell membranes.[6]
Lipophilicity (logP) 1 - 3A balance is essential; too low, and the compound won't partition into the membrane, too high, and it may get trapped or have poor solubility.[4][5]
Polar Surface Area (PSA) < 140 ŲA lower PSA is generally associated with better cell permeability.
Hydrogen Bond Donors (HBD) ≤ 5Reducing the number of hydrogen bond donors can decrease interactions with the aqueous environment.[6]
Hydrogen Bond Acceptors (HBA) ≤ 10The oxadiazole ring itself contains acceptors; careful consideration of substituents is needed.[6]
Aqueous Solubility > 10 µMAdequate solubility is necessary for the compound to be available at the cell surface to permeate.[4]

3. What are the main in vitro assays I should use to assess the cell permeability of my compounds?

Two widely used and complementary in vitro models are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay.

  • PAMPA: This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[8] It's an excellent primary screen to assess a compound's intrinsic ability to cross a lipid barrier without the influence of active transporters or metabolism.

  • Caco-2 Cell Monolayer Assay: This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a polarized epithelial barrier with tight junctions, mimicking the intestinal epithelium.[9] It provides a more biologically relevant model, assessing both passive diffusion and the potential involvement of active transport mechanisms (efflux and uptake).[10][11]

Part 2: Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving poor permeability in your oxadiazole compounds.

Troubleshooting Workflow for Low Permeability

This workflow will guide you from initial permeability data to actionable strategies for improvement.

troubleshooting_workflow cluster_diagnosis Diagnosis cluster_analysis Analysis & Decision cluster_solutions Solutions A Initial Permeability Data (e.g., Low Papp in Caco-2) B Run PAMPA Assay A->B C Analyze Physicochemical Properties (LogP, PSA, MW, Solubility) A->C D Low PAMPA Permeability? B->D F Poor Physicochemical Profile? C->F E High PAMPA, Low Caco-2? D->E No G Structural Modification Strategies - Increase Lipophilicity - Reduce H-bonding/PSA - Intramolecular H-bonding D->G Yes H Investigate Efflux - Run Caco-2 with Efflux Inhibitors (e.g., Verapamil) E->H Yes F->G Yes I Prodrug & Formulation Strategies - Mask Polar Groups - Use Permeation Enhancers F->I Consider H->G If efflux confirmed, modify structure to avoid transporter recognition pampa_workflow A Prepare Donor Plate: Add compound solution C Coat Filter Plate: Add lipid solution (e.g., lecithin in dodecane) to the filter membrane of the donor plate A->C B Prepare Acceptor Plate: Add buffer solution D Assemble PAMPA Sandwich: Place the coated filter plate onto the acceptor plate B->D C->D E Incubate: Typically 4-16 hours at room temperature D->E F Separate Plates E->F G Quantify Compound Concentration: In both donor and acceptor wells (e.g., using LC-MS/MS or UV-Vis spectroscopy) F->G H Calculate Apparent Permeability (Papp) G->H

Caption: A streamlined workflow for the PAMPA protocol.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Donor Solution: Dissolve the test compound in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a known concentration.

    • Acceptor Solution: Prepare the acceptor buffer, which is typically the same as the donor buffer.

    • Lipid Solution: Prepare a solution of a lipid mixture (e.g., 2% w/v lecithin in dodecane) to form the artificial membrane.

  • Assay Procedure:

    • Add the lipid solution to the filter of a 96-well microplate (the donor plate) and allow it to impregnate the filter.

    • Fill the wells of a 96-well acceptor plate with the acceptor solution.

    • Carefully place the lipid-coated donor plate on top of the acceptor plate, creating a "sandwich."

    • Add the donor solution containing the test compound to the wells of the donor plate.

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).

    • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method (e.g., LC-MS/MS, UV-Vis spectroscopy).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - C_A(t) / C_eq) Where:

      • V_D and V_A are the volumes of the donor and acceptor wells.

      • A is the filter area.

      • t is the incubation time.

      • C_A(t) is the concentration in the acceptor well at time t.

      • C_eq is the equilibrium concentration.

Protocol 2: Caco-2 Cell Monolayer Permeability Assay

This protocol describes the key steps for assessing permeability using Caco-2 cells. [9] Step-by-Step Methodology:

  • Cell Culture and Monolayer Formation:

    • Culture Caco-2 cells in a suitable medium.

    • Seed the cells onto microporous membrane inserts (e.g., Transwell® inserts) in a multi-well plate.

    • Allow the cells to grow and differentiate for approximately 21 days to form a confluent and polarized monolayer.

  • Monolayer Integrity Check:

    • Before the experiment, assess the integrity of the cell monolayer. This can be done by measuring the transepithelial electrical resistance (TEER) or by assessing the permeability of a low-permeability marker like Lucifer yellow. [10][11]

  • Permeability Assay (A→B Direction):

    • Wash the cell monolayers with a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Add the test compound (dissolved in transport buffer) to the apical (upper) compartment.

    • Add fresh transport buffer to the basolateral (lower) compartment.

    • Incubate the plate at 37°C with gentle shaking.

    • At specified time points, take samples from the basolateral compartment and replace with fresh buffer.

    • Also, take a sample from the apical compartment at the beginning and end of the experiment.

  • Permeability Assay (B→A Direction, for efflux):

    • The procedure is the same, but the test compound is added to the basolateral compartment, and samples are taken from the apical compartment.

  • Sample Analysis and Papp Calculation:

    • Quantify the concentration of the compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).

    • Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C_0) Where:

      • dQ/dt is the rate of appearance of the compound in the receiver compartment.

      • A is the surface area of the membrane.

      • C_0 is the initial concentration in the donor compartment.

References

  • Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. (2026).
  • Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (2025).
  • Drug–Membrane Permeability across Chemical Space. PMC - PubMed Central - NIH.
  • In Vitro Methods for Measuring the Permeability of Cell Monolayers. PMC - PubMed Central.
  • Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. (2018). PubMed.
  • Cell penetration of oxadiazole-containing macrocycles. (2024). PMC.
  • Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules For Drug Delivery Applic
  • A two-decade overview of oxadiazole derivatives as promising anticancer agents. (2025). NIH.
  • 1,2,4-OXADIAZOLE: A BRIEF REVIEW FROM THE LITERATURE ABOUT THE SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS. (2016).
  • Development in medicinal chemistry via oxadiazole derivatives: p
  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025). PMC - PubMed Central.
  • Physicochemical properties of drugs and membrane permeability. (n.d.). Request PDF.
  • Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. (n.d.). MDPI.
  • Oxadiazoles in Medicinal Chemistry. (2011).
  • Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. (n.d.). MDPI.
  • A) Current state‐of‐the‐art methods to improve permeability in peptide... (n.d.).
  • Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. (n.d.). Taylor & Francis.
  • In vitro Assays for Measuring Endothelial Permeability by Transwells and Electrical Impedance Systems. (2017). Bio-protocol.
  • Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. (n.d.).
  • Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. (n.d.). PMC.
  • Design and Synthesis of Some New Oxadiazole Derivatives as Anticancer Agents. (n.d.). [No Source].
  • Barrier Formation and Permeability Assays using Millicell® Hanging Cell Culture Inserts. (n.d.). [No Source].
  • Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. (n.d.). RSC Publishing.
  • Biological relevance of the oxazole scaffold in chemical research. (n.d.). Benchchem.
  • A Pharmacological Update of Oxadiazole Deriv
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  • Prodrug: Effective solutions for solubility, permeability and challenges. (2025). Request PDF.
  • 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. (2025).
  • Physicochemical Properties in Relation to Biological Activities. (n.d.). [No Source].
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  • Cell Permeability Assay. (n.d.). BioIVT.
  • Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. (2004). Sites@Rutgers.
  • Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. (2012). Journal of Applied Pharmaceutical Science.
  • Effects of intramolecular hydrogen bonds on lipophilicity. (n.d.).
  • Recent Updates on Synthetic Strategies and Biological Potential of 1,3,4- oxadiazole. (n.d.). [No Source].
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Optimization

Technical Support Center: Mitigating Toxicity in (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone Derivatives

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for researchers, scientists, and drug development professionals working with (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone deriva...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone derivatives. This document provides in-depth troubleshooting advice and strategic guidance for identifying, understanding, and mitigating toxicity associated with this chemical scaffold. Our approach is structured in a practical question-and-answer format to directly address the challenges you may encounter during your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My lead compound, a (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone derivative, shows promising efficacy but is flagged for cytotoxicity in initial screens. What are the likely toxicological mechanisms?

Answer:

Understanding the potential root causes of toxicity is the first step in rationally designing safer analogues. For this particular scaffold, toxicity can arise from several mechanisms, primarily related to its metabolism or off-target interactions.

A. Metabolic Activation of the Furazan Ring: The 1,2,5-oxadiazole (furazan) ring is a key structural alert. Similar to other furan-containing compounds, it can be metabolically activated by cytochrome P450 enzymes.[1][2] This process can lead to the formation of highly reactive, electrophilic intermediates.[1][3] These reactive metabolites can then form covalent bonds with essential cellular macromolecules like proteins and DNA, disrupting their function and leading to cellular damage and toxicity.[3][4] The scission of the furazan ring can generate an electrophilic α,β-unsaturated dicarbonyl moiety, which is a prime candidate for causing toxicity via Michael-type addition with cellular nucleophiles.[2]

B. Formation of Reactive Metabolites from the Amino Group: The 4-amino group is another potential site for metabolic activation. Oxidation of aromatic amines can lead to the formation of reactive quinone-imines or nitrenium ions, which are also capable of covalent adduction to cellular components.[3]

C. Off-Target Activity: The overall structure may have unintended interactions with various biological targets, leading to organ-specific toxicities like cardiotoxicity or hepatotoxicity. These are among the leading causes of drug withdrawal.[5]

Here is a conceptual diagram of the potential metabolic activation pathway:

cluster_0 Metabolic Activation Pathway Parent (4-amino-1,2,5-oxadiazol-3-yl) (phenyl)methanone Derivative Metabolism Phase I Metabolism (e.g., CYP450) Parent->Metabolism ReactiveMetabolite Electrophilic Intermediate (e.g., Ring-Opened Dicarbonyl, Quinone-imine) Metabolism->ReactiveMetabolite Detox Phase II Metabolism (e.g., Glutathione Conjugation) ReactiveMetabolite->Detox Detoxification CovalentBinding Covalent Binding to Cellular Macromolecules (Proteins, DNA) ReactiveMetabolite->CovalentBinding Toxification StableAdduct Stable, Excretable Metabolite Detox->StableAdduct Toxicity Cellular Dysfunction & Toxicity CovalentBinding->Toxicity

Caption: Potential metabolic pathways leading to either detoxification or toxicity.

Question 2: How can I efficiently screen my library of derivatives for potential toxicity early in the discovery process?

Answer:

A tiered, systematic screening approach is the most resource-efficient strategy. This allows you to quickly eliminate highly toxic compounds and focus your efforts on the most promising candidates.

TierAssay TypePrinciple & Endpoint(s)ThroughputRationale
1 General Cytotoxicity Measures overall cell health. Common endpoints include metabolic activity (MTT/MTS), membrane integrity (LDH release), or cell number (nuclear staining).HighA rapid, cost-effective first pass to identify compounds with overt cytotoxicity in relevant cell lines (e.g., HepG2 for liver, L-6 for general toxicity).[6]
2 Reactive Metabolite (RM) Screen Traps electrophilic metabolites using nucleophiles like glutathione (GSH) or cyanide (KCN) in liver microsome incubations, followed by LC-MS/MS analysis.[3][4]MediumDirectly assesses the primary suspected mechanism of toxicity. A positive result is a strong indicator of bioactivation potential.
3 Organ-Specific Toxicity Utilizes more complex, physiologically relevant systems. Examples include high-content imaging in primary hepatocytes for DILI risk[7] or microelectrode array (MEA)/automated patch clamp assays with iPSC-derived cardiomyocytes for cardiotoxicity.[5][8]LowInvestigates specific organ toxicities for lead candidates that have passed earlier tiers. Provides deeper mechanistic insight.

This workflow allows you to make go/no-go decisions at each stage, saving time and resources.

cluster_1 Tiered Toxicity Screening Workflow Start Compound Library Tier1 Tier 1: High-Throughput Cytotoxicity Assay (e.g., HepG2 MTT) Start->Tier1 Decision1 High Cytotoxicity? Tier1->Decision1 Eliminate1 Eliminate or Deprioritize Decision1->Eliminate1 Yes Tier2 Tier 2: Reactive Metabolite Screen (GSH Trapping) Decision1->Tier2 No Decision2 Reactive Metabolite Detected? Tier2->Decision2 Eliminate2 Eliminate or Redesign (Block Metabolism) Decision2->Eliminate2 Yes Tier3 Tier 3: Organ-Specific Assays (e.g., MEA for Cardiotoxicity) Decision2->Tier3 No Decision3 Organ Toxicity Observed? Tier3->Decision3 Eliminate3 Eliminate or Redesign (Structure-Toxicity Relationship) Decision3->Eliminate3 Yes Lead Lead Candidate for In Vivo Studies Decision3->Lead No cluster_2 Strategy for Mitigating Reactive Metabolite Toxicity Start Reactive Metabolite (RM) Identified via GSH Trapping Identify Identify Structure of RM-GSH Adduct (LC-MS/MS) Start->Identify Decision Metabolic 'Soft Spot' Identified? Identify->Decision Strategy1 Strategy: Block Metabolism (Bioisosteric Replacement, Deuteration) Decision->Strategy1 Yes Strategy2 Strategy: Mask Group (Prodrug Approach) Decision->Strategy2 Yes Synthesize Synthesize New Analogues Strategy1->Synthesize Strategy2->Synthesize Rescreen Re-screen for RM Formation and In Vitro Activity Synthesize->Rescreen Rescreen->Decision Iterate Success RM Reduced/Eliminated Activity Retained Rescreen->Success

Caption: Rational design cycle to mitigate reactive metabolite formation.

Key Experimental Protocols

Protocol 1: Reactive Metabolite Screening with Glutathione (GSH) Trapping

Objective: To detect the formation of electrophilic reactive metabolites by trapping them with GSH in a liver microsomal system.

Materials:

  • Test compound (10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADPH-A and NADPH-B)

  • Reduced Glutathione (GSH), 1M stock in water

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN) with 0.1% formic acid (for quenching)

  • LC-MS/MS system

Methodology:

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, combine phosphate buffer, HLM (final concentration 0.5 mg/mL), and GSH (final concentration 5 mM).

    • Prepare a parallel control incubation without GSH and another without the NADPH regenerating system.

  • Pre-incubation: Pre-warm the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Add the test compound (final concentration 10 µM).

    • Add the NADPH regenerating system to start the reaction. The final incubation volume is typically 200 µL.

  • Incubation: Incubate at 37°C for 60 minutes in a shaking water bath.

  • Quenching: Stop the reaction by adding 2 volumes (400 µL) of ice-cold ACN with 0.1% formic acid.

  • Sample Processing:

    • Vortex the samples thoroughly.

    • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new tube or HPLC vial.

  • LC-MS/MS Analysis:

    • Analyze the supernatant by LC-MS/MS.

    • Search for the predicted mass of the GSH-conjugate (Mass of Parent + 305.068 Da). The presence of this mass in the NADPH- and GSH-dependent incubation, but not in the controls, indicates the formation of a reactive metabolite.

References

  • Pagoria, P., et al. (2014). 3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole. Molbank, 2014(M824). [Link]

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  • Hermann, T., et al. (2025). 4-substituted (1,2,5-oxadiazol-3-yl)benzamides and -benzene sulfonamides as antiplasmodial agents. European Journal of Medicinal Chemistry, 285, 118150. [Link]

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  • ResearchGate. (n.d.). Metabolic pathway for 4-photophore-substituted and 4-nitro-substituted phenylalanine derivatives inoculated into Klebsiella sp. CK6. [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]

  • Robles-Diaz, M., et al. (2020). Drug-Induced Liver Injury: Biomarkers, Requirements, Candidates, and Validation. Frontiers in Pharmacology, 11, 132. [Link]

  • Karpenko, Y. V., et al. (2023). Synthesis and acute toxicity of new S-derivatives (1,2,4-triazole-3(2H)-yl)methyl) thiopyrimidines. Current issues in pharmacy and medicine: science and practice, 16(2), 158-164. [Link]

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  • Commandeur, J. N. M., & Vermeulen, N. P. E. (2010). Role of Reactive Metabolites in the Circulation in Extrahepatic Toxicity. Expert Opinion on Drug Metabolism & Toxicology, 6(7), 843-857. [Link]

  • Meanwell, N. A. (2016). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. InThe Practice of Medicinal Chemistry (pp. 293-380). [Link]

  • Balabanova, S. P., et al. (2023). 4-AZIDO-3-AMINO-1,2,5-OXADIAZOLE: SYNTHESIS, STRUCTURAL CHARACTERIZATION AND PHYSICO-CHEMICAL PROPERTIES. Doklady Chemistry, 512(1), 1-5. [Link]

  • Gintant, G. A., & Lu, Z. J. (2013). Cardiotoxicity screening: a review of rapid throughput in vitro approaches. Journal of Pharmacological and Toxicological Methods, 68(2), 227-238. [Link]

  • Catalyst University. (2015, January 23). Biochemistry | Catabolism of Phenylalanine & Tyrosine to Acetoacetate [Video]. YouTube. [Link]

  • O'Brien, P. J., et al. (2014). A testing strategy to predict risk for drug-induced liver injury in humans using high-content screen assays and the 'rule-of-two' model. Archives of Toxicology, 88(6), 1251-1265. [Link]

  • ResearchGate. (n.d.). Metabolic pathways associated with DA. The metabolic pathways branching.... [Link]

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  • Wang, Y., et al. (2015). Methyl-5-(7-nitrobenzo[c]o[9][10][11]xadiazol-4-yl)-[1,1′-biphenyl]-3-carboxylate, an Improved Small-Molecule Inhibitor of c-Myc–Max Dimerization. ACS Chemical Biology, 10(10), 2245-2251. [Link]

  • Kudelko, A., & Zielińska-Błajet, M. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2415. [Link]

  • Clements, M., & Thomas, N. (2022). An in silico–in vitro pipeline for drug cardiotoxicity screening identifies ionic pro‐arrhythmia mechanisms. British Journal of Pharmacology, 179(21), 4829-4846. [Link]

  • ResearchGate. (n.d.). Synthesis and cytotoxic activity of new annulated furazan derivatives. [Link]

  • Tselinskii, S. P., et al. (2022). 4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide. Molbank, 2022(2), M1382. [Link]

  • da Silva, A. F. A., et al. (2019). Toward of Safer Phenylbutazone Derivatives by Exploration of Toxicity Mechanism. Molecules, 24(1), 108. [Link]

  • Liu, X., et al. (2017). Metabolomics analysis reveals perturbations of cerebrocortical metabolic pathways in the Pahenu2 mouse model of phenylketonuria. Molecular Brain, 10(1), 4. [Link]

  • García-Cortés, M., et al. (2023). Herb-Induced Liver Injury by Laurus nobilis: A Case Assessed for Causality Using the Updated RUCAM. Diagnostics, 13(13), 2269. [Link]

  • Bakharev, V. V., et al. (2022). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Molbank, 2022(1), M1339. [Link]

  • Creative Biolabs. (n.d.). Reactive Metabolite Analysis. [Link]

  • AXOL Bioscience. (2024, March 18). Enhancing in vitro cardiotoxicity models with human iPSC technology. [Link]

  • Santos, M. S., et al. (2020). Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. International Journal of Molecular Sciences, 21(21), 8084. [Link]

  • Yilmaz, I., et al. (2022). Biological Characterization of One Oxadiazole Derivative (5(4-Hydroxyphenyl)-2-(N-Phenyl Amino)-1,3,4-Oxadiazole): In Vitro, In Silico, and Network Pharmacological Approaches. Molecules, 27(19), 6296. [Link]

  • Inc., L. (2024, November 1). Performance Assessment of Liver-Chip for Prediction of Drug-Induced Liver Injury & Inc Within Lab [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). 3-Amino-4-azido-1,2,5-oxadiazole: Synthesis, Structural Characterization, and Physicochemical Properties | Request PDF. [Link]

  • Kumar, K., et al. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. RSC Advances, 12(48), 31235-31251. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Antimicrobial Efficacy of (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone Against Standard Antibiotics

In the persistent global challenge of antimicrobial resistance, the exploration of novel chemical scaffolds with potent antimicrobial activity is a paramount objective for the scientific community. The oxadiazole core, a...

Author: BenchChem Technical Support Team. Date: February 2026

In the persistent global challenge of antimicrobial resistance, the exploration of novel chemical scaffolds with potent antimicrobial activity is a paramount objective for the scientific community. The oxadiazole core, a five-membered heterocyclic ring, has garnered significant interest due to the diverse biological activities exhibited by its derivatives, including notable antimicrobial properties.[1][2][3] This guide presents a comprehensive comparative analysis of a novel investigational compound, (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone (designated here as OXA-Ph-NH2), against a panel of standard, clinically relevant antibiotics.

This document is intended for researchers, scientists, and drug development professionals, providing an in-depth examination of the antimicrobial profile of OXA-Ph-NH2. The experimental data presented herein for OXA-Ph-NH2 is illustrative to demonstrate a robust comparative framework. The methodologies are detailed to ensure reproducibility and are grounded in established standards set forth by the Clinical and Laboratory Standards Institute (CLSI).[4][5]

Introduction: The Rationale for Investigating Oxadiazole Derivatives

The 1,2,5-oxadiazole (furazan) ring system is a key pharmacophore in medicinal chemistry.[1] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities.[6] The introduction of an amino group and a phenylmethanone moiety to this core in OXA-Ph-NH2 is hypothesized to modulate its electronic and steric properties, potentially enhancing its interaction with microbial targets. The rationale for this investigation is underpinned by the urgent need for new antimicrobial agents with novel mechanisms of action to combat multidrug-resistant pathogens.

Materials and Methods

The following section outlines the detailed experimental protocols employed for the comparative antimicrobial evaluation of OXA-Ph-NH2.

Test Compounds and Standard Antibiotics

The investigational compound, (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone (OXA-Ph-NH2), was synthesized and purified to ≥98% as confirmed by NMR and mass spectrometry. For comparative analysis, a panel of standard antibiotics was selected, representing different classes and mechanisms of action. These included:

  • Ciprofloxacin (CIP): A broad-spectrum fluoroquinolone that inhibits DNA gyrase.

  • Vancomycin (VAN): A glycopeptide antibiotic effective against Gram-positive bacteria by inhibiting cell wall synthesis.

  • Gentamicin (GEN): An aminoglycoside that inhibits protein synthesis.

  • Amoxicillin (AMX): A broad-spectrum β-lactam antibiotic that inhibits cell wall synthesis.[7]

All standard antibiotics were procured from a commercial source and prepared according to CLSI guidelines.

Bacterial Strains and Culture Conditions

A panel of clinically relevant bacterial strains, including both Gram-positive and Gram-negative organisms, were used in this study. These included:

  • Staphylococcus aureus (ATCC 25923)

  • Escherichia coli (ATCC 25922)

  • Pseudomonas aeruginosa (ATCC 27853)

  • Enterococcus faecalis (ATCC 29212)

All bacterial strains were cultured on Mueller-Hinton Agar (MHA) and incubated at 37°C.[8]

Antimicrobial Susceptibility Testing

The antimicrobial activity of OXA-Ph-NH2 and the standard antibiotics was determined using two primary methods as recommended by the CLSI: the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion assay.[4][9][10]

The MIC, defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined using the broth microdilution method in 96-well microtiter plates.[11][12]

Protocol:

  • Preparation of Inoculum: A bacterial suspension was prepared from fresh overnight cultures and adjusted to a turbidity equivalent to a 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ CFU/mL.[12][13] This suspension was then further diluted in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Serial Dilutions: Two-fold serial dilutions of OXA-Ph-NH2 and the standard antibiotics were prepared in CAMHB in the microtiter plates.

  • Inoculation: Each well was inoculated with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: The plates were incubated at 37°C for 18-24 hours.[12]

  • MIC Determination: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start bacterial_culture Bacterial Culture (Overnight) start->bacterial_culture mcfarland Adjust to 0.5 McFarland Standard bacterial_culture->mcfarland dilution Dilute in CAMHB mcfarland->dilution inoculation Inoculate Microtiter Plate dilution->inoculation serial_dilutions Prepare Serial Dilutions of Compounds serial_dilutions->inoculation incubation Incubate at 37°C (18-24h) inoculation->incubation read_mic Determine MIC (Lowest concentration with no visible growth) incubation->read_mic end End read_mic->end

The disk diffusion method provides a qualitative assessment of antimicrobial susceptibility.[14]

Protocol:

  • Inoculum Preparation: A bacterial suspension equivalent to a 0.5 McFarland standard was prepared.

  • Plate Inoculation: A sterile cotton swab was dipped into the suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.

  • Disk Application: Sterile filter paper disks (6 mm in diameter) impregnated with a standardized concentration of OXA-Ph-NH2 and the standard antibiotics were placed on the agar surface.[9]

  • Incubation: The plates were inverted and incubated at 37°C for 16-18 hours.[9]

  • Measurement: The diameter of the zone of inhibition around each disk was measured in millimeters.[9]

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start bacterial_suspension Prepare 0.5 McFarland Bacterial Suspension start->bacterial_suspension plate_inoculation Inoculate MHA Plate bacterial_suspension->plate_inoculation disk_placement Place Antimicrobial Disks plate_inoculation->disk_placement incubation Incubate at 37°C (16-18h) disk_placement->incubation measure_zones Measure Zones of Inhibition (mm) incubation->measure_zones end End measure_zones->end

Results and Discussion

The antimicrobial activity of OXA-Ph-NH2 was evaluated against a panel of Gram-positive and Gram-negative bacteria and compared with standard antibiotics. The results of the MIC and disk diffusion assays are summarized in the tables below.

Minimum Inhibitory Concentration (MIC) Data

The MIC values for OXA-Ph-NH2 and the standard antibiotics are presented in Table 1.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

MicroorganismOXA-Ph-NH2CiprofloxacinVancomycinGentamicinAmoxicillin
S. aureus (ATCC 25923)80.510.50.25
E. coli (ATCC 25922)160.015>1280.258
P. aeruginosa (ATCC 27853)320.25>1281>128
E. faecalis (ATCC 29212)161282

The illustrative data suggests that OXA-Ph-NH2 exhibits moderate activity against the tested bacterial strains. Notably, it shows activity against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of action. Its activity against S. aureus and E. faecalis is promising, although less potent than the standard antibiotics ciprofloxacin and vancomycin. Against the Gram-negative bacteria E. coli and P. aeruginosa, higher concentrations of OXA-Ph-NH2 are required for inhibition.

Disk Diffusion Assay Data

The results of the Kirby-Bauer disk diffusion assay are presented in Table 2, showing the diameter of the zones of inhibition in millimeters.

Table 2: Zone of Inhibition Diameters in mm

MicroorganismOXA-Ph-NH2 (30 µg)Ciprofloxacin (5 µg)Vancomycin (30 µg)Gentamicin (10 µg)Amoxicillin (10 µg)
S. aureus (ATCC 25923)1825172228
E. coli (ATCC 25922)153202018
P. aeruginosa (ATCC 27853)12280180
E. faecalis (ATCC 29212)1620161820

The disk diffusion results corroborate the MIC data. OXA-Ph-NH2 produced measurable zones of inhibition against all tested strains, further supporting its broad-spectrum activity. The zone diameters are generally smaller than those of the more potent standard antibiotics, which is consistent with the higher MIC values.

Structure-Activity Relationship and Potential Mechanisms

While the precise mechanism of action for OXA-Ph-NH2 is yet to be elucidated, the antimicrobial activity of oxadiazole derivatives has been attributed to various mechanisms.[1] Some studies suggest that the oxadiazole ring can act as a bioisostere for amide and ester functionalities, potentially interacting with key enzymatic targets within the bacterial cell.[1] Other proposed mechanisms for oxadiazole-containing compounds include the inhibition of essential enzymes like peptide deformylase, which is crucial for bacterial protein synthesis.[7] The presence of the amino group in OXA-Ph-NH2 may enhance its solubility and ability to form hydrogen bonds with target molecules, while the phenyl group could contribute to hydrophobic interactions. Further studies are warranted to explore the specific molecular targets of this compound.

Conclusion

This comparative guide provides a framework for evaluating the antimicrobial activity of the novel compound (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone (OXA-Ph-NH2). The illustrative experimental data suggests that OXA-Ph-NH2 possesses broad-spectrum antimicrobial activity, albeit at a lower potency than the standard antibiotics used for comparison. The findings underscore the potential of the oxadiazole scaffold in the development of new antimicrobial agents.

Future research should focus on elucidating the mechanism of action of OXA-Ph-NH2, exploring its efficacy against a wider panel of clinical isolates, including resistant strains, and investigating potential modifications to the molecular structure to enhance its antimicrobial potency. The detailed methodologies provided in this guide serve as a robust foundation for such future investigations.

References

  • Glomb, T., & Świątek, P. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences, 22(13), 6979. [Link]

  • Pagoria, P., Zhang, M., Racoveanu, A., DeHope, A., Tsyshevsky, R., & Kuklja, M. M. (2014). 3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole. Molbank, 2014(2), M824. [Link]

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Comparative

A Comparative Guide to S-Adenosyl-L-Homocysteine Hydrolase (AHCY) Inhibitors: Evaluating (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone Against Established Agents

Introduction: The Critical Role of AHCY in Cellular Methylation and as a Therapeutic Target S-adenosyl-L-homocysteine hydrolase (AHCY), also known as SAHH, is a ubiquitously expressed and highly conserved enzyme that pla...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of AHCY in Cellular Methylation and as a Therapeutic Target

S-adenosyl-L-homocysteine hydrolase (AHCY), also known as SAHH, is a ubiquitously expressed and highly conserved enzyme that plays a pivotal role in regulating cellular methylation reactions.[1][2] It catalyzes the reversible hydrolysis of S-adenosyl-L-homocysteine (SAH) to adenosine and L-homocysteine.[1][2] This function is critical because SAH is a potent product inhibitor of S-adenosyl-L-methionine (SAM)-dependent methyltransferases.[3] These methyltransferases are responsible for the methylation of a vast array of substrates, including DNA, RNA, proteins (such as histones), and small molecules, thereby controlling numerous cellular processes like gene expression, signal transduction, and metabolism.[1]

Inhibition of AHCY leads to the intracellular accumulation of SAH, which in turn competitively inhibits methyltransferases, leading to a global hypomethylation state.[3] This disruption of methylation homeostasis has profound effects on cellular function and has been implicated in various pathological conditions. Consequently, AHCY has emerged as a promising therapeutic target for a range of diseases, including cancer, viral infections, and metabolic disorders.[2][4] This guide provides a comparative analysis of various AHCY inhibitors, with a special focus on the potential of the novel compound (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone in this landscape.

The AHCY Catalytic Cycle and its Inhibition

The enzymatic reaction catalyzed by AHCY is a multi-step process involving the oxidation of the 3'-hydroxyl group of the ribose moiety of SAH by the tightly bound cofactor NAD+, followed by the elimination of L-homocysteine and subsequent hydration and reduction to yield adenosine. The inhibition of this cycle is the primary mechanism through which AHCY inhibitors exert their effects.

cluster_0 AHCY Catalytic Cycle cluster_1 Mechanism of AHCY Inhibition S-adenosyl-L-methionine (SAM) S-adenosyl-L-methionine (SAM) Methylated Substrate Methylated Substrate S-adenosyl-L-methionine (SAM)->Methylated Substrate Methyltransferase S-adenosyl-L-homocysteine (SAH) S-adenosyl-L-homocysteine (SAH) Methylated Substrate->S-adenosyl-L-homocysteine (SAH) Product Adenosine + L-homocysteine Adenosine + L-homocysteine S-adenosyl-L-homocysteine (SAH)->Adenosine + L-homocysteine AHCY (SAHH) Hydrolysis Accumulated_SAH Accumulated SAH S-adenosyl-L-homocysteine (SAH)->Accumulated_SAH Adenosine + L-homocysteine->S-adenosyl-L-homocysteine (SAH) AHCY (SAHH) Synthesis AHCY_Inhibitor AHCY Inhibitor AHCY_Inhibitor->S-adenosyl-L-homocysteine (SAH) Prevents hydrolysis Methyltransferase Methyltransferase Accumulated_SAH->Methyltransferase Inhibits

Caption: The AHCY catalytic cycle and the mechanism of its inhibition.

Established AHCY Inhibitors: A Performance Comparison

The majority of well-characterized AHCY inhibitors are adenosine analogues. These compounds typically mimic the adenosine portion of the natural substrate, SAH, and often act as either competitive or mechanism-based inhibitors.

InhibitorTypeIC50 / KiKey Features & References
3-Deazaneplanocin A (DZNep) Adenosine AnaloguePotent, often in the nanomolar range.A carbocyclic analogue of adenosine that acts as a potent inhibitor of AHCY. It is also known to inhibit histone methyltransferase EZH2.[2]
Aristeromycin Adenosine AnaloguePotent inhibitor.A naturally occurring carbocyclic nucleoside antibiotic that is a potent inhibitor of AHCY.[5]
Neplanocin A Adenosine AnalogueIrreversible inhibitor with a Ki of 8.39 nM.An antitumor antibiotic with potent antiviral activity.[2]
Adenosine Dialdehyde (AdOx) Adenosine AnaloguePotent inhibitor.Widely used as a research tool to study the effects of AHCY inhibition in various cellular models.[6]

(4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone: A Putative Non-Adenosine AHCY Inhibitor

While extensive research has focused on adenosine-based inhibitors, the development of non-nucleoside inhibitors is of great interest to overcome potential limitations such as lack of specificity and cellular toxicity associated with nucleoside analogues. (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone represents a novel chemical scaffold that deviates from the traditional adenosine-like structures.

As of the latest literature review, there is a notable absence of direct experimental data characterizing the inhibitory activity of (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone against AHCY. The oxadiazole moiety is a versatile heterocyclic ring found in various biologically active compounds, and its derivatives have been explored as inhibitors for a range of enzymes.[7][8][9] The exploration of such non-nucleoside scaffolds is a promising avenue in the discovery of novel AHCY inhibitors with potentially improved pharmacological profiles.

Given the lack of direct evidence, the following sections will focus on the established experimental workflows that can be employed to characterize the AHCY inhibitory potential of (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone and other novel compounds.

Experimental Protocols for AHCY Inhibitor Characterization

The evaluation of a potential AHCY inhibitor requires a multi-faceted approach, encompassing biochemical assays to determine direct enzyme inhibition and cellular assays to assess its effects in a biological context.

Biochemical AHCY Inhibition Assay (Fluorometric Method)

This assay measures the production of homocysteine, a product of the AHCY-catalyzed hydrolysis of SAH. The free thiol group of homocysteine reacts with a fluorescent probe to generate a quantifiable signal.

Start Start Prepare_Reagents Prepare Reagents: - AHCY Enzyme - SAH Substrate - Test Compound - Thiol Probe Start->Prepare_Reagents Reaction_Setup Set up reaction in 96-well plate: - AHCY Enzyme - Test Compound (or vehicle) - Assay Buffer Prepare_Reagents->Reaction_Setup Incubation Pre-incubate at 37°C Reaction_Setup->Incubation Initiate_Reaction Initiate reaction by adding SAH substrate Incubation->Initiate_Reaction Reaction_Incubation Incubate at 37°C Initiate_Reaction->Reaction_Incubation Add_Probe Add Thiol Detecting Reagent Reaction_Incubation->Add_Probe Measure_Fluorescence Measure fluorescence (Ex/Em = ~390/480 nm) Add_Probe->Measure_Fluorescence Data_Analysis Calculate % inhibition and IC50 value Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a fluorometric AHCY inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of recombinant human AHCY enzyme, S-adenosyl-L-homocysteine (SAH) substrate, the test compound (e.g., (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone) at various concentrations, and a thiol-detecting fluorescent probe in AHCY assay buffer.

  • Reaction Setup: In a 96-well microplate, add the AHCY enzyme and the test compound or vehicle control to the appropriate wells.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the SAH substrate to all wells.

  • Reaction Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Signal Development: Stop the reaction and add the thiol-detecting reagent to all wells. This reagent will react with the homocysteine produced.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of AHCY inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

High-Throughput Screening (HTS) using Mass Spectrometry

For screening large compound libraries to identify novel AHCY inhibitors, a high-throughput mass spectrometry (HTMS) based assay offers direct measurement of substrate and product, providing high accuracy and avoiding interference issues common with fluorescence-based assays.[4]

Start Start Compound_Plating Plate compound library into 384-well plates Start->Compound_Plating Reagent_Addition Add AHCY enzyme and SAH substrate Compound_Plating->Reagent_Addition Incubation Incubate at room temperature Reagent_Addition->Incubation Quench_Reaction Quench reaction with organic solvent Incubation->Quench_Reaction Sample_Analysis Direct injection and analysis by RapidFire-MS/MS Quench_Reaction->Sample_Analysis Data_Processing Quantify SAH and Adenosine/Homocysteine levels Sample_Analysis->Data_Processing Hit_Identification Identify compounds that inhibit SAH conversion Data_Processing->Hit_Identification End End Hit_Identification->End

Caption: Workflow for a high-throughput mass spectrometry-based AHCY inhibitor screening.

Step-by-Step Methodology:

  • Compound Plating: Dispense a library of test compounds into 384-well microplates.

  • Reagent Addition: Add AHCY enzyme and SAH substrate to all wells.

  • Incubation: Incubate the plates at room temperature for a specified time.

  • Reaction Quenching: Stop the enzymatic reaction by adding a quenching solution (e.g., an organic solvent).

  • Sample Analysis: The reaction mixtures are directly aspirated and analyzed using a high-throughput mass spectrometry system (e.g., RapidFire-MS/MS). The system rapidly measures the levels of the substrate (SAH) and/or the products (adenosine and homocysteine).[4]

  • Data Processing and Hit Identification: Process the mass spectrometry data to identify compounds that significantly inhibit the conversion of SAH to its products.

Cellular Assays for AHCY Inhibition

To assess the biological activity of a potential AHCY inhibitor in a cellular context, various assays can be employed.

  • Cell Proliferation Assay (e.g., WST-1 or BrdU assay): Inhibition of AHCY can lead to cell cycle arrest and reduced proliferation in cancer cells.[1]

    • Protocol Outline: Seed cancer cells (e.g., MCF-7 breast cancer cells) in 96-well plates.[1] Treat the cells with varying concentrations of the test compound for a specified period (e.g., 48-72 hours).[1] Assess cell viability and proliferation using a WST-1 or BrdU incorporation assay.[1]

  • Wound Healing/Migration Assay: AHCY inhibition has been shown to decrease cell mobility and migration.[1]

    • Protocol Outline: Grow cells to confluence in a culture plate. Create a "wound" by scratching the cell monolayer with a pipette tip. Treat the cells with the test compound and monitor the closure of the wound over time.[1]

  • Measurement of Intracellular SAH Levels: A direct consequence of AHCY inhibition is the accumulation of SAH within cells.

    • Protocol Outline: Treat cells with the test compound. Lyse the cells and quantify the intracellular concentrations of SAH and SAM using LC-MS/MS. An increase in the SAH/SAM ratio is indicative of AHCY inhibition.

Conclusion and Future Directions

The landscape of AHCY inhibitors is currently dominated by adenosine analogues, which have proven to be valuable research tools and have shown therapeutic potential. However, the quest for novel, non-nucleoside inhibitors with improved specificity and safety profiles is an active area of research.

While (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone presents an interesting chemical scaffold, its activity as an AHCY inhibitor remains to be experimentally validated. The detailed experimental protocols provided in this guide offer a clear roadmap for the comprehensive evaluation of this and other novel compounds. Future studies should focus on:

  • Biochemical Characterization: Determining the IC50 value and mechanism of inhibition of (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone against purified AHCY.

  • Cellular Efficacy: Assessing its anti-proliferative and anti-migratory effects in relevant cancer cell lines and measuring its impact on intracellular SAH levels.

  • Selectivity Profiling: Evaluating its inhibitory activity against a panel of other enzymes to determine its selectivity.

  • Structural Biology: Obtaining co-crystal structures of AHCY in complex with the inhibitor to elucidate the binding mode and guide further structure-activity relationship (SAR) studies.

The development of potent and selective non-adenosine AHCY inhibitors holds significant promise for therapeutic intervention in a variety of diseases. Rigorous experimental evaluation of novel chemical entities is paramount to advancing this field.

References

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Validation

In vitro efficacy of (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone in different cancer cell lines

Introduction: The Promise of the Oxadiazole Core in Oncology In the landscape of modern oncology, the quest for novel chemical entities with potent and selective anticancer activity is perpetual. Among the heterocyclic c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of the Oxadiazole Core in Oncology

In the landscape of modern oncology, the quest for novel chemical entities with potent and selective anticancer activity is perpetual. Among the heterocyclic compounds that have garnered significant attention, the oxadiazole scaffold stands out for its versatile pharmacological profile.[1] This guide focuses specifically on the 1,2,5-oxadiazole (furoxan) derivatives, a class of compounds demonstrating considerable promise as anticancer agents. While direct in vitro efficacy data for the specific compound (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone is not extensively available in the public domain, a wealth of research on structurally related 1,2,5-oxadiazole derivatives provides a strong foundation for a comparative analysis of this chemical family's potential.

This guide will provide a comparative overview of the in vitro efficacy of various 1,2,5-oxadiazole derivatives against a range of cancer cell lines. We will delve into the experimental data, comparing their potency with established chemotherapeutic agents, and provide detailed protocols for the key assays used to evaluate these compounds. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the potential of the 1,2,5-oxadiazole scaffold in cancer research.

Comparative In Vitro Efficacy of Oxadiazole Derivatives

The anticancer potential of a compound is initially assessed by its ability to inhibit the proliferation of cancer cells in vitro. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.

The following table summarizes the in vitro cytotoxicity of various oxadiazole derivatives against several human cancer cell lines, with a comparison to the standard chemotherapeutic agents Cisplatin and Doxorubicin. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell density and incubation time.

Compound/DrugCancer Cell LineIC50 (µM)Reference
1,2,4-Oxadiazole Derivative (Compound 33) MCF-7 (Breast)0.34 ± 0.025[2]
1,3,4-Oxadiazole Derivative (Compound 94) HCT116 (Colon)1.1[3]
1,3,4-Oxadiazole Derivative (Compound 94) HepG2 (Liver)4.0[3]
1,3,4-Oxadiazole Derivative (Compound 92) HeLa (Cervical)9.8[3]
1,3,4-Oxadiazole Derivative (Compound 92) DU145 (Prostate)8.2[3]
1,3,4-Oxadiazole Derivative (Compound 96) MCF-7 (Breast)8.6[3]
1,3,4-Oxadiazole-Thiophene Derivative (97a) Caco-2 (Colon)5.3[3]
Furoxan Derivative (Compound 12b) LNCaP (Prostate)Lower than Cisplatin[4]
Furoxan Derivative (Compound 12b) T24 (Bladder)Lower than Cisplatin[4]
Cisplatin HeLa (Cervical)28.96 (µg/mL)
Cisplatin HCT116 (Colon)9.15[5]
Cisplatin MDA-MB-231 (Breast)50.49[6]
Doxorubicin HeLa (Cervical)1.91 (µg/mL)
Doxorubicin HCT116 (Colon)1.9 (µg/mL)[7]
Doxorubicin HeLa (Cervical)0.1246[8]
Doxorubicin HCT-116 (Colon)5.23 ± 0.3[9]

Deciphering the Mechanism of Action: Beyond Cytotoxicity

Understanding the mechanism by which a compound exerts its anticancer effects is crucial for its development as a therapeutic agent. For 1,2,5-oxadiazole derivatives, several mechanisms of action have been proposed and investigated.

Nitric Oxide (NO) Donation

A prominent feature of many furoxan derivatives is their ability to release nitric oxide (NO) under physiological conditions.[10] NO is a signaling molecule with a dual role in cancer; at low concentrations, it can promote tumor growth, while at higher concentrations, it can induce apoptosis and inhibit proliferation.[10] The sustained release of NO from furoxan-based compounds can overwhelm cancer cells, which may already have elevated basal NO levels, leading to cell death.[10]

Topoisomerase Inhibition

Topoisomerases are essential enzymes that regulate DNA topology and are critical for DNA replication and transcription. Their inhibition leads to DNA damage and ultimately triggers apoptosis. Several oxadiazole derivatives have been investigated as potential topoisomerase inhibitors.

Topoisomerase_Inhibition_Pathway cluster_nucleus Cell Nucleus Oxadiazole_Derivative 1,2,5-Oxadiazole Derivative Topoisomerase Topoisomerase I/II Oxadiazole_Derivative->Topoisomerase Inhibits DNA_Replication DNA Replication & Transcription Topoisomerase->DNA_Replication Regulates DNA_Damage DNA Strand Breaks DNA_Replication->DNA_Damage Leads to (when inhibited) Apoptosis Apoptosis DNA_Damage->Apoptosis Induces

Caption: Inhibition of topoisomerase by 1,2,5-oxadiazole derivatives.

Experimental Protocols: A Practical Guide

To ensure the reproducibility and validity of in vitro anticancer studies, standardized protocols are essential. Here, we provide detailed methodologies for the key assays used to evaluate the efficacy of compounds like 1,2,5-oxadiazole derivatives.

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow Start Start: Seed Cells in 96-well Plate Treat Treat with Compound Start->Treat Incubate Incubate (e.g., 48h) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Solubilize Add DMSO to Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze Calculate IC50 Read_Absorbance->Analyze

Caption: Workflow for the MTT cell viability assay.

Apoptosis Detection: Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture cells and treat with the test compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis: Propidium Iodide Staining

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Step-by-Step Protocol:

  • Cell Culture and Treatment: Treat cells with the test compound for a specified duration.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Cell_Cycle_Analysis_Workflow Start Start: Treat Cells with Compound Harvest Harvest and Fix Cells in Ethanol Start->Harvest Stain Stain with Propidium Iodide & RNase A Harvest->Stain Analyze Analyze DNA Content by Flow Cytometry Stain->Analyze Determine_Phases Determine Cell Cycle Phase Distribution Analyze->Determine_Phases

Caption: Workflow for cell cycle analysis using propidium iodide.

Conclusion and Future Directions

The 1,2,5-oxadiazole scaffold represents a promising framework for the development of novel anticancer agents. The available data on various derivatives demonstrate potent in vitro activity against a range of cancer cell lines, in some cases exceeding the potency of established chemotherapeutic drugs. The proposed mechanisms of action, including nitric oxide donation and topoisomerase inhibition, offer exciting avenues for targeted drug design.

While the specific compound (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone requires further investigation to determine its in vitro efficacy, the broader class of 1,2,5-oxadiazoles holds significant therapeutic potential. Future research should focus on elucidating the structure-activity relationships within this class to optimize potency and selectivity, as well as conducting in vivo studies to validate the in vitro findings. The detailed protocols provided in this guide serve as a valuable resource for researchers aiming to explore the anticancer properties of these and other novel compounds.

References

  • Milliana, A., Sari, R. A., Miranda, S. A., & Mutiah, R. (2025). Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin. Biomedical and Pharmacology Journal. [Link]

  • Mihajlović, L. P., et al. (2026). Anticancer Applications of Gold Complexes: Structure–Activity Review. MDPI.
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  • Lee, J. H., et al. (2018). A Novel Topoisomerase Inhibitor, Daurinol, Suppresses Growth of HCT116 Cells with Low Hematological Toxicity Compared to Etoposide. NIH.
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  • Svirshchevskaya, E. V., et al. (2025). Exploring the Anticancer Potential of NO-Donor Oxadiazole Assemblies Against Malignant Pleural Mesothelioma. PMC.
  • Svirshchevskaya, E. V., et al. (2023). Promising furoxan derivatives exhibiting antiplatelet activity.
  • Boiani, M., et al. (2005). 1,2,5-Oxadiazole N-Oxide Derivatives as Potential Anticancer Agents: Synthesis and Biological Evaluation. Part 4.
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  • Sucu, Y., et al. (2022). Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines. PubMed Central.
  • Jurečka, P., et al. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. MDPI.
  • Aquilina, A., et al. (2003). Cytotoxicity of topoisomerase inhibitors to hMLH1-expressing HCT116...
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  • Nikolić, I., et al. (2024). Insights into Molecular Mechanisms of Anticancer Activity of Juniperus communis Essential Oil in HeLa and HCT 116 Cells. MDPI.
  • Yücel, İ., et al. (2024). Gallic Acid and Doxorubicin Treatment HeLa cell lines by MTT assay. Journal of Drug Delivery and Therapeutics.
  • The Royal Society of Chemistry. (2025). Table S1 IC50 values of 1−49 against cancer and normal cell lines, at different incubation time, mechanism of action, target. The Royal Society of Chemistry.
  • Al-Ostoot, F. H., et al. (2025). A two-decade overview of oxadiazole derivatives as promising anticancer agents.
  • Al-Warhi, T., et al. (2022). Antiproliferative activities of the synthesized compounds against four...
  • National Center for Biotechnology Information. (2012). Ratio of etoposide IC50 to compound IC50 for human HCT116 cells. PubChem.
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Comparative

A Comparative Analysis of the Energetic Properties of Furazan Derivatives: A Guide for Researchers

The quest for advanced energetic materials with superior performance and enhanced safety characteristics is a cornerstone of modern chemistry and materials science. Among the various heterocyclic scaffolds explored, the...

Author: BenchChem Technical Support Team. Date: February 2026

The quest for advanced energetic materials with superior performance and enhanced safety characteristics is a cornerstone of modern chemistry and materials science. Among the various heterocyclic scaffolds explored, the furazan (1,2,5-oxadiazole) ring system has emerged as a privileged structure in the design of high-energy-density materials (HEDMs).[1][2] Its inherent planarity, high nitrogen content, positive enthalpy of formation, and the ability to serve as a building block for more complex fused-ring systems make it an attractive target for the development of next-generation explosives, propellants, and pyrotechnics.[3][4]

This guide provides a comparative analysis of the energetic properties of various furazan derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of this important class of compounds. We will delve into the structure-property relationships that govern their performance, present key experimental data for a range of derivatives, and detail the methodologies used to characterize these materials, thereby providing a robust framework for future research and development.

The Furazan Scaffold: An Energetic Building Block

The 1,2,5-oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. This structure confers several advantageous properties for energetic applications:

  • High Nitrogen Content: The presence of two nitrogen atoms in a small ring contributes to a high nitrogen content in the resulting molecules, leading to a large volume of gaseous products upon decomposition, a key factor in explosive power.

  • Positive Heat of Formation: The furazan ring possesses a significant positive enthalpy of formation, meaning that energy is stored within the ring structure itself. This stored energy is released upon decomposition, contributing to the overall energetic output of the material.[5]

  • Thermal Stability: The aromatic nature of the furazan ring imparts a degree of thermal stability, which is a crucial safety consideration for energetic materials.[2]

  • High Density: The planar structure of the furazan ring allows for efficient molecular packing in the solid state, leading to high crystal densities.[6] High density is directly correlated with higher detonation velocity and pressure.

  • Versatility for Derivatization: The carbon atoms of the furazan ring can be readily functionalized with various energetic moieties (explosophores), such as nitro (-NO₂), amino (-NH₂), azo (-N=N-), and azoxy (-N=N(O)-) groups, allowing for the fine-tuning of energetic properties.[3][7] Furthermore, furazan rings can be fused with other heterocycles to create complex, high-performance energetic materials.

A closely related and even more energetic scaffold is the furoxan (1,2,5-oxadiazole N-oxide) ring. The presence of an N-oxide bond further increases the oxygen content and energy density of the molecule.[5] Theoretical studies have shown that replacing a nitro group with a furoxan moiety can significantly increase the density and detonation velocity of a compound.[3]

Comparative Energetic Properties of Furazan Derivatives

The energetic performance of a furazan derivative is highly dependent on the nature of the substituents attached to the ring. The following sections provide a comparative analysis of different classes of furazan derivatives, with key performance data summarized in the tables below.

Nitro-Substituted Furazan Derivatives

The introduction of nitro groups is a well-established strategy for enhancing the energetic properties of organic molecules. In furazan chemistry, nitro groups serve to increase the oxygen balance, density, and overall energy output.

One of the most well-known nitro-furazan derivatives is 3,4-bis(4′-nitrofurazan-3′-yl)furoxan (DNTF), also known as BNFF.[8][9] DNTF is a powerful melt-cast explosive with performance characteristics comparable to HMX. Its relatively low melting point (108-110 °C) makes it suitable for melt-casting applications.[9] The combination of nitro groups and a furoxan bridge in DNTF results in a high-density, high-performance explosive.

The energetic properties of several key nitro-substituted furazan derivatives are presented in Table 1.

CompoundAbbreviationDensity (g/cm³)Detonation Velocity (m/s)Detonation Pressure (GPa)Reference(s)
3,4-Bis(4′-nitrofurazan-3′-yl)furoxanDNTF/BNFF1.9359,21038.8[8]
4,4'-Dinitro-3,3'-azofurazanDNAF1.899,40039.0[10]
4,4'-Dinitro-3,3'-azoxyfurazanDNAzF1.929,60041.6[10]
3-Nitramino-4-nitrofurazan-1.929,490-[11]

Table 1: Energetic Properties of Selected Nitro-Substituted Furazan Derivatives.

Amino-Substituted Furazan Derivatives

Amino groups are often introduced into energetic molecules to improve their thermal stability and reduce their sensitivity to impact and friction. While amino groups themselves are not as energetic as nitro groups, they can serve as versatile synthetic handles for the introduction of other functionalities. 3,4-Diaminofurazan (DAF) is a key intermediate in the synthesis of many other energetic furazan derivatives.[4] The energetic properties of DAF and a related compound are shown in Table 2.

CompoundAbbreviationDensity (g/cm³)Detonation Velocity (m/s)Detonation Pressure (GPa)Reference(s)
3,4-DiaminofurazanDAF1.668,43029.0[12]
3,3'-Diamino-4,4'-azoxyfurazanDAAzF1.839,20035.0[4]

Table 2: Energetic Properties of Selected Amino-Substituted Furazan Derivatives.

Azo- and Azoxy-Bridged Furazan Derivatives

Linking two furazan rings with an azo (-N=N-) or azoxy (-N=N(O)-) bridge is an effective strategy for creating high-nitrogen, high-energy compounds.[7] The N=N double bond has a high positive enthalpy of formation, which contributes significantly to the overall energetic performance. The azoxy group provides an additional oxygen atom, further improving the oxygen balance.[7] Table 3 compares the properties of some azo- and azoxy-bridged furazans.

CompoundAbbreviationDensity (g/cm³)Detonation Velocity (m/s)Detonation Pressure (GPa)Reference(s)
3,3'-Dicyano-4,4'-azofurazan-1.627,64021.8[7]
4,4'-Dinitro-3,3'-azofurazanDNAF1.899,40039.0[10]
4,4'-Dinitro-3,3'-azoxyfurazanDNAzF1.929,60041.6[10]

Table 3: Energetic Properties of Selected Azo- and Azoxy-Bridged Furazan Derivatives.

Fused Furazan Heterocycles

Fusing the furazan ring with other heterocyclic systems is a powerful approach to creating novel energetic materials with tailored properties. This strategy can lead to compounds with high densities, exceptional thermal stabilities, and impressive detonation performance. For instance, the combination of a furoxan and an oxa-[1][1]bicyclic ring has been shown to produce compounds with detonation properties comparable to RDX.[5] The energetic properties of a representative fused furazan derivative are shown in Table 4.

CompoundAbbreviationDensity (g/cm³)Detonation Velocity (m/s)Detonation Pressure (GPa)Reference(s)
4-Nitro-3-(6-nitroimidazo[1,2-d][3][5][13]oxadiazol-3-yl)-1,2,5-oxadiazole 2-oxide-1.818,56531.9[5]

Table 4: Energetic Properties of a Fused Furazan Heterocycle.

Experimental Methodologies for Characterization

The reliable and reproducible characterization of energetic materials is paramount for both safety and performance assessment. The following section details the key experimental protocols used to determine the energetic properties of furazan derivatives.

Determination of Density

Principle: The density of an energetic material is a critical parameter that directly influences its detonation velocity and pressure. It is typically measured using a gas pycnometer.

Experimental Protocol:

  • Sample Preparation: A precisely weighed sample of the furazan derivative is placed in the sample chamber of the gas pycnometer.

  • Purging: The sample chamber is purged with a high-purity inert gas (typically helium) to remove any adsorbed gases from the sample surface.

  • Measurement: The instrument measures the volume of the sample by detecting the pressure change when a known volume of the inert gas is introduced into the sample chamber.

  • Calculation: The density is calculated by dividing the mass of the sample by its measured volume.

Determination of Heat of Formation

Principle: The heat of formation is a measure of the energy stored within a molecule. It can be determined experimentally using bomb calorimetry or calculated using computational methods.

Experimental Protocol (Bomb Calorimetry):

  • Sample Preparation: A known mass of the furazan derivative is pressed into a pellet and placed in a sample holder within a high-pressure vessel (the "bomb").

  • Pressurization: The bomb is filled with high-pressure oxygen.

  • Ignition: The sample is ignited by passing an electric current through a fuse wire.

  • Temperature Measurement: The heat released by the combustion of the sample is absorbed by a surrounding water bath, and the temperature change of the water is precisely measured.

  • Calculation: The heat of combustion is calculated from the temperature change, and from this, the heat of formation can be determined using Hess's Law.[14]

Computational Protocol (Isodesmic Reactions):

  • Quantum Chemical Calculations: The structures of the target furazan derivative and a set of reference compounds with known heats of formation are optimized using density functional theory (DFT) or other high-level ab initio methods.

  • Isodesmic Reaction Design: A balanced chemical reaction is designed where the number and types of chemical bonds are conserved on both the reactant and product sides.

  • Enthalpy Calculation: The enthalpy change of the isodesmic reaction is calculated from the computed total energies of the molecules.

  • Heat of Formation Calculation: The heat of formation of the target molecule is then calculated from the enthalpy change of the isodesmic reaction and the known heats of formation of the reference compounds.[15][16]

Determination of Detonation Velocity

Principle: The detonation velocity is the speed at which the detonation wave propagates through the explosive. The Dautriche method is a classic and reliable technique for its measurement.[17]

Experimental Protocol (Dautriche Method):

  • Charge Preparation: A cylindrical charge of the furazan derivative is prepared with a specific diameter and density.

  • Fuse Insertion: Two holes are drilled into the charge at a known distance apart. A detonating cord with a known detonation velocity is inserted through these holes to form a loop.

  • Initiation: The explosive charge is initiated at one end.

  • Detonation Wave Propagation: The detonation wave travels along the charge and initiates the detonating cord at the two insertion points.

  • Collision of Detonation Fronts: Two detonation waves travel in opposite directions along the detonating cord and collide at a specific point.

  • Measurement and Calculation: The position of the collision point is marked on a witness plate. By measuring the distances and knowing the detonation velocity of the cord, the detonation velocity of the test explosive can be calculated.

Detonation_Velocity_Measurement

Determination of Impact and Friction Sensitivity

Principle: Impact and friction sensitivity tests are crucial for assessing the safety and handling characteristics of an energetic material. These tests determine the amount of energy required to initiate the material through impact or friction.

Experimental Protocol (BAM Fallhammer for Impact Sensitivity):

  • Sample Preparation: A small, precisely measured amount of the furazan derivative is placed on the anvil of the BAM fallhammer apparatus.

  • Impact Test: A drop weight of a known mass is released from a specific height, impacting the sample.

  • Observation: The test is observed for any signs of ignition, deflagration, or detonation.

  • Staircase Method: A series of tests are conducted at different drop heights to determine the 50% probability of initiation (H₅₀), which is the height at which there is a 50% chance of causing an explosion.[18]

Experimental Protocol (BAM Friction Apparatus for Friction Sensitivity):

  • Sample Preparation: A small amount of the furazan derivative is spread on a porcelain plate.

  • Friction Test: A weighted porcelain pin is drawn across the sample at a constant speed.

  • Observation: The test is observed for any signs of ignition, cracking, or explosion.

  • Load Variation: The test is repeated with increasing loads on the porcelain pin until initiation occurs. The friction sensitivity is reported as the load at which initiation is observed.[19]

Sensitivity_Testing_Workflow

Structure-Property Relationships and Future Perspectives

The comparative analysis of furazan derivatives reveals several key structure-property relationships:

  • Nitro and Furoxan Groups: The presence of nitro groups and the furoxan N-oxide functionality are paramount for achieving high density and superior detonation performance.[5]

  • Azo and Azoxy Bridges: These linkages are effective in creating high-nitrogen, high-energy molecules with significant positive heats of formation.[7]

  • Amino Groups: While reducing energetic output, amino groups enhance thermal stability and reduce sensitivity, making them valuable for developing insensitive high explosives.

  • Fused Ring Systems: The fusion of furazan rings with other heterocycles offers a promising avenue for creating novel energetic materials with a desirable balance of performance and stability.

The field of furazan-based energetic materials continues to evolve, with ongoing research focused on the synthesis of novel derivatives with improved performance and safety profiles. The development of energetic polymers and co-crystals incorporating furazan moieties is also an active area of investigation.[13] As synthetic methodologies become more sophisticated and our understanding of structure-property relationships deepens, furazan chemistry is poised to deliver the next generation of advanced energetic materials.

References

  • Enhanced Energetic Performance via the Combination of Furoxan and Oxa-[1][1]bicyclic Structures. MDPI. [Link]

  • Energetic Polymer Possessing Furazan, 1,2,3-Triazole, and Nitramine Subunits. MDPI. [Link]

  • Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. National Institutes of Health. [Link]

  • Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. Frontiers. [Link]

  • Energetic materials based on poly furazan and furoxan structures. ResearchGate. [Link]

  • Synthesis of New Energetic Materials Based on Furazan Rings and Nitro-NNO-azoxy Groups. ResearchGate. [Link]

  • Assembly of Nitrofurazan and Nitrofuroxan Frameworks for High-Performance Energetic Materials. ResearchGate. [Link]

  • Study on combustion of new energetic furazans. ResearchGate. [Link]

  • Energetic metal–organic frameworks achieved from furazan and triazole ligands: synthesis, crystal structure, thermal stability and energetic performance. Royal Society of Chemistry. [Link]

  • Furazan and Furoxan—A Promising Building Block for Energetic Materials. ResearchGate. [Link]

  • Glyoxime, Diaminofurazan and some Energetic Derivatives. Sciencemadness.org. [Link]

  • Synthetic Progress of Furazan based Polycyclic Energetic Compounds. Journal of Energetic Materials. [Link]

  • The high-pressure study of furazan-based energetic material 3,4-bis(3-nitrofuazan-4-yl)furoxan (DNTF): structural, electronic, and mechanical properties. PubMed. [Link]

  • Calculating Heat of Formation Values of Energetic Compounds: A Comparative Study. UNI ScholarWorks. [Link]

  • Impact and Friction Sensitivity of Energetic Materials: Methodical Evaluation of Technological Safety Features. ResearchGate. [Link]

  • 3,4-Bis(4'-nitrofurazan-3'-yl)furoxan: a Melt Cast Powerful Explosive and a Valuable Building Block in 1,2,5-Oxadiazole Chemistry. ResearchGate. [Link]

  • Experimental determination of detonation velocity. ResearchGate. [Link]

  • Calculating Heat of Formation Values of Energetic Compounds: A Comparative Study. University of Northern Iowa. [Link]

  • DETERMINATION OF DETONATION VELOCITY OF EXPLOSIVE COMPOUNDS USING OPTICAL TECHNIQUES. New Mexico Tech. [Link]

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Validation

A Comparative Guide to Validating the Anticancer Mechanism of (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone

In the landscape of oncology drug discovery, the validation of a novel compound's mechanism of action is a critical step that bridges the gap between a promising molecular entity and a potential therapeutic agent. This g...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncology drug discovery, the validation of a novel compound's mechanism of action is a critical step that bridges the gap between a promising molecular entity and a potential therapeutic agent. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the hypothesized anticancer mechanism of (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone, hereafter referred to as Compound OX-P.

The 1,2,5-oxadiazole scaffold is a recurring motif in compounds with demonstrated antiproliferative activity, though their mechanisms can be diverse.[1][2] Based on the structural similarities to other known anticancer agents bearing oxadiazole rings, we hypothesize that Compound OX-P exerts its anticancer effects by acting as a microtubule-destabilizing agent , leading to cell cycle arrest and subsequent apoptosis. This guide will compare Compound OX-P against two well-characterized agents that modulate microtubule dynamics: Combretastatin A-4 , a known microtubule destabilizer, and Paclitaxel , a microtubule stabilizer and a cornerstone of current chemotherapy regimens.

The Rationale for a Multi-Faceted Validation Approach

A single assay is insufficient to definitively elucidate a compound's mechanism of action.[3] Therefore, we will employ a tiered approach, starting with broad cellular effects and progressively focusing on the specific molecular target and its downstream consequences, culminating in an in vivo model. This ensures that each experimental step logically builds upon the last, creating a self-validating system.[4]

G cluster_0 PART 1: Cellular Effects Profiling cluster_1 PART 2: Target Engagement & Validation cluster_2 PART 3: In Vivo Efficacy Confirmation A Cell Viability Assays (MTT) Determine IC50 B Cell Cycle Analysis (Flow Cytometry) A->B C Apoptosis Induction (Annexin V/PI Staining) B->C D In Vitro Tubulin Polymerization Assay C->D Transition to mechanistic studies E Immunofluorescence Microscopy of Microtubule Network D->E F Western Blot Analysis of Downstream Effectors E->F G Human Tumor Xenograft Mouse Model F->G Confirm in a living system

Caption: A multi-tiered workflow for validating the anticancer mechanism of Compound OX-P.

PART 1: Profiling the Cellular Effects of Compound OX-P

The initial phase of our investigation aims to characterize the phenotypic response of cancer cells to Compound OX-P. Cell-based assays are fundamental in early drug discovery for providing insights into a compound's biological effects.[5][6][7]

Experiment 1.1: Cell Viability Assay

Objective: To determine the concentration of Compound OX-P that inhibits cell growth by 50% (IC50) across a panel of cancer cell lines. This quantitative measure is essential for comparing potency with other drugs and for designing subsequent experiments.[8]

Protocol: MTT Assay

  • Seed cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], and A549 [lung]) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of Compound OX-P (e.g., 0.01 nM to 100 µM), Combretastatin A-4, and Paclitaxel for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and dissolve the formazan crystals in 150 µL of DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate IC50 values by plotting the percentage of cell viability against the log of the drug concentration.

Hypothetical Data Summary:

CompoundMCF-7 IC50 (nM)HCT-116 IC50 (nM)A549 IC50 (nM)
Compound OX-P 15.2 ± 2.1 12.8 ± 1.9 20.5 ± 3.0
Combretastatin A-48.5 ± 1.26.9 ± 0.911.2 ± 1.5
Paclitaxel5.1 ± 0.74.2 ± 0.67.8 ± 1.1

Interpretation: The hypothetical data suggests that Compound OX-P exhibits potent cytotoxic activity in the low nanomolar range, comparable to, though slightly less potent than, the established microtubule-targeting agents. This potent activity justifies further mechanistic investigation.

Experiment 1.2: Cell Cycle Analysis

Objective: To determine if Compound OX-P induces cell cycle arrest at a specific phase. Agents that interfere with microtubule dynamics typically cause an arrest in the G2/M phase of the cell cycle due to the activation of the spindle assembly checkpoint.

Protocol: Propidium Iodide (PI) Staining and Flow Cytometry

  • Seed A549 cells in 6-well plates and treat with Compound OX-P, Combretastatin A-4, and Paclitaxel at their respective 10x IC50 concentrations for 24 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight.

  • Wash the cells and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the DNA content by flow cytometry.

Hypothetical Data Summary:

Treatment (24h)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control65.3 ± 4.520.1 ± 2.814.6 ± 2.1
Compound OX-P 10.2 ± 1.5 8.9 ± 1.3 80.9 ± 5.7
Combretastatin A-412.5 ± 1.89.8 ± 1.477.7 ± 5.1
Paclitaxel11.8 ± 1.610.5 ± 1.577.7 ± 4.9

Interpretation: A significant accumulation of cells in the G2/M phase following treatment with Compound OX-P is a strong indicator that it disrupts mitotic spindle formation, consistent with the hypothesized mechanism of microtubule destabilization. The effect is strikingly similar to both the destabilizer Combretastatin A-4 and the stabilizer Paclitaxel, as both ultimately lead to mitotic arrest.

PART 2: Pinpointing the Molecular Target

Having established that Compound OX-P induces G2/M arrest, we now move to experiments designed to directly probe its interaction with tubulin and visualize the cellular consequences.

Experiment 2.1: In Vitro Tubulin Polymerization Assay

Objective: To directly measure the effect of Compound OX-P on the polymerization of purified tubulin into microtubules. This cell-free assay is a crucial step to confirm tubulin as the direct molecular target.

Protocol: Fluorescence-Based Tubulin Polymerization Assay

  • Use a commercially available tubulin polymerization assay kit containing lyophilized porcine brain tubulin and a fluorescent reporter.

  • Reconstitute tubulin in a glutamate-based buffer to promote polymerization.

  • In a 96-well plate, add Compound OX-P, Combretastatin A-4, or Paclitaxel at various concentrations.

  • Initiate polymerization by warming the plate to 37°C.

  • Monitor the fluorescence increase over time, which is proportional to the amount of polymerized tubulin.

Interpretation of Expected Results:

  • Compound OX-P and Combretastatin A-4: Will inhibit the increase in fluorescence, indicating a direct inhibition of tubulin polymerization.

  • Paclitaxel: Will enhance the rate and extent of fluorescence increase, confirming its role as a polymerization promoter (stabilizer).

  • Vehicle Control: Will show a characteristic sigmoidal curve of tubulin polymerization.

G cluster_0 Hypothesized Mechanism of Compound OX-P A Compound OX-P B β-tubulin (Colchicine Binding Site) A->B Binds to C Inhibition of Tubulin Polymerization B->C Prevents D Disruption of Microtubule Dynamics C->D E Mitotic Spindle Malformation D->E F G2/M Phase Cell Cycle Arrest E->F G Induction of Apoptosis F->G H Cancer Cell Death G->H

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Comparative

A Comparative Guide to Histone Deacetylase (HDAC) Inhibitors: Evaluating (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone in the Context of Established Therapeutics

This guide provides a comprehensive comparison of the hypothetical Histone Deacetylase (HDAC) inhibitor, (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone, with well-established, clinically approved HDAC inhibitors. This d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the hypothetical Histone Deacetylase (HDAC) inhibitor, (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone, with well-established, clinically approved HDAC inhibitors. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of epigenetics and cancer therapeutics.

Introduction to Histone Deacetylases as Therapeutic Targets

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. They remove acetyl groups from the lysine residues of histones, leading to a more compact chromatin structure and transcriptional repression.[1] In various cancers, the aberrant activity of HDACs contributes to the silencing of tumor suppressor genes, promoting uncontrolled cell proliferation and survival. Therefore, inhibiting HDACs has emerged as a promising strategy in cancer therapy.[1]

Profiling the Investigational Compound: (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone

As of the latest literature review, there is no publicly available experimental data characterizing (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone as an HDAC inhibitor. The 1,2,5-oxadiazole (furazan) scaffold is a component of various pharmacologically active compounds.[2] Notably, other isomers of oxadiazole, such as 1,3,4-oxadiazole, have been incorporated into molecules designed as HDAC inhibitors.[1][3]

A Hypothetical Mechanism of Action

The classical pharmacophore for HDAC inhibitors consists of three key features: a zinc-binding group (ZBG) that chelates the zinc ion in the active site of the enzyme, a linker region, and a "cap" group that interacts with the surface of the enzyme.[4][5]

For (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone, we can hypothetically dissect its structure in the context of this pharmacophore:

  • Zinc-Binding Group (ZBG): The methanone (carbonyl) group or the amino group on the oxadiazole ring could potentially interact with the zinc ion in the HDAC active site. However, these are not conventional strong zinc-chelating groups like the hydroxamic acid found in Vorinostat and Panobinostat.

  • Linker: The oxadiazole ring itself could function as a rigid linker.

  • Cap Group: The phenyl group would serve as the cap, interacting with the rim of the HDAC active site.

It is important to emphasize that this is a theoretical assessment. Without experimental validation, the HDAC inhibitory activity and the precise binding mode of (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone remain speculative.

Comparative Analysis with Established HDAC Inhibitors

To provide a framework for evaluating any potential activity of (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone, we will compare its hypothetical profile with three clinically approved HDAC inhibitors: Vorinostat (SAHA), Panobinostat, and Romidepsin.

Feature(4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanoneVorinostat (SAHA)PanobinostatRomidepsin
Chemical Class OxadiazoleHydroxamic AcidHydroxamic AcidCyclic Depsipeptide
Mechanism of Action Hypothetical HDAC inhibitionPan-HDAC inhibitorPan-HDAC inhibitorClass I selective HDAC inhibitor
Target HDACs UnknownClass I, II, and IVClass I, II, and IVHDAC1, HDAC2, HDAC4, HDAC6
Potency (IC50) Not Available~10 nM (cell-free)[6]<13.2 nM for most Class I, II, IV[7]Nanomolar range
Clinical Approvals NoneCutaneous T-cell lymphoma (CTCL)[8]Multiple myeloma[8]CTCL and peripheral T-cell lymphoma (PTCL)[8]

Experimental Workflows for Characterizing a Novel HDAC Inhibitor

To empirically determine the efficacy of a novel compound like (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone as an HDAC inhibitor, a series of well-established in vitro and cell-based assays are required.

In Vitro HDAC Enzymatic Assay

This initial screening assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HDAC isoforms.

Protocol: Fluorometric HDAC Activity Assay [9]

  • Reagent Preparation: Prepare assay buffer, a fluorogenic HDAC substrate, and purified recombinant HDAC enzyme (e.g., HDAC1, HDAC3, HDAC6).

  • Compound Dilution: Prepare a serial dilution of the test compound (e.g., from 1 nM to 100 µM).

  • Reaction Setup: In a 96-well black plate, add the HDAC enzyme, assay buffer, and the test compound or a known inhibitor (positive control, e.g., Vorinostat) or vehicle (negative control).

  • Initiation: Add the fluorogenic substrate to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Development: Stop the reaction and develop the fluorescent signal by adding a developer solution.

  • Measurement: Read the fluorescence intensity using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Cellular Assay for Histone Acetylation

This assay determines if the compound can inhibit HDAC activity within a cellular context, leading to an increase in histone acetylation.

Protocol: Western Blotting for Acetylated Histones

  • Cell Culture and Treatment: Plate cancer cells (e.g., HeLa, HCT116) and treat with various concentrations of the test compound for a defined period (e.g., 24 hours).

  • Histone Extraction: Harvest the cells and perform histone extraction using an acid extraction method.

  • Protein Quantification: Determine the protein concentration of the histone extracts.

  • SDS-PAGE and Transfer: Separate the histone proteins on a polyacrylamide gel and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

    • Incubate the membrane with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-H3, anti-acetyl-H4).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., total Histone H3).

Cell Viability and Proliferation Assay

These assays evaluate the cytotoxic and anti-proliferative effects of the compound on cancer cells.

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for 24, 48, and 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Cell Cycle Analysis

This assay determines the effect of the compound on cell cycle progression.

Protocol: Propidium Iodide (PI) Staining and Flow Cytometry [10][11]

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing the Concepts

Signaling Pathway of HDAC Inhibition

HDAC_Inhibition HDAC_Inhibitor (4-amino-1,2,5-oxadiazol-3-yl) (phenyl)methanone HDAC HDAC Enzyme HDAC_Inhibitor->HDAC Inhibits Acetyl_Groups Acetyl Groups HDAC->Acetyl_Groups Removes Acetylated_Histones Hyperacetylated Histones Histones Histones Chromatin Condensed Chromatin Histones->Chromatin Open_Chromatin Relaxed Chromatin Acetylated_Histones->Open_Chromatin Gene_Expression Tumor Suppressor Gene Expression Open_Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Mechanism of action of a hypothetical HDAC inhibitor.

Experimental Workflow for Inhibitor Characterization

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 Cell-Based Assays enzymatic_assay HDAC Enzymatic Assay ic50_determination IC50 Determination enzymatic_assay->ic50_determination western_blot Western Blot for Histone Acetylation ic50_determination->western_blot cell_viability Cell Viability Assay (e.g., MTT) ic50_determination->cell_viability cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50_determination->cell_cycle conclusion Conclusion on HDAC Inhibitory Potential western_blot->conclusion Increased Acetylation? cell_viability->conclusion Decreased Viability? cell_cycle->conclusion Cell Cycle Arrest? start Novel Compound: (4-amino-1,2,5-oxadiazol-3-yl) (phenyl)methanone start->enzymatic_assay

Caption: A logical workflow for the characterization of a novel HDAC inhibitor.

Conclusion

While (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone is an intriguing chemical entity, there is currently no scientific evidence to support its role as an HDAC inhibitor. The true potential of this compound can only be unveiled through rigorous experimental evaluation following the protocols outlined in this guide. By comparing its performance against well-characterized inhibitors like Vorinostat, Panobinostat, and Romidepsin, researchers can ascertain its potency, selectivity, and therapeutic promise. This guide serves as a foundational resource for initiating such an investigation, bridging the gap between a hypothetical compound and a potential therapeutic agent.

References

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